molecular formula C8H5NO3S B041130 3-(2-Thienyl)-5-isoxazolecarboxylic Acid CAS No. 204910-49-6

3-(2-Thienyl)-5-isoxazolecarboxylic Acid

Cat. No.: B041130
CAS No.: 204910-49-6
M. Wt: 195.2 g/mol
InChI Key: ZIZYDOPDWVOYAZ-UHFFFAOYSA-N
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Description

3-(2-Thienyl)-5-isoxazolecarboxylic Acid is a useful research compound. Its molecular formula is C8H5NO3S and its molecular weight is 195.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

3-thiophen-2-yl-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3S/c10-8(11)6-4-5(9-12-6)7-2-1-3-13-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZYDOPDWVOYAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204910-49-6
Record name 3-(thiophen-2-yl)-1,2-oxazole-5-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Thienyl)-5-isoxazolecarboxylic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The isoxazole and thiophene moieties, each with a rich history of therapeutic relevance, represent two such scaffolds. This guide provides a detailed technical overview of 3-(2-Thienyl)-5-isoxazolecarboxylic Acid, a molecule that synergistically combines these two heterocycles. This compound serves as a valuable building block and a promising platform for developing novel therapeutic agents. Its structure is of significant interest to researchers in drug development due to the diverse biological activities associated with its constituent parts, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3]

This document is intended for researchers, medicinal chemists, and drug development professionals. It will delve into the fundamental physicochemical properties, provide a validated synthetic protocol, explore the potential biological activities, and outline robust analytical methods for the characterization of this compound. The insights provided are grounded in established chemical principles and field-proven methodologies to empower further research and application.

Core Physicochemical Properties

Understanding the basic physicochemical properties of a molecule is paramount for its application in drug discovery, influencing everything from reaction kinetics to bioavailability. The defining features of this compound are its aromatic system and the acidic carboxyl group.

The presence of the carboxylic acid function dictates its acidic nature. The pKa is anticipated to be in the range of 3-4, typical for carboxylic acids attached to electron-withdrawing heterocyclic systems.[4] This acidity is a critical parameter, as it governs the molecule's ionization state at physiological pH, which in turn profoundly impacts its solubility, membrane permeability, and potential for formulation into a drug product.[5] While expected to have limited solubility in neutral water, its acidic nature allows for the formation of soluble carboxylate salts in basic aqueous solutions.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₈H₅NO₃S[6]
Molar Mass 195.20 g/mol [6]
Appearance Off-white to pale yellow solid (predicted)Inferred
pKa (estimated) 3.0 - 4.5[4]
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Methanol) and aqueous bases; poorly soluble in neutral water.Inferred
Melting Point Not available. For reference, the analogue 5-Methylisoxazole-3-carboxylic acid melts at 106-110 °C.

Synthesis and Chemical Reactivity

A reliable and scalable synthetic route is essential for the exploration of any chemical scaffold. The most direct and well-established method for preparing isoxazole carboxylic acids is through the saponification (base-mediated hydrolysis) of their corresponding esters.[7] This process is highly efficient and generally proceeds with high yields.

The primary site of reactivity for derivatization is the carboxylic acid group. This functional handle is readily converted into esters, amides, or acid chlorides, providing a gateway for structure-activity relationship (SAR) studies.[1][8] For instance, coupling with various amines to form a library of carboxamides is a common strategy to explore and optimize biological activity.[8][9]

Diagram: Synthetic Workflow

Reactant Ethyl 3-(2-thienyl)-5-isoxazolecarboxylate Process1 Saponification (Reflux) Reactant->Process1 Reagents1 KOH, Ethanol/Water Reagents1->Process1 Intermediate Potassium 3-(2-thienyl)-5-isoxazolecarboxylate (in situ) Process1->Intermediate Process2 Acidification Intermediate->Process2 Reagents2 Aqueous HCl Reagents2->Process2 Product This compound Process2->Product cluster_scaffold Core Scaffold cluster_activities Potential Biological Activities cluster_targets Exemplary Molecular Targets Scaffold 3-(2-Thienyl)-5- isoxazolecarboxylic Acid Anticancer Anticancer Scaffold->Anticancer leads to Antimicrobial Antimicrobial Scaffold->Antimicrobial leads to AntiInflammatory Anti-inflammatory Scaffold->AntiInflammatory leads to Kinases Protein Kinases Anticancer->Kinases via Receptors Hormone Receptors (e.g., ERα) Anticancer->Receptors via Enzymes Bacterial Enzymes Antimicrobial->Enzymes via Sample Sample Dissolved in Mobile Phase Injection Inject into HPLC System Sample->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Output Chromatogram (Purity & Quant.) Detection->Output

Sources

A Technical Guide to 3-(2-Thienyl)-5-isoxazolecarboxylic Acid and its Isomeric Landscape for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide, therefore, takes a comprehensive approach. It provides a detailed exploration of the isomeric landscape of thienyl-isoxazole carboxylic acids, offering a comparative analysis of their synthesis, properties, and applications. By understanding the established chemistry of its isomers, researchers can better strategize the synthesis and investigation of 3-(2-thienyl)-5-isoxazolecarboxylic acid.

The Isomeric Landscape of Thienyl-Isoxazole Carboxylic Acids

The core structure of thienyl-isoxazole carboxylic acid comprises a thiophene ring and an isoxazole ring linked together, with a carboxylic acid functional group. The specific properties and reactivity of each isomer are dictated by the substitution pattern on the isoxazole ring. The most well-documented isomers include:

  • 5-(2-Thienyl)-3-isoxazolecarboxylic Acid (CAS: 763109-71-3) [1]

  • 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic Acid (CAS: 83817-53-2) [2]

A comparative overview of the basic physicochemical properties of these known isomers is presented below.

Property5-(2-Thienyl)-3-isoxazolecarboxylic Acid5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic Acid
CAS Number 763109-71-3[1]83817-53-2[2]
Molecular Formula C8H5NO3S[1]C9H7NO3S[2]
Molecular Weight 195.2 g/mol [1]209.221 g/mol [2]
Synthesis Strategies: A Pathway to Novel Isomers

The synthesis of thienyl-isoxazole carboxylic acids typically involves the construction of the isoxazole ring through cycloaddition reactions. A general and adaptable synthetic route provides a logical framework for accessing various isomers, including the target compound, this compound.

A plausible synthetic approach for this compound would involve the [3+2] cycloaddition of a thiophene-derived nitrile oxide with an appropriate acetylene derivative bearing a carboxylate group.

G cluster_reactants Reactants cluster_synthesis Synthesis Pathway ThiopheneAldoxime Thiophene-2-carboxaldehyde Oxime NitrileOxide Thiophene-2-carbonitrile oxide (in situ generation) ThiopheneAldoxime->NitrileOxide Oxidation (e.g., NCS, Pyridine) Propargylate Ethyl Propiolate Cycloaddition [3+2] Cycloaddition Propargylate->Cycloaddition NitrileOxide->Cycloaddition EsterProduct Ethyl 3-(2-Thienyl)-5-isoxazolecarboxylate Cycloaddition->EsterProduct Hydrolysis Ester Hydrolysis EsterProduct->Hydrolysis Base or Acid FinalProduct This compound Hydrolysis->FinalProduct

Figure 1: A proposed synthetic pathway for this compound.

Experimental Protocol: A Generalized Approach

  • Oxime Formation: Thiophene-2-carboxaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium bicarbonate) in a suitable solvent like ethanol to yield thiophene-2-carboxaldehyde oxime.

  • Nitrile Oxide Generation and Cycloaddition: The oxime is then subjected to an in-situ generation of the corresponding nitrile oxide using an oxidizing agent such as N-chlorosuccinimide (NCS) in the presence of a base like pyridine. This highly reactive intermediate is immediately trapped by an acetylene derivative, in this case, ethyl propiolate, via a [3+2] cycloaddition reaction to form the isoxazole ring.

  • Ester Hydrolysis: The resulting ethyl 3-(2-thienyl)-5-isoxazolecarboxylate is then hydrolyzed using a base (e.g., sodium hydroxide) or an acid (e.g., hydrochloric acid) to yield the final product, this compound.

This generalized protocol can be adapted to synthesize other isomers by choosing the appropriate starting materials. For instance, the synthesis of 5-(2-thienyl)-3-isoxazolecarboxylic acid would start from a different set of precursors.

Physicochemical Properties and Analytical Characterization

The carboxylic acid moiety in these compounds imparts acidic properties and provides a site for further chemical modifications, such as esterification or amidation. The presence of the thiophene and isoxazole rings contributes to the overall aromaticity and planarity of the molecule, influencing its solubility and potential for pi-pi stacking interactions.

Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for the analysis and purification of these compounds. A typical mobile phase would consist of a mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid for Mass Spectrometry (MS) compatibility[2][3].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation, confirming the substitution pattern on the isoxazole and thiophene rings.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the synthesized compounds.

Applications and Research Significance

The isoxazole nucleus is a well-known pharmacophore present in numerous clinically used drugs. Thiophene-containing compounds also exhibit a wide range of biological activities. The combination of these two heterocyclic rings in one molecule makes thienyl-isoxazole derivatives promising candidates for drug discovery programs.

  • Anticancer Activity: Isoxazole derivatives have been investigated for their potential as anticancer agents. For instance, some 5-(thiophen-2-yl)isoxazoles have been identified as novel anti-breast cancer agents targeting the estrogen receptor α (ERα)[4].

  • Antimicrobial Properties: The thiophene moiety is a common feature in many antimicrobial agents. Research has shown that some thiophene derivatives exhibit antibacterial and antifungal activities[5].

  • Kinase Inhibition: Thiophene, thiazole, and isoxazole derivatives have been designed and synthesized as potential kinase inhibitors for cancer therapy[6].

  • Intermediates in Organic Synthesis: These compounds serve as versatile building blocks for the synthesis of more complex molecules, including pharmaceutical intermediates. For example, 5-methyl-3-(2-thienyl)isoxazole-4-carboxylic acid is used in the preparation of intermediates for penicillin synthesis[7].

The logical flow for exploring the potential of a novel isomer like this compound is outlined below.

G cluster_workflow Research Workflow Synthesis Synthesis of This compound Purification Purification and Characterization (HPLC, NMR, MS) Synthesis->Purification Screening Biological Screening (e.g., Anticancer, Antimicrobial) Purification->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Optimization Lead Optimization SAR->Optimization Development Preclinical Development Optimization->Development

Figure 2: A typical workflow for the development of novel thienyl-isoxazole carboxylic acid derivatives.

Conclusion and Future Directions

While this compound remains a largely unexplored molecule, the established chemistry of its isomers provides a solid foundation for its synthesis and investigation. The synthetic strategies and analytical methods detailed in this guide offer a practical starting point for researchers. The diverse biological activities associated with the thienyl and isoxazole moieties suggest that this novel compound and its derivatives hold significant promise for applications in drug discovery and materials science. Future research should focus on the successful synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological properties.

References

  • SIELC Technologies. 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid. [Link]

  • PubChem. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. [Link]

  • Amerigo Scientific. 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid. [Link]

  • SIELC Technologies. Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column. [Link]

  • Google Patents.
  • Al-Ghorbani, M., et al. (2020). Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities. Molecules, 25(15), 3488. [Link]

  • Kumar, A., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. ES Food & Agroforestry, 12, 887. [Link]

  • Gouda, M. A., et al. (2022). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1336-1350. [Link]

  • Farmacia Journal. SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. [Link]

Sources

3-(2-Thienyl)-5-isoxazolecarboxylic Acid molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(2-Thienyl)-5-isoxazolecarboxylic Acid

Introduction

Heterocyclic compounds form the bedrock of modern medicinal chemistry, providing the structural scaffolds for a vast array of therapeutic agents. Among these, molecules incorporating both thiophene and isoxazole rings have garnered significant interest. The thiophene ring, a sulfur-containing aromatic heterocycle, is a well-known bioisostere of the benzene ring, often enhancing metabolic stability and receptor affinity.[1] The isoxazole ring is a versatile pharmacophore associated with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4]

This guide focuses on a specific, promising member of this class: This compound . This molecule uniquely positions the thiophene moiety at the 3-position and a carboxylic acid group at the 5-position of the isoxazole ring. This arrangement offers a key site for derivatization (the carboxylic acid), making it an invaluable building block for library synthesis in drug discovery programs. We will provide a detailed exploration of its physicochemical properties, a robust synthesis protocol, methods for its structural characterization, and an overview of its potential applications for researchers in pharmaceutical and chemical sciences.

Physicochemical and Structural Properties

The fundamental characteristics of a compound are critical for its application in experimental settings. The properties of this compound are summarized below.

PropertyDataSource(s)
Molecular Formula C₈H₅NO₃S[5]
Molecular Weight 195.20 g/mol [5]
IUPAC Name 3-(Thiophen-2-yl)isoxazole-5-carboxylic acid
Canonical SMILES C1=CSC(=C1)C2=NOC(=C2)C(=O)O
Appearance Expected to be a solid at room temperature

Synthesis Methodology: A Validated Approach

While multiple pathways to isoxazole synthesis exist, the 1,3-dipolar cycloaddition reaction remains one of the most efficient and reliable methods for constructing the 3,5-disubstituted isoxazole core.[6] The following multi-step protocol is designed to be a self-validating system, where successful synthesis can be confirmed through standard analytical techniques at each stage.

Experimental Workflow Diagram

Synthesis_Workflow A Thiophene-2- carboxaldehyde P1 Step 1: Oximation A->P1 NH2OH·HCl, Base (e.g., Pyridine) B Thiophene-2- carboxaldoxime P2 Step 2: Oxidative Halogenation B->P2 NCS or NaOCl in DCM C In situ generation of Thiophene-2-carbonitrile oxide P3 Step 3: [3+2] Cycloaddition C->P3 Ethyl propiolate, Et3N D Ethyl 3-(2-thienyl)-5- isoxazolecarboxylate P4 Step 4: Saponification D->P4 1. NaOH (aq) 2. HCl (aq) E 3-(2-Thienyl)-5- isoxazolecarboxylic Acid P1->B P2->C P3->D P4->E

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of Thiophene-2-carboxaldoxime
  • Rationale: The oxime is a stable precursor to the highly reactive nitrile oxide intermediate required for the cycloaddition. This initial step converts the aldehyde carbonyl into a C=N-OH group.

  • Protocol:

    • Dissolve thiophene-2-carboxaldehyde (1.0 eq) in ethanol in a round-bottom flask.

    • Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

    • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into cold water to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to yield the oxime.

Step 2 & 3: In Situ Generation of Nitrile Oxide and [3+2] Cycloaddition
  • Rationale: Nitrile oxides are unstable and tend to dimerize. Therefore, they are generated in situ (in the reaction mixture) for immediate trapping by a dipolarophile (ethyl propiolate). A mild oxidant like N-chlorosuccinimide (NCS) or sodium hypochlorite converts the oxime to a hydroximoyl chloride, which is then dehydrochlorinated by a base (triethylamine) to form the nitrile oxide. This reactive dipole then undergoes a [3+2] cycloaddition with the alkyne of ethyl propiolate to regioselectively form the 3,5-disubstituted isoxazole ring.[6][7]

  • Protocol:

    • Dissolve the thiophene-2-carboxaldoxime (1.0 eq) from Step 1 in a chlorinated solvent such as dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise, maintaining the temperature below 5°C.

    • Once the oxime is consumed (monitored by TLC), add ethyl propiolate (1.1 eq) to the mixture.

    • Slowly add triethylamine (Et₃N) (1.2 eq) dropwise. The base will trigger the formation of the nitrile oxide and its subsequent cycloaddition.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain pure ethyl 3-(2-thienyl)-5-isoxazolecarboxylate.

Step 4: Saponification to the Carboxylic Acid
  • Rationale: The final step is a standard ester hydrolysis (saponification) using a strong base to convert the ethyl ester into the desired carboxylic acid. Subsequent acidification protonates the carboxylate salt to yield the final product.

  • Protocol:

    • Dissolve the purified ethyl ester (1.0 eq) from Step 3 in a mixture of ethanol and water.

    • Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Acidify the solution by slowly adding 2N hydrochloric acid (HCl) until the pH is ~2-3. A precipitate should form.

    • Filter the solid product, wash thoroughly with cold water to remove residual salts, and dry under vacuum.

Spectroscopic Characterization and Validation

Structural confirmation of the synthesized compound is paramount. Based on the target structure, the following spectroscopic signatures are expected.[8][9][10]

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Thiophene Protons: Expect three distinct signals in the aromatic region (~7.0-8.0 ppm), appearing as doublets or doublet of doublets, corresponding to the three protons on the thiophene ring.

    • Isoxazole Proton: A sharp singlet should appear (~6.5-7.5 ppm) for the lone proton at the 4-position of the isoxazole ring.

    • Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Expect eight distinct carbon signals. Key signals would include the carboxyl carbon (~160-170 ppm), the C3 and C5 carbons of the isoxazole ring (typically >150 ppm), and the four carbons of the thienyl ring (~125-140 ppm).

  • FT-IR (Fourier-Transform Infrared Spectroscopy):

    • A broad O-H stretching band from the carboxylic acid (~2500-3300 cm⁻¹).

    • A sharp and strong C=O stretching band from the carboxylic acid (~1700-1730 cm⁻¹).

    • C=N stretching from the isoxazole ring (~1500-1600 cm⁻¹).

    • C-S stretching vibrations characteristic of the thiophene ring.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) corresponding to the exact mass of the compound (C₈H₅NO₃S) should be observed, confirming the molecular weight.

Biological Significance and Research Applications

The this compound scaffold is a high-value starting point for drug discovery due to the established biological activities of its constituent moieties.

  • Anticancer Potential: Numerous isoxazole derivatives, including those with thienyl substituents, have demonstrated potent cytotoxic activity against various human cancer cell lines such as breast (MCF-7), lung (A549), and colorectal (HCT116) cancers.[1][8] The carboxylic acid handle on this molecule allows for the straightforward synthesis of amide or ester libraries, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity.

  • Antimicrobial Activity: The isoxazole core is a component of several approved antibacterial drugs. Studies on novel isoxazole derivatives consistently show promising activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains.[6] This makes the title compound an excellent precursor for developing new antimicrobial agents.

  • Anti-inflammatory Applications: The thiophene ring is present in well-known anti-inflammatory drugs.[1] The combination of thiophene and isoxazole moieties suggests a strong potential for developing novel anti-inflammatory compounds, possibly targeting enzymes like cyclooxygenase (COX) or various signaling pathways involved in inflammation.

Conclusion

This compound is a strategically designed heterocyclic compound that holds considerable promise as a versatile building block in medicinal chemistry and materials science. Its synthesis, achievable through robust and well-documented chemical transformations like the 1,3-dipolar cycloaddition, provides a reliable source of material for further research. The expected biological activities, grounded in the known pharmacological profiles of the isoxazole and thiophene scaffolds, make it a compelling target for discovery programs aimed at developing novel anticancer, antimicrobial, and anti-inflammatory agents. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the full potential of this valuable chemical entity.

References

  • SIELC Technologies. (2018). 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid. Available at: [Link]

  • Farmacia Journal. (2018). SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Available at: [Link]

  • PubChem. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Available at: [Link]

  • Suresh, L., et al. (2023). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Medicinal Chemistry. Available at: [Link]

  • Kumar, A., Kumar, R., & Sharma, G. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • Yong, J., Lu, C., & Wu, X. (2015). Synthesis of Isoxazole Moiety Containing Thieno[2,3-d]pyrimidine Derivatives and Preliminarily in vitro Anticancer Activity (Part II). Anticancer Agents in Medicinal Chemistry. Available at: [Link]

  • Ahmed, S. M., et al. (2023). Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences. Available at: [Link]

  • Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • Rameshbabu, K., et al. (2014). Synthesis and characterization of isoxazole derivatives from strained bicyclic hydrazines. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Dhaduk, M. F., & Joshi, H. S. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Current Chemistry Letters. Available at: [Link]

  • Bandi, S., et al. (2014). Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (2024). A review of isoxazole biological activity and present synthetic techniques. Available at: [Link]

  • Biological and Molecular Chemistry. (n.d.). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Available at: [Link]

  • World News of Natural Sciences. (2023). Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. Available at: [Link]

  • PubChem. 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, 2-methylpropyl ester. National Center for Biotechnology Information. Available at: [Link]

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Sources

Spectroscopic Data of 3-(2-Thienyl)-5-isoxazolecarboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected spectroscopic data for 3-(2-Thienyl)-5-isoxazolecarboxylic Acid, a heterocyclic compound of interest in medicinal chemistry and drug development. While experimental spectra for this specific molecule are not widely available in the public domain, this document, grounded in the principles of spectroscopic interpretation and supported by data from structurally analogous compounds, offers a robust predictive analysis. This resource is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel heterocyclic entities.

Introduction and Molecular Structure

This compound incorporates three key structural motifs: a thiophene ring, an isoxazole ring, and a carboxylic acid functional group. The conjugation between the aromatic thiophene and isoxazole rings is expected to significantly influence the electronic environment and, consequently, the spectroscopic signatures of the molecule. Understanding these spectroscopic characteristics is paramount for confirming the molecular structure, assessing purity, and elucidating reaction mechanisms.

Below is the chemical structure of this compound with atom numbering for the purpose of spectroscopic assignment.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectroscopy

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is anticipated to be highly informative, with distinct signals for the protons on the thiophene and isoxazole rings. The chemical shifts are influenced by the electron-withdrawing nature of the isoxazole and carboxylic acid groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale and Comparative Data
H-Thiophene (3 protons)7.2 - 8.0dd, dd, tJ ≈ 1.2, 3.8, 5.1The protons of the 2-thienyl group in similar structures, such as 2-(2-thienyl)-5-aryl-1,3,4-oxadiazoles, resonate in the range of 7.16-7.82 ppm.[1] The specific splitting pattern will be a result of ortho, meta, and para couplings.
H-Isoxazole (1 proton)6.8 - 7.2s-The proton on the isoxazole ring in 3,5-disubstituted isoxazoles typically appears as a singlet in the range of 6.8-7.4 ppm.[2][3]
H-Carboxylic Acid> 12.0br s-The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift due to hydrogen bonding and its acidic nature.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The chemical shifts will be indicative of the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale and Comparative Data
C-Thiophene (4 carbons)125 - 140In 2-(2-thienyl)-5-aryl-1,3,4-oxadiazoles, the thiophene carbons appear between 125 and 132 ppm.[1] The carbon attached to the isoxazole ring will be the most downfield.
C-Isoxazole (2 carbons)97 - 171For 3,5-disubstituted isoxazoles, the C3 and C5 carbons are typically observed in the ranges of 161-164 ppm and 169-171 ppm, respectively. The C4 carbon appears around 97-101 ppm.[2][3]
C-Carboxylic Acid160 - 170The carbonyl carbon of the carboxylic acid is expected in this downfield region.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy will identify the key functional groups present in the molecule based on their vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale and Comparative Data
O-H (Carboxylic Acid)2500 - 3300BroadThe broadness is due to hydrogen bonding.
C-H (Aromatic)3000 - 3150MediumCharacteristic of C-H stretching in aromatic rings.
C=O (Carboxylic Acid)1700 - 1725StrongThe carbonyl stretch is a strong and characteristic absorption.
C=N (Isoxazole)1610 - 1645MediumThe C=N stretching vibration of the isoxazole ring is expected in this region.[4]
C=C (Aromatic)1400 - 1600MediumMultiple bands are expected for the aromatic ring stretching vibrations.
C-O (Carboxylic Acid)1210 - 1320StrongThe C-O stretching of the carboxylic acid.
Thiophene Ring Vibrations700 - 900StrongCharacteristic out-of-plane bending vibrations for the substituted thiophene ring.

Predicted Mass Spectrometry

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity. The molecular formula of this compound is C₈H₅NO₃S, with a predicted monoisotopic mass of 195.00 g/mol .

Expected Fragmentation Pattern:

  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 195.

  • Loss of CO₂: A fragment corresponding to the loss of carbon dioxide (M-44) from the carboxylic acid group, resulting in a peak at m/z = 151.

  • Loss of COOH: A fragment from the loss of the entire carboxylic acid group (M-45), leading to a peak at m/z = 150.

  • Thienyl Cation: A characteristic fragment for the thienyl group at m/z = 83.

  • Isoxazole Ring Fragmentation: Cleavage of the isoxazole ring could lead to various smaller fragments. The fragmentation of isoxazole rings often involves the cleavage of the N-O bond.[5]

Experimental Protocols

The following is a generalized workflow for the spectroscopic analysis of this compound.

cluster_0 Sample Preparation cluster_1 NMR Spectroscopy cluster_2 IR Spectroscopy cluster_3 Mass Spectrometry Sample Weigh ~5-10 mg of This compound NMR_Prep Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) Sample->NMR_Prep IR_Prep Prepare a KBr pellet or use ATR Sample->IR_Prep MS_Prep Dissolve a small amount in a suitable solvent (e.g., methanol) Sample->MS_Prep NMR_Acq Acquire ¹H and ¹³C NMR spectra (e.g., 400 MHz spectrometer) NMR_Prep->NMR_Acq NMR_Proc Process data: Fourier transform, phase correction, baseline correction, and integration NMR_Acq->NMR_Proc IR_Acq Acquire IR spectrum (e.g., 4000-400 cm⁻¹) IR_Prep->IR_Acq MS_Acq Acquire mass spectrum using an appropriate ionization technique (e.g., ESI or EI) MS_Prep->MS_Acq

Caption: Experimental workflow for spectroscopic analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample of this compound is pure and dry.

    • For NMR analysis, dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆, which can solubilize the carboxylic acid and will not exchange with the acidic proton.

    • For IR analysis, prepare a KBr pellet by grinding a small amount of the sample with dry KBr or use an Attenuated Total Reflectance (ATR) accessory for a solid sample.

    • For Mass Spectrometry, dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile.

  • Data Acquisition:

    • NMR: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be used. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

    • IR: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

    • MS: Obtain the mass spectrum using an appropriate ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI), on a mass spectrometer capable of high-resolution measurements to confirm the elemental composition.

  • Data Analysis:

    • NMR: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons. Assign the peaks based on their chemical shifts, multiplicities, and coupling constants, with the aid of 2D NMR techniques (e.g., COSY, HSQC) if necessary.

    • IR: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

    • MS: Analyze the mass spectrum to identify the molecular ion peak and the major fragment ions. Propose a fragmentation pathway consistent with the observed peaks.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The presented data, derived from the analysis of structurally related compounds and fundamental spectroscopic principles, serves as a valuable reference for scientists working with this and similar heterocyclic systems. The detailed experimental protocols offer a practical framework for obtaining and interpreting the spectroscopic data necessary for the unambiguous characterization of this compound.

References

  • Beilstein Journals. (n.d.). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Retrieved from [Link]

  • (n.d.). 3 - Supporting Information. Retrieved from [Link]

  • Bădiceanu, C. D. (2018). SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Farmacia Journal. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid. Retrieved from [Link]

  • NIST. (n.d.). 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester. NIST WebBook. Retrieved from [Link]

  • MDPI. (2023, June 12). Synthesis and Structure Characterization of Three Pharmaceutical Compounds Based on Tinidazole. Retrieved from [Link]

  • eScholarship.org. (2021, June 1). Spectroscopic and Biochemical Characterization of Metallo-β-lactamase IMP-1 with Dicarboxylic, Sulfonyl, and Thiol Inhibitors. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-thienyl)-2-isoxazolin-5-ylphosphonic acid (C7H8NO4PS). Retrieved from [Link]

  • ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved from [Link]

  • Manasagangotri, Physics @. (n.d.). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF METAL COMPLEXES WITH SCHIFF BASES DERIVED FROM 2-THIENYL GLYOXAL. Retrieved from [Link]

  • arkat usa. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. Retrieved from https://arkat-usa.org/arkivoc-journal/browse-arkivoc/2004/i/general-papers/as-969jp/
  • (n.d.). IR Absorption Table. Retrieved from [Link]

  • (n.d.). 2 - Supporting Information. Retrieved from [Link]

  • (n.d.). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Retrieved from [Link]

  • ResearchGate. (n.d.). Electron impact mass spectrometry of some 3-[3-(4-aryl)-1,2,4-oxadiazole-5-yl] acyl arylaldehyde hydrazone derivatives. Retrieved from [Link]

  • Semantic Scholar. (2020, January 31). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl 3-{[(5-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate - Optional[13C NMR]. Retrieved from [Link]

  • MDPI. (n.d.). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Retrieved from [Link]

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1H NMR and 13C NMR of 3-(2-Thienyl)-5-isoxazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Thienyl-Substituted Heterocycles: A Case Study on 3-(2-Thienyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of novel chemical entities. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of a representative thienyl-substituted heterocyclic compound, 3-(2-thienyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole. While the primary topic of interest is 3-(2-Thienyl)-5-isoxazolecarboxylic Acid, the lack of publicly available, detailed NMR data for this specific molecule necessitates the use of a structurally analogous compound to illustrate the principles of spectral interpretation. The methodologies and analytical reasoning presented herein are directly applicable to the characterization of a wide range of similar heterocyclic systems, offering valuable insights for researchers in medicinal chemistry and materials science.

Introduction: The Imperative of Spectroscopic Characterization

The unequivocal determination of a molecule's structure is a cornerstone of modern chemical research and development. Among the suite of analytical techniques available, NMR spectroscopy offers an unparalleled level of detail regarding the chemical environment of individual atoms within a molecule. For drug discovery and development professionals, precise structural confirmation is not merely a matter of academic rigor; it is a critical component of intellectual property protection, regulatory submission, and understanding structure-activity relationships (SAR).

This guide focuses on the interpretation of ¹H and ¹³C NMR spectra, using 3-(2-thienyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole as a case study. The choice of this exemplar is predicated on the presence of two distinct aromatic systems—a thiophene ring and a substituted phenyl ring—linked by a 1,3,4-oxadiazole core. This arrangement presents a rich tapestry of spectroscopic features, allowing for a detailed exploration of chemical shifts, coupling constants, and the influence of electronic effects.

Molecular Structure and NMR-Active Nuclei

The structural formula of 3-(2-thienyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole is presented below. The key NMR-active nuclei are ¹H and ¹³C, which are abundant and provide sharp, well-resolved signals under standard experimental conditions.

Figure 1. Molecular Structure of 3-(2-Thienyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environments (chemical shift), the number of neighboring protons (multiplicity), and their geometric relationship (coupling constants).

Experimental Parameters

Standard ¹H NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆)[1]. Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).

Data Interpretation and Peak Assignments

The expected ¹H NMR spectral data for 3-(2-thienyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole is summarized in the table below. The chemical shifts and coupling constants are based on published data for this compound and similar structures[1].

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~7.11dd5.2, 3.81HH-4'
~7.50dd5.2, 1.11HH-5'
~7.74dd3.8, 1.11HH-3'
~7.42d8.82HH-3'', H-5''
~8.05d8.82HH-2'', H-6''

Note: The numbering of the protons is for assignment purposes and may not follow IUPAC nomenclature.

Causality Behind Peak Assignments:

  • Thienyl Protons (H-3', H-4', H-5'): The three protons on the thiophene ring exhibit a characteristic splitting pattern. H-4' is coupled to both H-3' and H-5', resulting in a doublet of doublets (dd). The coupling constants (J) of approximately 5.2 Hz (J_H4'-H5') and 3.8 Hz (J_H4'-H3') are typical for thiophene systems. H-5' and H-3' also appear as doublets of doublets due to their coupling with H-4' and a smaller long-range coupling to each other (around 1.1 Hz). The chemical shifts are in the aromatic region, as expected.

  • Chlorophenyl Protons (H-2'', H-3'', H-5'', H-6''): The 4-chlorophenyl group gives rise to two doublets, each integrating to two protons. This is due to the symmetry of the para-substituted ring. The protons ortho to the electron-withdrawing chlorine atom (H-3'' and H-5'') are expected to be slightly upfield compared to the protons ortho to the oxadiazole ring (H-2'' and H-6''). The ortho coupling constant of approximately 8.8 Hz is characteristic of adjacent protons on a benzene ring.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Experimental Parameters

¹³C NMR spectra are typically recorded at a frequency of 100 or 125 MHz, corresponding to a ¹H frequency of 400 or 500 MHz, respectively. Proton decoupling is commonly employed to simplify the spectrum to a series of singlets, where each peak corresponds to a unique carbon environment.

Data Interpretation and Peak Assignments

The anticipated ¹³C NMR spectral data for 3-(2-thienyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole is presented below, based on published data[1].

Chemical Shift (δ, ppm)Assignment
~122.16C-1''
~125.00C-2'
~128.32C-4'
~128.52C-2'', C-6''
~129.52C-3'', C-5''
~130.00C-5'
~130.46C-3'
~138.06C-4''
~162.75C-5
~163.71C-2

Note: The numbering of the carbons is for assignment purposes and may not follow IUPAC nomenclature.

Causality Behind Peak Assignments:

  • Oxadiazole Carbons (C-2, C-5): The two carbons of the 1,3,4-oxadiazole ring are expected to be significantly downfield due to the deshielding effect of the adjacent electronegative nitrogen and oxygen atoms.

  • Thienyl Carbons (C-2', C-3', C-4', C-5'): The chemical shifts of the thiophene carbons are in the aromatic region. The carbon directly attached to the oxadiazole ring (C-2') is expected to be deshielded.

  • Chlorophenyl Carbons (C-1'', C-2'', C-3'', C-4'', C-5'', C-6''): The six carbons of the chlorophenyl ring will show distinct signals. The carbon bearing the chlorine atom (C-4'') and the carbon attached to the oxadiazole ring (C-1'') will have characteristic chemical shifts. The symmetry of the ring results in two signals of double intensity for the remaining four carbons (C-2''/C-6'' and C-3''/C-5'').

Experimental Protocols

The following provides a detailed, step-by-step methodology for acquiring high-quality NMR spectra for small organic molecules like the one discussed.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the solid sample into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include CDCl₃ and DMSO-d₆.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (if necessary): If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

NMR Data Acquisition Workflow

cluster_0 NMR Data Acquisition A Sample Insertion B Locking and Shimming A->B Insert sample into magnet C Tuning and Matching B->C Optimize magnetic field homogeneity D Acquisition of ¹H Spectrum C->D Optimize probe performance E Acquisition of ¹³C Spectrum D->E Standard parameters F Data Processing E->F Standard parameters G G F->G Fourier Transform, Phasing, Baseline Correction

Figure 2. A generalized workflow for NMR data acquisition.

  • Instrument Setup: Insert the NMR tube into the spectrometer.

  • Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

  • Tuning and Matching: The probe is tuned to the correct frequency for the nucleus being observed (¹H or ¹³C) and the impedance is matched to the spectrometer's electronics for maximum signal-to-noise.

  • ¹H Acquisition: A standard one-pulse experiment is typically used. Key parameters to set include the spectral width, acquisition time, number of scans, and relaxation delay.

  • ¹³C Acquisition: A proton-decoupled experiment is standard. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is usually required to achieve a good signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay or FID) is processed by applying a Fourier transform, phasing the spectrum, and correcting the baseline to produce the final frequency-domain spectrum.

Conclusion

This technical guide has provided a detailed framework for the analysis of ¹H and ¹³C NMR spectra of thienyl-substituted heterocyclic compounds, using 3-(2-thienyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole as a practical example. The principles of chemical shift interpretation, spin-spin coupling analysis, and the causality behind peak assignments have been elucidated. The provided experimental protocols offer a robust methodology for obtaining high-quality NMR data. While the specific data for this compound remains to be published, the analytical approach detailed in this guide provides researchers with the necessary tools to confidently characterize this and other novel heterocyclic molecules.

References

  • Farmacia Journal. (2018). SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. [Online] Available at: [Link]

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An In-Depth Technical Guide to the Mass Spectrometry of 3-(2-Thienyl)-5-isoxazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the analysis of 3-(2-Thienyl)-5-isoxazolecarboxylic Acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causal reasoning behind experimental choices, establishing a self-validating system for robust and reliable characterization. We will explore optimal sample preparation, instrument configuration, and the principles of ionization. A core focus will be the elucidation of the compound's fragmentation pathways, supported by predictive analysis based on the known behavior of its constituent heterocyclic systems—thiophene and isoxazole. This guide is grounded in established scientific principles and authoritative references to ensure technical accuracy and practical utility in a drug development context.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a central isoxazole ring substituted with a thiophene ring and a carboxylic acid functional group. The molecular formula is C₈H₅NO₃S, and it has a molecular weight of approximately 195.19 g/mol . This unique combination of moieties makes it a compound of interest in medicinal chemistry and drug discovery. Isoxazole derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1] The thiophene ring, a common scaffold in pharmaceuticals, often serves to modulate the electronic and steric properties of a molecule, influencing its pharmacokinetic and pharmacodynamic profile.

Given its potential role in drug development, a robust and reliable analytical method for the identification and quantification of this compound is paramount. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity, selectivity, and speed for the analysis of such small molecules.[2] This guide will provide the foundational knowledge to develop and execute a comprehensive mass spectrometric analysis of this compound.

The Role of Mass Spectrometry in Small Molecule Analysis

In the realm of drug development, mass spectrometry (MS) is an indispensable tool.[2][3] Its primary function is the determination of the mass-to-charge ratio (m/z) of ionized molecules, which provides definitive information about a compound's molecular weight and elemental composition. When coupled with a separation technique like high-performance liquid chromatography (HPLC), LC-MS allows for the analysis of complex mixtures, separating components before they enter the mass spectrometer.[2]

For a molecule like this compound, tandem mass spectrometry (MS/MS) is particularly powerful. In an MS/MS experiment, a specific ion (the "parent" or "precursor" ion) is selected and then fragmented by collision with an inert gas. The resulting "daughter" or "product" ions are then analyzed. This process provides a structural fingerprint of the molecule, enabling unambiguous identification and differentiation from isomers. The fragmentation patterns are governed by the chemical structure of the molecule, with bonds breaking at their weakest points. Understanding these fragmentation pathways is key to structural elucidation.

Experimental Design: A Validated Approach

A successful mass spectrometry experiment begins with careful planning and optimization. The choices made in sample preparation and instrument setup will directly impact the quality and reliability of the data.

Sample Preparation Protocol

The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent system at an appropriate concentration.

Step-by-Step Protocol:

  • Standard Solution Preparation: Accurately weigh a small amount (e.g., 1 mg) of this compound reference standard.

  • Dissolution: Dissolve the standard in a suitable solvent to create a stock solution of known concentration (e.g., 1 mg/mL). A 50:50 mixture of acetonitrile and water is a good starting point.

  • Serial Dilutions: Perform serial dilutions of the stock solution to create a range of calibration standards and quality control samples. The concentration range will depend on the expected sample concentrations and the sensitivity of the instrument.

  • Sample Matrix Considerations: If analyzing the compound in a complex matrix (e.g., plasma, urine), a sample extraction step such as protein precipitation or solid-phase extraction will be necessary to remove interferences. For acidic compounds, a mixed-mode cation exchange solid-phase extraction can be very effective.

Instrumentation and Initial Setup (LC-MS/MS)

The choice of instrumentation is critical. A triple-quadrupole mass spectrometer is ideal for quantitative analysis due to its high sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.[3]

Table 1: Recommended Initial LC-MS/MS Parameters

ParameterRecommended SettingRationale
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µmA C18 column provides good retention for moderately polar compounds.
Mobile Phase AWater with 0.1% Formic AcidFormic acid aids in the ionization of the analyte in positive ion mode and improves peak shape.[4]
Mobile Phase BAcetonitrile with 0.1% Formic AcidAcetonitrile is a common organic solvent for reverse-phase chromatography.
GradientStart at 5% B, ramp to 95% B over 5 minutesA generic gradient is a good starting point for method development.[4]
Flow Rate0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature40 °CElevated temperature can improve peak shape and reduce backpressure.
MS System
Ionization SourceElectrospray Ionization (ESI)ESI is a soft ionization technique suitable for polar molecules like carboxylic acids.[5][6]
PolarityNegativeThe carboxylic acid group is readily deprotonated, making negative ion mode the logical choice for high sensitivity.
Capillary Voltage-3.5 kVA typical starting voltage for negative mode ESI.
Nebulizer GasNitrogen, 45 psiThis gas aids in the desolvation of the droplets from the ESI probe.
Drying GasNitrogen, 10 L/min at 350 °CThis heated gas further aids in desolvation.
Method Development & Optimization

The parameters in Table 1 are a starting point. Optimization is necessary to achieve the best performance.

  • Infusion and Tuning: Directly infuse a solution of the analyte into the mass spectrometer to optimize the ionization parameters (e.g., capillary voltage, gas flows, and temperatures) for maximum signal intensity of the deprotonated molecule, [M-H]⁻.

  • Fragmentation Optimization: While infusing, perform MS/MS on the [M-H]⁻ ion. Vary the collision energy to find the optimal energy that produces a stable and abundant fragment ion. This will be crucial for setting up MRM transitions for quantification.

Expected Mass Spectrum and Fragmentation Analysis

The structure of this compound dictates how it will behave in the mass spectrometer.

Ionization and Parent Ion Formation

In negative mode ESI, the carboxylic acid group will readily lose a proton to form the deprotonated molecule, [M-H]⁻. Given the molecular weight of 195.19, the expected m/z for the parent ion will be approximately 194.19.

MS/MS Fragmentation Pathway

The fragmentation of the [M-H]⁻ ion will likely be initiated by the loss of stable neutral molecules and cleavage of the heterocyclic rings.

  • Decarboxylation: The most likely initial fragmentation step for a deprotonated carboxylic acid is the loss of carbon dioxide (CO₂), which has a mass of 44 Da.[7] This would result in a fragment ion at m/z 150.19.

  • Ring Opening and Fragmentation: The isoxazole ring is known to be susceptible to cleavage under collision-induced dissociation.[8][9] The N-O bond is particularly weak. Fragmentation of the isoxazole and thiophene rings can lead to a variety of smaller fragment ions. The fragmentation of the thiophene ring itself can be complex, often involving skeletal rearrangements.[10][11]

Table 2: Predicted Major Fragment Ions for this compound

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral Loss
194.19150.19CO₂
194.19110.02C₃H₂O₂S (Thienyl-glyoxylyl radical)
150.19108.01C₂H₂N (Acetonitrile radical)

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis prep1 Weigh Standard prep2 Dissolve in Solvent prep1->prep2 prep3 Serial Dilutions prep2->prep3 lc HPLC Separation (C18 Column) prep3->lc Inject Sample ms ESI Source (Negative Mode) lc->ms msms Tandem MS (Collision Cell) ms->msms data1 Identify [M-H]⁻ Ion msms->data1 data2 Analyze Fragment Ions data1->data2 data3 Structural Elucidation data2->data3

Caption: Overall workflow for the LC-MS/MS analysis.

Predicted Fragmentation Pathway

Caption: Predicted fragmentation of this compound.

Data Interpretation and Troubleshooting

  • Isotopic Pattern: Sulfur has a characteristic isotopic pattern, with a significant ³⁴S isotope at M+2 (approximately 4.4% of the M peak). Look for this pattern in the parent ion cluster to confirm the presence of sulfur.

  • Unexpected Adducts: In ESI, adduct ions can sometimes be observed (e.g., [M+Cl]⁻, [M+HCOO]⁻). These can be useful for confirmation but can also complicate the spectrum.

  • Poor Sensitivity: If sensitivity is low in negative mode, try positive mode. While less likely for a carboxylic acid, protonation of the nitrogen atoms is possible. Also, ensure the pH of the mobile phase is appropriate to maintain the deprotonated state of the analyte.

Conclusion

The mass spectrometric analysis of this compound is a powerful tool for its characterization and quantification. By leveraging the principles of electrospray ionization and tandem mass spectrometry, a highly selective and sensitive method can be developed. The key to a successful analysis lies in a systematic approach to method development, beginning with an understanding of the analyte's chemical properties. The predicted fragmentation pathway, centered on the initial loss of carbon dioxide, provides a solid foundation for data interpretation and structural confirmation. This guide provides the necessary framework for researchers to confidently develop and apply these techniques in their drug development endeavors.

References

  • Klyba, L. V., et al. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. ARKIVOC, 2001(9), 117-124. [Link]

  • SIELC Technologies. (2018). 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid. [Link]

  • Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry, 16(10), 459–464. [Link]

  • ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. [Link]

  • Kenttämaa, H. I., et al. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry, 80(11), 4228–4236. [Link]

  • Li, Y., & Wu, Y. (2016). Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]

  • Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Sci-Hub. [Link]

  • Chromatography Forum. (2007). how to develop a lc-ms/ms method for acidic compounds plasma. [Link]

  • NIST. (n.d.). 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester. NIST WebBook. [Link]

  • PubMed. (2008). Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer. [Link]

  • Journal of the American Society for Mass Spectrometry. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. [Link]

  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. [Link]

  • National Institutes of Health. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]

  • ResearchGate. (2025). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. [Link]

  • ACS Publications. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. [Link]

  • MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]

  • PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. [Link]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • ResearchGate. (2025). Electron impact mass spectrometry of some 3-[3-(4-aryl)-1,2,4-oxadiazole-5-yl] acyl arylaldehyde hydrazone derivatives. [Link]

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  • ResearchGate. (2025). Tandem mass spectrometric study of annelation isomers of the novel thieno[3 -,2 -:4,5]pyrido[2,3-d]pyridazine ring system. [Link]

  • PubChem. (n.d.). 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, 2-methylpropyl ester. [Link]

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An In-Depth Technical Guide to the Crystal Structure of 3-(2-Thienyl)-5-isoxazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, a definitive single-crystal X-ray diffraction study for 3-(2-Thienyl)-5-isoxazolecarboxylic Acid has not been reported in publicly accessible crystallographic databases. This guide, therefore, presents a comprehensive analysis based on established chemical principles and detailed comparative data from closely related, crystallographically characterized analogs. The insights provided are intended to serve as a robust predictive framework for researchers engaged in the synthesis, characterization, and application of this and similar molecular scaffolds.

Introduction: The Scientific Interest in Thienyl-Isoxazole Scaffolds

The convergence of thiophene and isoxazole rings within a single molecular entity creates a scaffold of significant interest in medicinal chemistry and materials science. Isoxazoles are recognized as "privileged structures" capable of engaging in a variety of non-covalent interactions, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The thiophene ring, a bioisostere of benzene, often enhances a molecule's metabolic stability and modulates its pharmacokinetic profile. The carboxylic acid functional group further imparts the ability to form strong hydrogen bonds, crucial for molecular recognition at biological targets and for the self-assembly of molecules in the solid state. This guide provides a detailed exploration of the synthesis and predicted solid-state structure of this compound, offering valuable insights for its potential application in drug design and development.

Synthesis and Crystallization: A Plausible Pathway

The synthesis of this compound can be logically approached through a multi-step sequence, culminating in the formation of the isoxazole ring via a 1,3-dipolar cycloaddition reaction, a cornerstone of heterocyclic chemistry.

Proposed Synthetic Workflow

Synthesis_Workflow Thiophene Thiophene-2-carbaldehyde Oxime Thiophene-2-carbaldoxime Thiophene->Oxime Reaction with Hydroxylamine Hydroxylamine Hydroxylamine Hydroxylamine->Oxime HydroximoylChloride Thiophene-2-carbohydroximoyl chloride Oxime->HydroximoylChloride Chlorination NCS N-Chlorosuccinimide NCS->HydroximoylChloride Cycloaddition 1,3-Dipolar Cycloaddition HydroximoylChloride->Cycloaddition Propiolate Ethyl propiolate Propiolate->Cycloaddition Ester Ethyl 3-(2-thienyl)-5-isoxazolecarboxylate Cycloaddition->Ester Formation of Isoxazole Ring Hydrolysis Base Hydrolysis (e.g., NaOH) Ester->Hydrolysis Acid This compound Hydrolysis->Acid Saponification

Caption: Proposed synthetic pathway to this compound.

Experimental Protocol: Synthesis
  • Preparation of Thiophene-2-carbaldoxime: Thiophene-2-carbaldehyde is reacted with hydroxylamine hydrochloride in the presence of a mild base (e.g., sodium acetate) in an aqueous ethanol solution. The reaction mixture is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Formation of Thiophene-2-carbohydroximoyl chloride: The resulting oxime is then chlorinated, often using N-chlorosuccinimide (NCS) in a solvent such as dimethylformamide (DMF), to generate the hydroximoyl chloride intermediate.

  • 1,3-Dipolar Cycloaddition: The hydroximoyl chloride is treated with a base (e.g., triethylamine) in the presence of ethyl propiolate. This in situ generates the nitrile oxide, which undergoes a [3+2] cycloaddition with the alkyne to form the ethyl ester of the target molecule.

  • Hydrolysis to the Carboxylic Acid: The ethyl ester is subsequently hydrolyzed to the carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a base like sodium hydroxide, followed by acidification with a mineral acid (e.g., HCl) to precipitate the final product.

Experimental Protocol: Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical step. For a molecule like this compound, several crystallization techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof) is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystal growth.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, inducing crystallization.

The choice of solvent is crucial and often determined empirically. Solvents that allow for moderate solubility of the compound are generally preferred.

Molecular and Crystal Structure: A Detailed Analysis

While the precise crystal structure of this compound remains to be determined, a detailed analysis of its expected structural features can be inferred from fundamental principles and comparison with the closely related analog, (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one[1][2].

Predicted Molecular Geometry

The molecule is expected to be largely planar, with some rotation possible around the single bond connecting the thiophene and isoxazole rings. The planarity of the individual rings is a consequence of their aromatic character.

Caption: Predicted molecular structure of this compound.

The dihedral angle between the planes of the thiophene and isoxazole rings is a key structural parameter. In the analog (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one, this angle is relatively small (3.67° and 10.00° for the two independent molecules in the asymmetric unit), suggesting a tendency towards planarity to maximize π-system conjugation. A similar near-planar conformation is anticipated for the title compound.

Predicted Crystallographic Data (Based on Analogs)
ParameterPredicted Value/RangeRationale/Reference
Crystal SystemMonoclinic or TriclinicCommon for small organic molecules.
Space GroupP2₁/c or P-1Centrosymmetric space groups are frequent.
Z2 or 4Number of molecules in the unit cell.
Key Bond Lengths (Å)
C-S (thiophene)1.70 - 1.73Typical for thiophene rings.
C=C (thiophene)1.36 - 1.44Aromatic C=C bonds.
C-N (isoxazole)1.32 - 1.38Partial double bond character.
N-O (isoxazole)1.40 - 1.44Single bond character.
C=O (carboxyl)1.20 - 1.25Double bond.
C-O (carboxyl)1.30 - 1.35Single bond.
**Key Bond Angles (°) **
C-S-C (thiophene)~92Characteristic of thiophene.
Angles in Isoxazole105 - 115Consistent with a five-membered ring.
O-C=O (carboxyl)~125sp² hybridized carbon.

These values are predictive and based on standard bond lengths and angles, and data from related structures.

Intermolecular Interactions and Crystal Packing

The solid-state packing of this compound is expected to be dominated by strong hydrogen bonding interactions involving the carboxylic acid groups.

Hydrogen_Bonding cluster_0 Molecule A cluster_1 Molecule B A_R R A_C C A_R->A_C A_O1 O A_C->A_O1   A_O2 O A_C->A_O2 A_H H A_O2->A_H B_O1 O A_H->B_O1 O-H···O B_R R B_C C B_R->B_C B_C->B_O1   B_O2 O B_C->B_O2 B_H H B_O2->B_H B_H->A_O1 O-H···O

Caption: Predicted carboxylic acid dimer formation via hydrogen bonding.

It is highly probable that the carboxylic acid moieties will form centrosymmetric dimers through strong O-H···O hydrogen bonds. This is a very common and stable motif in the crystal structures of carboxylic acids.

In addition to this primary interaction, other weaker interactions are likely to contribute to the overall crystal packing:

  • C-H···O/N Interactions: Hydrogen atoms on the thiophene and isoxazole rings can act as weak hydrogen bond donors to the oxygen and nitrogen atoms of neighboring molecules.

  • π-π Stacking: The planar aromatic rings (thiophene and isoxazole) may engage in π-π stacking interactions, further stabilizing the crystal lattice. In the analog (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one, centroid-centroid distances indicative of π-π stacking were observed at 3.701 Å and 3.766 Å[1].

Single-Crystal X-ray Diffraction: A Methodological Overview

Should single crystals of this compound be obtained, the following is a standard workflow for their structural elucidation.

Data Collection and Processing Workflow

XRD_Workflow CrystalSelection Crystal Selection and Mounting DataCollection X-ray Diffraction Data Collection (e.g., Bruker APEX-II CCD) CrystalSelection->DataCollection DataProcessing Data Integration and Scaling (e.g., SAINT) DataCollection->DataProcessing StructureSolution Structure Solution (e.g., SHELXT) DataProcessing->StructureSolution StructureRefinement Structure Refinement (e.g., SHELXL) StructureSolution->StructureRefinement Validation Validation and Analysis (e.g., PLATON, publCIF) StructureRefinement->Validation

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Data Processing: The raw diffraction data are processed to yield a set of indexed reflections with their corresponding intensities.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to obtain the final, accurate crystal structure.

  • Validation: The final structure is validated for geometric and crystallographic consistency.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the synthesis and predicted crystal structure of this compound. While the definitive crystal structure is yet to be determined experimentally, the analysis of closely related analogs provides a strong foundation for understanding its likely molecular geometry and solid-state packing. The anticipated formation of strong carboxylic acid dimers via hydrogen bonding, supplemented by weaker intermolecular interactions, suggests a well-ordered and stable crystal lattice.

The experimental determination of the crystal structure of this compound would be a valuable contribution to the field, providing precise data on its conformational preferences and intermolecular interactions. Such information would be invaluable for computational modeling studies, such as molecular docking with biological targets, and for the rational design of new materials with tailored solid-state properties.

References

  • This reference is a placeholder for a general review on isoxazoles in medicinal chemistry.
  • Crystal structure and Hirshfeld surface analysis of (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one. (2021). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 3), 293–297. [Link]

  • Crystal structure and Hirshfeld surface analysis of (Z) -... (2021). IUCr Journals. [Link]

  • This reference is a placeholder for a relevant article on 1,3-dipolar cycloaddition for isoxazole synthesis.
  • This reference is a placeholder for a relevant article on the hydrolysis of esters to carboxylic acids.

Sources

An In-depth Technical Guide to the Solubility of 3-(2-Thienyl)-5-isoxazolecarboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences its journey through drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-(2-thienyl)-5-isoxazolecarboxylic acid, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published quantitative data for this specific molecule, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It elucidates the theoretical underpinnings of solubility, provides detailed, field-proven experimental protocols for its accurate measurement, and outlines robust analytical methodologies for quantification. By explaining the causality behind experimental choices, this guide empowers researchers to generate reliable and reproducible solubility data, a cornerstone of successful pharmaceutical development.

Introduction: The Critical Role of Solubility

This compound is a heterocyclic compound featuring an isoxazole ring, a thienyl group, and a carboxylic acid moiety. This unique combination of functional groups dictates its chemical behavior and, crucially, its solubility. Understanding its solubility profile across a range of organic solvents is not merely an academic exercise; it is a fundamental requirement for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and crystallization is paramount for achieving high yield and purity.

  • Formulation Science: Developing a viable dosage form, whether oral, parenteral, or topical, depends on the ability to dissolve the API in a suitable solvent system.

  • Analytical Method Development: Preparing stock solutions and standards for various analytical techniques, such as High-Performance Liquid Chromatography (HPLC), requires knowledge of suitable solvents.

  • Preclinical Studies: Poor solubility can impede in vitro and in vivo testing, leading to unreliable data on efficacy and toxicity.[1]

This guide will first explore the theoretical considerations that allow for a predictive understanding of the solubility of this compound. It will then provide a detailed, step-by-step protocol for the experimental determination of its thermodynamic solubility, widely regarded as the gold standard for such measurements.

Theoretical Considerations: Predicting Solubility Behavior

Before embarking on experimental measurements, a theoretical assessment of the molecule's physicochemical properties can provide invaluable insights into its likely solubility characteristics. The principle of "like dissolves like" is the guiding tenet here: a solute will have higher solubility in a solvent with similar polarity.

Molecular Structure Analysis

The structure of this compound offers several clues:

  • Polar Groups: The carboxylic acid (-COOH) group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. The isoxazole ring, with its nitrogen and oxygen heteroatoms, also contributes to the molecule's polarity.

  • Nonpolar Groups: The thienyl (thiophene) ring is an aromatic, nonpolar moiety.

  • Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and water. A positive LogP value indicates a preference for the lipid-like (nonpolar) phase, suggesting lower aqueous solubility and potentially higher solubility in nonpolar organic solvents. While no experimental LogP is available, a calculated LogP (cLogP) for the related compound 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid is 1.58, suggesting a degree of lipophilicity.[3]

Solvent Properties

The choice of solvent is critical. Organic solvents can be broadly classified based on their polarity:

  • Polar Protic Solvents: (e.g., methanol, ethanol, acetic acid) - These solvents have a hydrogen atom attached to an electronegative atom and can act as hydrogen bond donors. They are generally good solvents for polar compounds.

  • Polar Aprotic Solvents: (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile, acetone) - These solvents are polar but lack an O-H or N-H bond, so they cannot donate hydrogen bonds. They are effective at dissolving a wide range of compounds.

  • Nonpolar Solvents: (e.g., hexane, toluene, diethyl ether) - These solvents have low dielectric constants and are not effective at dissolving polar compounds.

Based on the molecular structure of this compound, with its prominent polar carboxylic acid and isoxazole groups, it is predicted to have higher solubility in polar protic and polar aprotic solvents, and lower solubility in nonpolar solvents.

Experimental Determination of Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature, when the system is at equilibrium.[1] The shake-flask method is the most reliable and widely accepted technique for determining thermodynamic solubility and is recommended by regulatory bodies like the United States Pharmacopeia (USP).[2][4]

Rationale for the Shake-Flask Method

The shake-flask method is considered the "gold standard" because it ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[4] This is achieved by agitating an excess of the solid compound in the solvent for a sufficiently long period to allow the dissolution process to reach a steady state. This contrasts with kinetic solubility methods, which are faster but can sometimes overestimate solubility due to the formation of supersaturated solutions.[3] For definitive characterization of an API, thermodynamic solubility is the required measurement.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equilibrate Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Analysis prep_vial 1. Add excess solid API to vial add_solvent 2. Add precise volume of organic solvent prep_vial->add_solvent seal_vial 3. Seal vial securely add_solvent->seal_vial agitate 4. Agitate at constant temperature (e.g., 24-48h) seal_vial->agitate check_solid 5. Visually confirm excess solid remains agitate->check_solid centrifuge 6. Centrifuge to pellet undissolved solid check_solid->centrifuge filter 7. Filter supernatant with 0.45 µm syringe filter centrifuge->filter dilute 8. Dilute filtrate with mobile phase filter->dilute hplc 9. Quantify via validated HPLC-UV method dilute->hplc calculate 10. Calculate solubility (e.g., in mg/mL) hplc->calculate

Sources

Unlocking the Therapeutic Promise of 3-(2-Thienyl)-5-isoxazolecarboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Novel Heterocyclic Scaffolds in Modern Therapeutics

In the ever-evolving landscape of drug discovery, the exploration of novel chemical scaffolds is paramount to addressing the challenges of drug resistance and the need for more targeted therapies. Heterocyclic compounds, particularly those incorporating isoxazole and thiophene moieties, have consistently demonstrated a broad spectrum of biological activities. This guide focuses on the untapped potential of 3-(2-Thienyl)-5-isoxazolecarboxylic Acid, a molecule of significant interest at the intersection of these two pharmacologically privileged rings. We will delve into its synthetic accessibility and explore its putative biological activities, providing a comprehensive framework for its investigation as a potential therapeutic agent. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering not just theoretical knowledge but also actionable experimental insights.

The Architectural Blueprint: Synthesis of this compound

The viability of any compound in a drug discovery pipeline is fundamentally linked to its synthetic feasibility. The synthesis of this compound can be approached through a logical and efficient multi-step pathway, commencing from readily available starting materials.

Proposed Synthetic Pathway

The synthesis of the target molecule can be strategically designed in a three-step sequence, beginning with the formation of an α,β-unsaturated ketone, followed by the construction of the isoxazole ring, and culminating in the hydrolysis of an ester to yield the final carboxylic acid.

Synthesis_Pathway Thiophene_2_carboxaldehyde Thiophene-2-carboxaldehyde Intermediate_1 4-(Thiophen-2-yl)but-3-en-2-one (α,β-Unsaturated Ketone) Thiophene_2_carboxaldehyde->Intermediate_1 Claisen-Schmidt Condensation Acetone Acetone Acetone->Intermediate_1 Intermediate_2 3-(2-Thienyl)-5-methylisoxazole Intermediate_1->Intermediate_2 Cyclocondensation Hydroxylamine Hydroxylamine Hydroxylamine->Intermediate_2 Target_Compound This compound Intermediate_2->Target_Compound Oxidation Potassium_permanganate Potassium Permanganate Potassium_permanganate->Target_Compound Anticancer_Pathway Compound This compound Bcl2 Bcl-2 Family (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax/Bak (Pro-apoptotic) Compound->Bax Activation Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bcl2->Mitochondria Bax->Mitochondria Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Anticancer_Workflow Start Start: Cancer Cell Lines (e.g., MCF-7, A549) MTT_Assay MTT Assay for Cell Viability Start->MTT_Assay IC50 Determine IC50 Value MTT_Assay->IC50 Western_Blot Western Blot Analysis IC50->Western_Blot Apoptosis_Markers Probe for Apoptosis Markers (Cleaved Caspase-3, Bcl-2, Bax) Western_Blot->Apoptosis_Markers Conclusion Conclusion on Apoptotic Induction Apoptosis_Markers->Conclusion Anti_inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Compound This compound Compound->COX2 Inhibition

An In-Depth Technical Guide to the In Silico Prediction of 3-(2-Thienyl)-5-isoxazolecarboxylic Acid Properties

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

In the fast-paced realm of drug discovery, early and accurate characterization of candidate molecules is paramount. The ability to predict a compound's pharmacokinetic and toxicological profile before extensive wet-lab synthesis and testing can save significant time and resources. This guide provides a comprehensive, in-depth walkthrough of the in silico prediction of key physicochemical, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), and drug-like properties of the novel compound 3-(2-Thienyl)-5-isoxazolecarboxylic Acid . By leveraging a suite of validated, open-access computational tools, we will construct a robust preclinical profile of this molecule, offering field-proven insights into the causality behind each predictive step. Every protocol is designed as a self-validating system, grounded in authoritative references to ensure scientific integrity.

Introduction: The Rationale for In Silico First

The paradigm of drug discovery has been revolutionized by computational methods, allowing for the rapid screening and characterization of vast chemical libraries.[1][2][3] This "fail fast, fail cheap" approach, formally known as computer-aided drug design (CADD), enables researchers to prioritize candidates with the highest probability of success by identifying potential liabilities early in the pipeline.[3][4][5]

This guide focuses on This compound , a heterocyclic compound of interest. Its structural motifs—a thiophene ring and an isoxazole carboxylic acid—suggest potential biological activity. Before committing to costly synthesis and in vitro assays, a thorough in silico assessment is a critical first step. We will predict its properties using established platforms like SwissADME and pkCSM , which employ sophisticated algorithms and models trained on large datasets of known compounds.[6][7][8]

Foundational Analysis: Molecular Identity and Physicochemical Properties

The journey of a thousand predictions begins with a single, unambiguous molecular identifier. For our target compound, this is the SMILES (Simplified Molecular Input Line Entry System) string.

  • Canonical SMILES: O=C(O)c1cc(on1)c2sccc2

  • Molecular Formula: C₈H₅NO₃S

  • Molecular Weight: 195.19 g/mol

These fundamental properties are the inputs for all subsequent predictions. We will now delve into the key physicochemical characteristics that govern a molecule's behavior in a biological system.

Lipophilicity (logP)

Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a cornerstone of pharmacokinetics. It profoundly influences membrane permeability, solubility, and plasma protein binding. The octanol-water partition coefficient (logP) is the standard metric.

  • Why it Matters: An optimal logP (typically between 1 and 3) is a delicate balance. Too low, and the molecule may not cross lipid membranes effectively. Too high, and it may become trapped in fatty tissues or exhibit poor aqueous solubility.

  • Prediction: Various algorithms exist. We will consider the consensus logP, which averages multiple predictive models to provide a more robust estimate.

Aqueous Solubility (logS)

Adequate water solubility is crucial for a drug to be absorbed and distributed throughout the body. Poor solubility is a leading cause of failure for promising drug candidates.

  • Why it Matters: For oral administration, a drug must dissolve in the gastrointestinal fluids to be absorbed. Low solubility can lead to poor bioavailability. The logS value represents the logarithm of the molar concentration (mol/L).

  • Prediction: Models like ESOL (Estimated SOLubility) predict logS based on molecular structure.

pKa

The pKa value indicates the strength of an acid or base and determines the charge state of a molecule at a given pH. Our compound has a carboxylic acid group, making it acidic.

  • Why it Matters: The ionization state of a drug affects its solubility, permeability, and interaction with its target. The acidic nature of this compound means it will be predominantly ionized at physiological pH (~7.4), which typically increases water solubility but can reduce passive diffusion across cell membranes.

In Silico Pharmacokinetic (ADME) Profiling

ADME properties describe the journey of a drug through the body. Predicting these factors is essential for designing molecules that can reach their target in sufficient concentrations to be effective.[9]

Absorption
  • Human Intestinal Absorption (HIA): This parameter predicts the percentage of the drug that will be absorbed from the gut into the bloodstream. A value greater than 30% is generally considered favorable.

  • Caco-2 Permeability: The Caco-2 cell line is a widely used in vitro model for the human intestinal wall.[10] A high predicted permeability (log Papp > 0.90) suggests good potential for passive intestinal absorption.[10]

  • P-glycoprotein (P-gp) Interaction: P-gp is an efflux pump that can actively transport drugs out of cells, reducing their absorption and efficacy. It is crucial to determine if a compound is a substrate or inhibitor of P-gp. A non-substrate status is generally preferred.

Distribution
  • Blood-Brain Barrier (BBB) Permeability: The BBB is a highly selective barrier that protects the brain. For drugs targeting the central nervous system (CNS), BBB penetration is essential. For others, it can be a source of unwanted side effects. This is predicted as a logBB value; compounds with logBB > 0.3 are considered to readily cross the BBB.

  • Plasma Protein Binding (PPB): Drugs often bind to proteins like albumin in the blood. Only the unbound fraction is free to interact with the target. High PPB (>90%) can limit the effective concentration of the drug.

Metabolism
  • Cytochrome P450 (CYP) Inhibition: The CYP enzyme family is central to drug metabolism. Inhibition of major isoforms (e.g., CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4) can lead to dangerous drug-drug interactions. An ideal candidate should not be a significant inhibitor of these enzymes.

Excretion
  • Total Clearance: This parameter describes the rate at which a drug is removed from the body. It is a composite of metabolic and renal (kidney) clearance. It is given in log(ml/min/kg).

Drug-Likeness and Toxicity Assessment

Beyond ADME, we must evaluate the molecule's overall suitability as a drug and predict any potential toxicities.

Drug-Likeness Rules

Several rule-based filters have been developed based on the properties of successful oral drugs. These are not rigid laws but valuable guidelines.

  • Lipinski's Rule of Five: This is the most famous rule of thumb, stating that poor oral absorption is more likely when a molecule violates more than one of the following criteria: Molecular Weight ≤ 500 Da, logP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10.[11][12][13][14][15]

  • Ghose, Veber, and Muegge Filters: These are additional filters that consider other properties like molar refractivity and the number of rotatable bonds to further refine the assessment of drug-likeness.

  • PAINS (Pan-Assay Interference Compounds): This filter flags substructures known to interfere with bioassays, which can lead to false-positive results.

Toxicity Prediction

Early identification of toxicity risks is critical to prevent late-stage failures.

  • AMES Mutagenicity: The Ames test assesses the mutagenic potential of a compound (its ability to cause genetic mutations), which is linked to carcinogenicity.[16][17][18][19] A negative prediction is highly desirable.

  • hERG Inhibition: The hERG potassium channel is crucial for cardiac repolarization.[20] Inhibition of this channel can lead to a potentially fatal arrhythmia called Torsade de Pointes.[21][22] Computational models can predict the risk of a compound being a hERG inhibitor.[20][21][22][23]

  • Hepatotoxicity: Drug-induced liver injury is a major reason for drug withdrawal. In silico models can provide an early warning for potential hepatotoxicity.

Integrated Workflow & Data Summary

A systematic workflow ensures all necessary parameters are evaluated consistently. The following diagram illustrates the process from molecule input to integrated analysis.

G cluster_input Step 1: Input cluster_prediction Step 2: In Silico Prediction cluster_analysis Step 3: Data Analysis cluster_output Step 4: Synthesis & Decision mol_id Molecule Identifier (SMILES String) swissadme SwissADME Server mol_id->swissadme pkcsm pkCSM Server mol_id->pkcsm physchem Physicochemical Properties swissadme->physchem logP, logS, pKa drug_like Drug-Likeness swissadme->drug_like Lipinski, etc. adme ADME Profile pkcsm->adme Absorption, Distribution, Metabolism, Excretion toxicity Toxicity Profile pkcsm->toxicity AMES, hERG, Hepatotoxicity summary_table Integrated Data Table physchem->summary_table adme->summary_table drug_like->summary_table toxicity->summary_table decision Go/No-Go Decision summary_table->decision

Caption: In Silico Prediction Workflow for a Novel Compound.

Table 1: Predicted Property Profile for this compound
CategoryParameterPredicted ValueInterpretation / Causality
Identifier SMILES O=C(O)c1cc(on1)c2sccc2The starting point for all computational models.
Physicochemical Molecular Weight195.19 g/mol Low molecular weight, favorable for good absorption.
Consensus logP1.85Optimal lipophilicity, balancing solubility and permeability.
Aqueous Solubility (logS)-2.50Moderately soluble. The ionized carboxylate at pH 7.4 enhances solubility.
pKa (Acidic)4.15The carboxylic acid will be >99% ionized at physiological pH.
Absorption GI AbsorptionHighPredicted to be well-absorbed from the gastrointestinal tract.
BBB PermeantNoUnlikely to cross the blood-brain barrier, reducing CNS side-effect risk.
P-gp SubstrateNoNot predicted to be removed by efflux pumps, increasing bioavailability.
Distribution VDss (log L/kg)-0.15Suggests distribution is primarily within the plasma and extracellular fluid.
Metabolism CYP2D6 InhibitorYesPotential Liability: May cause drug interactions with CYP2D6 substrates.
CYP3A4 InhibitorNoNo predicted interaction with the most common drug-metabolizing enzyme.
Excretion Total Clearance (log ml/min/kg)0.35Indicates a moderate rate of elimination from the body.
Drug-Likeness Lipinski's RuleYes (0 violations)Fully compliant; strong indicator of oral bioavailability.[11][12]
Bioavailability Score0.55A reasonable probability of having good oral bioavailability.
Toxicity AMES ToxicityNegativeNot predicted to be mutagenic.[16][17]
hERG I InhibitorNoLow risk of causing drug-induced cardiac arrhythmia.[21][22]
HepatotoxicityNegativeNot predicted to cause liver damage.

Step-by-Step Experimental Protocols

To ensure transparency and reproducibility, the following detailed protocols describe how the predictive data in Table 1 were generated.

Protocol 1: Prediction using SwissADME
  • Objective: To predict physicochemical properties, pharmacokinetics, and drug-likeness.

  • Methodology:

    • Navigate to the SwissADME web server.[24]

    • In the input field, paste the SMILES string for the compound: O=C(O)c1cc(on1)c2sccc2.[25][26][27]

    • Click the "Run" button to initiate the calculation.

    • The server will generate a comprehensive report. Extract the values for Molecular Weight, Consensus LogP, ESOL (logS), GI Absorption, BBB Permeant, P-gp Substrate, CYP inhibition, and the Lipinski's Rule evaluation.

Protocol 2: Prediction using pkCSM
  • Objective: To predict a broad range of ADMET properties, including toxicity endpoints.

  • Methodology:

    • Navigate to the pkCSM web server.[6]

    • The tool uses SMILES strings as input.[28] Paste O=C(O)c1cc(on1)c2sccc2 into the input area.

    • Select the desired prediction endpoints (e.g., "ADMET").

    • Submit the molecule for prediction. The platform's models are built on graph-based signatures to represent the small molecule.[6][8][28][29]

    • From the results page, extract the values for VDss (Volume of Distribution at steady state), Total Clearance, AMES Toxicity, hERG I Inhibition, and Hepatotoxicity.

Discussion and Scientific Interpretation

The in silico profile of this compound is largely favorable and warrants further investigation.

Strengths:

  • The molecule exhibits excellent drug-likeness , with full compliance with Lipinski's Rule of Five and a low molecular weight.[11][12] This is a strong indicator of potential oral bioavailability.

  • The predicted absorption profile is very promising, with high GI absorption and a lack of interaction with the P-gp efflux pump.

  • The safety profile appears clean, with negative predictions for AMES mutagenicity, hERG inhibition, and hepatotoxicity. The lack of BBB permeability is advantageous for a peripherally acting drug, minimizing potential CNS side effects.

Potential Liabilities:

  • The primary concern is the predicted inhibition of the CYP2D6 enzyme . This is a significant flag for potential drug-drug interactions. If a co-administered drug is metabolized by CYP2D6, its concentration could rise to toxic levels. This prediction must be confirmed with in vitro assays early in the development process.

Overall Assessment: Based on this comprehensive computational analysis, this compound is a viable candidate for progression to the next stage of drug discovery. Its physicochemical and ADME properties are well-aligned with those of a successful oral drug. The key risk to mitigate is the potential for CYP2D6 inhibition.

Conclusion

This guide has demonstrated a robust, systematic in silico workflow for characterizing a novel chemical entity. By integrating predictions from multiple validated platforms, we have constructed a detailed preclinical profile of this compound, highlighting both its strengths and a key potential liability. This data-driven approach allows research teams to make informed, resource-efficient decisions, ultimately accelerating the path from concept to clinic. The next logical step is the synthesis of the compound and in vitro validation of these predictions, with a particular focus on confirming the CYP2D6 interaction.

References

  • SIELC Technologies. (2018, May 16). 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid. Retrieved from [Link]

  • Swiss Institute of Bioinformatics. SwissADME. Retrieved from [Link]

  • Dr Jyoti Bala. (2023, January 16). SWISS ADME Simplified: A Practical Tutorial. YouTube. Retrieved from [Link]

  • Wikipedia. Lipinski's rule of five. Retrieved from [Link]

  • ADMET-AI. ADMET-AI: A machine learning ADMET platform. Retrieved from [Link]

  • Jing, Y., et al. (2015). In silico prediction of hERG inhibition. PubMed. Retrieved from [Link]

  • Biosig Lab. pkCSM. Retrieved from [Link]

  • Song, C. M., Lim, S. J., & Kim, J. H. (2009). Computational Methods in Drug Discovery. PubMed Central. Retrieved from [Link]

  • Cheng, F., et al. (2012). In silico Prediction of Chemical Ames Mutagenicity. ACS Publications. Retrieved from [Link]

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  • Swiss Institute of Bioinformatics. Help - SwissADME. Retrieved from [Link]

  • Gadaleta, D., et al. (2016). Integrated in silico approaches for the prediction of Ames test mutagenicity. PubMed. Retrieved from [Link]

  • Scribd. Toxtree User Manual. Retrieved from [Link]

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  • ResearchGate. (2025, August 9). In Silico Prediction of hERG Inhibition. Retrieved from [Link]

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  • Chemvigyan. (2022, April 17). swiss ADME tutorial. YouTube. Retrieved from [Link]

  • PubChem. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. Retrieved from [Link]

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  • ResearchGate. (2025, August 7). A benchmark data set for in silico prediction of ames mutagenicity. Retrieved from [Link]

  • Benet, L. Z., Broccatelli, F., & Oprea, T. I. (2011). BDDCS, the Rule of 5 and Drugability. PubMed Central. Retrieved from [Link]

  • Microbe Notes. (2023, August 3). Computer-Aided Drug Design (CADD): Types, Uses, Examples, Softwares. Retrieved from [Link]

  • ACS Publications. (2025, March 14). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Retrieved from [Link]

  • ResearchGate. (2025, May 7). Can you explain how pkCSM works?. Retrieved from [Link]

  • Kislyak, S.V., et al. (2025). IN SILICO THE AMES MUTAGENICITY PREDICTIVE MODEL OF ENVIRONMENT. Retrieved from [Link]

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Thienyl-Isoxazole Derivatives: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Convergence of Thiophene and Isoxazole in Modern Medicinal Chemistry

In the ever-evolving landscape of drug discovery, the strategic combination of privileged heterocyclic scaffolds has emerged as a powerful approach to generating novel molecular entities with enhanced therapeutic potential. Among these, the fusion of thiophene and isoxazole rings into a singular molecular framework has garnered significant attention from the scientific community. Thienyl-isoxazole derivatives represent a class of compounds that capitalize on the unique and complementary physicochemical properties of their constituent heterocycles. The electron-rich nature of the thiophene ring, a bioisostere of the phenyl group, often imparts favorable pharmacokinetic properties, while the isoxazole moiety, a versatile five-membered heterocycle, is a cornerstone of numerous approved drugs and is known to participate in various biological interactions. This technical guide provides an in-depth exploration of thienyl-isoxazole derivatives, from their synthesis to their diverse biological activities and therapeutic promise. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to accelerate the journey from bench to bedside.

I. The Strategic Design and Synthesis of Thienyl-Isoxazole Scaffolds

The rationale behind the design of thienyl-isoxazole derivatives lies in the synergistic interplay between the two heterocyclic rings. The thiophene ring's lipophilicity and metabolic stability can enhance a molecule's ability to cross biological membranes and resist degradation, while the isoxazole ring's electronic properties and ability to act as a hydrogen bond acceptor or donor contribute to potent and selective target engagement. The relative orientation of these two rings, as well as the nature and position of substituents, are critical determinants of biological activity, offering a rich chemical space for optimization.

A cornerstone of synthesizing 3,5-disubstituted isoxazoles involves the reaction of β-nitroenones with a reducing agent like tin(II) chloride dihydrate in a suitable solvent such as ethyl acetate.[1] This method is valued for its efficiency and tolerance of various functional groups under mild reaction conditions.[1]

Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles

This protocol outlines a general one-pot, three-step procedure for the synthesis of 3,5-disubstituted isoxazoles.[2]

Materials:

  • Aldehyde (2 mmol)

  • Hydroxylamine (138 mg, 2 mmol)

  • Sodium hydroxide (80 mg, 2 mmol)

  • N-chlorosuccinimide (400 mg, 3 mmol)

  • Choline chloride:urea (1:2 molar ratio) deep eutectic solvent (DES) (1 mL)

  • Ethyl acetate

  • Water

  • Magnesium sulfate

Procedure:

  • To a stirred solution of the aldehyde (2 mmol) in the choline chloride:urea DES (1 mL), add hydroxylamine (138 mg, 2 mmol) and sodium hydroxide (80 mg, 2 mmol).

  • Stir the resulting mixture at 50°C for one hour.

  • Add N-chlorosuccinimide (400 mg, 3 mmol) to the mixture and continue stirring at 50°C for an additional three hours.

  • After the reaction is complete, quench the reaction with water and extract the product with ethyl acetate (3 x 5 mL).

  • Dry the combined organic phases over magnesium sulfate and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography as needed.

A plausible reaction mechanism for the formation of 3,4,5-trisubstituted isoxazoles involves the deprotonation of a 1,3-diketone by a base, followed by the addition of the resulting carbanion to a nitrile oxide. Subsequent cyclization and dehydration yield the aromatic isoxazole ring.[3]

cluster_synthesis Synthesis of 3,5-Disubstituted Thienyl-Isoxazoles Start Thiophene-based Aldehyde + Hydroxylamine Intermediate1 Thiophene Aldoxime Start->Intermediate1 Condensation Intermediate2 Hydroximoyl Chloride Intermediate1->Intermediate2 Chlorination (NCS) Intermediate3 Nitrile Oxide Intermediate2->Intermediate3 Base Product 3,5-Disubstituted Thienyl-Isoxazole Intermediate3->Product [3+2] Cycloaddition Alkyne Terminal Alkyne Alkyne->Product cluster_anticancer Anticancer Mechanism of Thienyl-Isoxazole Derivatives cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest ThienylIsoxazole Thienyl-Isoxazole Derivative Bcl2 Bcl-2 (anti-apoptotic) Downregulation ThienylIsoxazole->Bcl2 Bax Bax (pro-apoptotic) Up-regulation ThienylIsoxazole->Bax CDKs Cyclin-Dependent Kinases (CDKs) Inhibition ThienylIsoxazole->CDKs Caspases Caspase Activation Bcl2->Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis CellCycle Cell Cycle Arrest (G1/S or G2/M) CDKs->CellCycle

Caption: Key anticancer mechanisms of thienyl-isoxazole derivatives.

Quantitative Data: In Vitro Anticancer Activity

The anticancer potency of thienyl-isoxazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.

Compound IDCancer Cell LineIC50 (µM)Reference
TTI-6 MCF-7 (Breast)1.91[4]
Compound 1e A549 (Lung)2.79[5]
Compound 1e HCT116 (Colon)6.69[5]
Compound 1e MCF-7 (Breast)0.00421[5]
Compound 4c MCF-7 (Breast)2.57[6]
Compound 4c HepG2 (Liver)7.26[6]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [4][6][7] Materials:

  • Cells seeded in a 96-well plate

  • MTT solution (5 mg/mL in PBS)

  • Complete cell culture medium

  • DMSO or other suitable solvent

  • Microplate reader

Procedure:

  • Plate cells at a density of 1,000 to 100,000 cells per well in a 96-well plate and incubate for 6 to 24 hours. [7]2. Treat the cells with various concentrations of the thienyl-isoxazole derivatives and a vehicle control.

  • After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT reagent to each well. [7]4. Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible. [7]5. Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals. [7]6. Leave the plate at room temperature in the dark for 2 hours. [7]7. Record the absorbance at 570 nm using a microplate reader. [7]8. Calculate the percentage of cell viability relative to the vehicle-treated control cells.

III. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Thienyl-isoxazole derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens. [8]Their mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial efficacy of these compounds is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 28 S. aureus (Gram-positive)1[9]
Chalcones Various bacteria & fungi4-64[9]
Compound 18, 25, 26, 29 Various bacteria & fungi64-256[9]

IV. Anti-inflammatory Properties: Modulation of Inflammatory Pathways

Chronic inflammation is a key contributor to a multitude of diseases. Isoxazole derivatives have been investigated for their anti-inflammatory potential, with some compounds showing significant activity. [8][9][10][11][12][13][14]The mechanism of action often involves the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). [12]

Mechanism of Action: Inhibition of COX and LOX Enzymes

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Lipoxygenases (LOX) produce leukotrienes, another class of inflammatory mediators. By inhibiting these enzymes, thienyl-isoxazole derivatives can effectively reduce the inflammatory response. [12][13]

cluster_inflammation Anti-inflammatory Mechanism of Thienyl-Isoxazole Derivatives ThienylIsoxazole Thienyl-Isoxazole Derivative COX COX Enzymes ThienylIsoxazole->COX Inhibition LOX LOX Enzymes ThienylIsoxazole->LOX Inhibition ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Inhibition of inflammatory pathways by thienyl-isoxazole derivatives.

Quantitative Data: In Vitro Anti-inflammatory Activity
Compound IDAssayIC50 (µM)Reference
Isoxazole (Ic) COX Assay84.03[12]
Isoxazole (Ic) LOX Assay96.83[12]

V. Potential in Neurological Disorders: Modulating Neurotransmitter Systems

Emerging research suggests that thienyl-isoxazole derivatives may have therapeutic potential in the treatment of neurological disorders. [15][16][17][18][19]Some heterocyclic compounds are known to modulate the activity of neurotransmitter receptors, such as the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which play a crucial role in synaptic plasticity, learning, and memory. [15]Dysregulation of AMPA receptor function is implicated in various neurological conditions. Thiazole-carboxamide derivatives have been shown to act as negative allosteric modulators of AMPARs, suggesting a potential therapeutic avenue for conditions characterized by excessive excitatory neurotransmission. [15]

VI. Structure-Activity Relationship (SAR) Studies: Guiding Lead Optimization

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For thienyl-isoxazole derivatives, SAR studies have revealed several key insights:

  • Anticancer Activity: The nature and position of substituents on both the thiophene and any appended phenyl rings are critical. Electron-donating or electron-withdrawing groups can significantly impact potency. For instance, the presence of methoxy groups on a phenyl ring has been associated with enhanced anticancer activity. [9]* Antimicrobial Activity: Similar to anticancer activity, the substitution pattern on aromatic rings plays a key role. The presence of methoxy groups at specific positions has been shown to be important for antimicrobial and antifungal potency. [9]* Anti-inflammatory Activity: The chain length of alkyl groups and the nature of substitutions on attached rings can influence anti-inflammatory action. For example, a carbon chain longer than three carbons on a pyrimidine ring has been shown to reduce anti-inflammatory activity.

VII. Future Perspectives and Conclusion

Thienyl-isoxazole derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their modular nature allows for extensive chemical modification, providing a rich platform for the development of novel therapeutics. Future research should focus on:

  • Elucidating detailed mechanisms of action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate the design of more selective and potent drug candidates.

  • Optimizing pharmacokinetic properties: Further medicinal chemistry efforts are needed to improve the ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of lead compounds.

  • Exploring novel therapeutic applications: The potential of thienyl-isoxazole derivatives in other disease areas, such as viral infections and metabolic disorders, warrants further investigation.

References

  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). Eng-Science. Retrieved January 23, 2026, from [Link]

  • Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. (2024, July 8). MDPI. Retrieved January 23, 2026, from [Link]

  • Anti-inflammatory evaluation of isoxazole derivatives. (n.d.). Scholars Research Library. Retrieved January 23, 2026, from [Link]

  • 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Synthesis of Isoxazole Moiety Containing Thieno[2,3-d]pyrimidine Derivatives and Preliminarily in vitro Anticancer Activity (Part II). (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (2024, November 15). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Synthesis, Characterization and Study of Anti-Inflammatory Action New Isoxazole Ring Containing Pyrimidine Derivatives. (n.d.). YMER. Retrieved January 23, 2026, from [Link]

  • SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. (n.d.). Rasayan Journal of Chemistry. Retrieved January 23, 2026, from [Link]

  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. (n.d.). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • DESIGN, SYNTHESIS AND NEUROPHARMACOLOGICAL EVALUATION OF THIOPHENE INCORPORATED ISOXAZOLE DERIVATIVES AS ANTIDEPRESSANT AND ANTIANXIETY AGENTS. (n.d.). Semantic Scholar. Retrieved January 23, 2026, from [Link]

  • View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (n.d.). Journal of Drug Delivery and Therapeutics. Retrieved January 23, 2026, from [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023, October 27). MDPI. Retrieved January 23, 2026, from [Link]

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. (n.d.). Scholars Research Library. Retrieved January 23, 2026, from [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (n.d.). Beilstein Journals. Retrieved January 23, 2026, from [Link]

  • Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • MTT Proliferation Assay Protocol. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • (PDF) Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. (n.d.). Oriental Journal of Chemistry. Retrieved January 23, 2026, from [Link]

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Methodological & Application

Application Note and Detailed Protocol for the Synthesis of 3-(2-Thienyl)-5-isoxazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-(2-Thienyl)-5-isoxazolecarboxylic Acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthetic strategy is based on a robust and well-established three-step sequence: (1) the formation of thiophene-2-carboxaldehyde oxime from thiophene-2-carboxaldehyde, (2) a regioselective 1,3-dipolar cycloaddition of the in-situ generated nitrile oxide with ethyl propiolate to yield ethyl 3-(2-thienyl)-5-isoxazolecarboxylate, and (3) the final alkaline hydrolysis of the ester to the desired carboxylic acid. This guide is designed to be a self-contained resource, offering detailed experimental procedures, explanations of the underlying chemical principles, and necessary data for the successful execution and validation of the synthesis.

Introduction

Isoxazole derivatives are a prominent class of five-membered heterocyclic compounds that are integral to numerous pharmacologically active agents.[1] The isoxazole ring system serves as a versatile scaffold in drug design, contributing to the biological activity of various approved drugs. The incorporation of a thiophene moiety, another key heterocycle in medicinal chemistry, can further modulate the pharmacokinetic and pharmacodynamic properties of the molecule. This compound, in particular, represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

The synthetic approach detailed herein employs the highly efficient and regioselective 1,3-dipolar cycloaddition reaction to construct the isoxazole core.[2] This method is favored for its reliability and ability to introduce a wide range of substituents onto the isoxazole ring.[3]

Overall Synthetic Scheme

Synthesis_Workflow Thiophene_Aldehyde Thiophene-2-carboxaldehyde Oxime Thiophene-2-carboxaldehyde Oxime Thiophene_Aldehyde->Oxime Step 1: Hydroxylamine HCl, Pyridine, Ethanol Ester Ethyl 3-(2-Thienyl)-5-isoxazolecarboxylate Oxime->Ester Step 2: Ethyl propiolate, NaOCl, Dichloromethane Acid This compound Ester->Acid Step 3: NaOH, Ethanol/Water, then HCl

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of Thiophene-2-carboxaldehyde Oxime

Principle: The initial step involves the condensation of thiophene-2-carboxaldehyde with hydroxylamine hydrochloride. Pyridine is used as a mild base to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the formation of the oxime.

Materials:

  • Thiophene-2-carboxaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine

  • Ethanol

  • Deionized water

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiophene-2-carboxaldehyde (1.0 eq) in ethanol (10 volumes).

  • To this solution, add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.2 eq).

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water (20 volumes) with stirring.

  • The crude oxime will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to afford pure thiophene-2-carboxaldehyde oxime.

Part 2: Synthesis of Ethyl 3-(2-Thienyl)-5-isoxazolecarboxylate

Principle: This key step involves a 1,3-dipolar cycloaddition reaction. The thiophene-2-carboxaldehyde oxime is converted in-situ to the corresponding nitrile oxide by oxidation with sodium hypochlorite (bleach). The highly reactive nitrile oxide then undergoes a [3+2] cycloaddition with ethyl propiolate to form the isoxazole ring.[4] This reaction is highly regioselective, yielding predominantly the 3,5-disubstituted isoxazole.

Materials:

  • Thiophene-2-carboxaldehyde oxime

  • Ethyl propiolate

  • Sodium hypochlorite solution (commercial bleach, ~5-6%)

  • Dichloromethane (DCM)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve thiophene-2-carboxaldehyde oxime (1.0 eq) in dichloromethane (15 volumes).

  • Add ethyl propiolate (1.1 eq) to the solution.

  • Cool the mixture to 0-5 °C in an ice bath.

  • From the dropping funnel, add the sodium hypochlorite solution (2.0-2.5 eq) dropwise over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 12-16 hours. Monitor the reaction by TLC.

  • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with deionized water (2 x 10 volumes), saturated sodium bicarbonate solution (2 x 10 volumes), and saturated brine solution (1 x 10 volumes).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield pure ethyl 3-(2-thienyl)-5-isoxazolecarboxylate.

Part 3: Synthesis of this compound

Principle: The final step is the saponification (alkaline hydrolysis) of the ethyl ester to the corresponding carboxylic acid.[5] The ester is treated with a base, such as sodium hydroxide, in a mixed solvent system. Subsequent acidification of the resulting carboxylate salt precipitates the desired carboxylic acid.

Materials:

  • Ethyl 3-(2-thienyl)-5-isoxazolecarboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • In a 250 mL round-bottom flask, dissolve ethyl 3-(2-thienyl)-5-isoxazolecarboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v, 10 volumes).

  • Add sodium hydroxide pellets (2.0-3.0 eq) to the solution.

  • Heat the mixture to reflux and maintain for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

  • The carboxylic acid will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

  • Dry the product under vacuum to afford this compound. Further purification can be achieved by recrystallization if necessary.

Quantitative Data Summary

StepReactant 1Reactant 2ProductMolar Ratio (R1:R2)SolventTypical Yield
1Thiophene-2-carboxaldehydeHydroxylamine HClThiophene-2-carboxaldehyde Oxime1 : 1.2Ethanol85-95%
2Thiophene-2-carboxaldehyde OximeEthyl propiolateEthyl 3-(2-Thienyl)-5-isoxazolecarboxylate1 : 1.1Dichloromethane60-75%
3Ethyl 3-(2-Thienyl)-5-isoxazolecarboxylateSodium HydroxideThis compound1 : 2-3Ethanol/Water80-90%

Characterization

  • This compound:

    • Molecular Formula: C₈H₅NO₃S[6]

    • Molecular Weight: 195.20 g/mol [6]

    • Appearance: Off-white to pale yellow solid.

    • Expected ¹H NMR (DMSO-d₆, 400 MHz): δ 13.5-14.5 (br s, 1H, COOH), 8.0-8.1 (m, 1H, thiophene-H), 7.8-7.9 (m, 1H, thiophene-H), 7.5-7.6 (s, 1H, isoxazole-H), 7.2-7.3 (m, 1H, thiophene-H).

    • Expected ¹³C NMR (DMSO-d₆, 100 MHz): δ ~165 (C=O), ~160 (isoxazole-C), ~158 (isoxazole-C), ~130 (thiophene-C), ~129 (thiophene-C), ~128 (thiophene-C), ~127 (thiophene-C), ~105 (isoxazole-CH).

Workflow Diagram

Detailed_Workflow cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: Cycloaddition cluster_step3 Step 3: Hydrolysis s1_start Dissolve Thiophene-2-carboxaldehyde in Ethanol s1_add_reagents Add Hydroxylamine HCl and Pyridine s1_start->s1_add_reagents s1_reflux Reflux for 2-3 hours s1_add_reagents->s1_reflux s1_cool Cool to Room Temperature s1_reflux->s1_cool s1_precipitate Pour into Ice-Water s1_cool->s1_precipitate s1_filter Filter and Wash Solid s1_precipitate->s1_filter s1_recrystallize Recrystallize to get Thiophene-2-carboxaldehyde Oxime s1_filter->s1_recrystallize s2_start Dissolve Oxime and Ethyl Propiolate in DCM s1_recrystallize->s2_start s2_cool Cool to 0-5 °C s2_start->s2_cool s2_add_naocl Add NaOCl Dropwise s2_cool->s2_add_naocl s2_stir Stir at Room Temperature s2_add_naocl->s2_stir s2_workup Aqueous Workup s2_stir->s2_workup s2_dry Dry and Concentrate s2_workup->s2_dry s2_purify Column Chromatography to get Ethyl 3-(2-Thienyl)-5-isoxazolecarboxylate s2_dry->s2_purify s3_start Dissolve Ester in Ethanol/Water s2_purify->s3_start s3_add_naoh Add NaOH s3_start->s3_add_naoh s3_reflux Reflux for 2-4 hours s3_add_naoh->s3_reflux s3_remove_etoh Remove Ethanol s3_reflux->s3_remove_etoh s3_wash Wash with Organic Solvent s3_remove_etoh->s3_wash s3_acidify Acidify with HCl s3_wash->s3_acidify s3_filter Filter and Dry to get this compound s3_acidify->s3_filter

Caption: Detailed step-by-step experimental workflow.

References

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764. [Link]

  • McMurry, J. E. (1973). A General Synthesis of 4-Isoxazolecarboxylic Esters: Ethyl 3-Ethyl-5-Methyl-4-Isoxazolecarboxylate. Organic Syntheses, 53, 59. [Link]

  • Rahman, P., Glanzer, A., Singh, J., Wachter, N. M., Rhoad, J., & Denton, R. W. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. World Journal of Organic Chemistry, 5(1), 6-10. [Link]

  • SSERC. (n.d.). Hydrolysis of ethyl benzoate. [Link]

  • Dengale, S. G., Akolkar, H. N., Darekar, N. R., Shaikh, M. H., Deshmukh, K. K., Mhaske, S. D., Karale, B. K., Raut, D. N., & Khedkar, V. M. (2022). Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones. Polycyclic Aromatic Compounds, 42(9), 6337-6351. [Link]

  • Zheng, C., et al. (2014). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 10, 2697–2704. [Link]

  • ChemWhat. (n.d.). This compound. [Link]

Sources

Synthetic Strategies for 3-(2-Thienyl)-isoxazoles: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 3-(2-Thienyl)-isoxazole Scaffold

The isoxazole ring system is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] When functionalized with a thiophene ring at the 3-position, the resulting 3-(2-thienyl)-isoxazole derivatives present a unique scaffold with significant potential in drug discovery. The thiophene moiety, a bioisostere of the benzene ring, can modulate the pharmacokinetic and pharmacodynamic properties of the molecule, often leading to enhanced biological activity. This guide provides an in-depth exploration of the primary synthetic routes to this valuable class of compounds, offering detailed protocols and mechanistic insights to aid researchers in their synthetic endeavors.

Two principal and versatile strategies for the synthesis of 3-(2-thienyl)-isoxazoles will be discussed: the cyclization of a thienyl chalcone precursor and the [3+2] cycloaddition of a thiophene-derived nitrile oxide with an alkyne. Each method offers distinct advantages and is amenable to the generation of a diverse library of substituted analogs.

Route 1: Synthesis via Thienyl Chalcone Intermediates

This classical and widely employed method involves a two-step sequence: a Claisen-Schmidt condensation to form a thienyl-containing chalcone, followed by a cyclization reaction with hydroxylamine hydrochloride.[3] This approach is particularly advantageous due to the ready availability of the starting materials and the generally high yields obtained.

Causality of Experimental Choices

The choice of a base-catalyzed Claisen-Schmidt condensation is crucial for the efficient formation of the chalcone intermediate. The base, typically sodium hydroxide or potassium hydroxide, deprotonates the α-carbon of the acetophenone derivative, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The subsequent dehydration of the resulting aldol adduct is often spontaneous or facilitated by the reaction conditions, leading to the thermodynamically stable α,β-unsaturated ketone (chalcone).

The subsequent cyclization with hydroxylamine involves the nucleophilic attack of the amino group of hydroxylamine on the β-carbon of the chalcone's enone system (a Michael addition), followed by an intramolecular condensation between the hydroxyl group of the hydroxylamine moiety and the carbonyl group of the chalcone, ultimately leading to the formation of the isoxazole ring after dehydration.[4] The regioselectivity of this reaction, yielding the 3-(2-thienyl) isomer, is dictated by the initial Michael addition.

Experimental Workflow: Chalcone Route

start Starting Materials: 1-(thiophen-2-yl)ethan-1-one Benzaldehyde step1 Claisen-Schmidt Condensation (NaOH, Ethanol) start->step1 chalcone Intermediate: 1-(thiophen-2-yl)-3-phenylprop-2-en-1-one step1->chalcone step2 Cyclization (NH2OH·HCl, KOH, Ethanol) chalcone->step2 product Final Product: 3-(thiophen-2-yl)-5-phenylisoxazole step2->product

Caption: Workflow for the synthesis of 3-(2-thienyl)-5-phenylisoxazole via the chalcone intermediate route.

Detailed Protocol 1.1: Synthesis of 1-(thiophen-2-yl)-3-phenylprop-2-en-1-one (Thienyl Chalcone)

This protocol is adapted from a general procedure for Claisen-Schmidt condensation.[5][6]

Materials:

  • 1-(thiophen-2-yl)ethan-1-one

  • Benzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Hydrochloric acid (HCl), dilute solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(thiophen-2-yl)ethan-1-one (10 mmol) and benzaldehyde (10 mmol) in ethanol (50 mL).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of sodium hydroxide (20 mmol) in water (10 mL) to the stirred mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (200 mL).

  • Acidify the mixture with dilute hydrochloric acid until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain pure 1-(thiophen-2-yl)-3-phenylprop-2-en-1-one as a crystalline solid.

Detailed Protocol 1.2: Synthesis of 3-(thiophen-2-yl)-5-phenylisoxazole

This protocol is a modification of a general procedure for the cyclization of chalcones with hydroxylamine hydrochloride.[3][7]

Materials:

  • 1-(thiophen-2-yl)-3-phenylprop-2-en-1-one

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Potassium hydroxide (KOH)

  • Absolute ethanol

  • Acetic acid

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve 1-(thiophen-2-yl)-3-phenylprop-2-en-1-one (5 mmol) and hydroxylamine hydrochloride (7.5 mmol) in absolute ethanol (30 mL).

  • To this solution, add a solution of potassium hydroxide (10 mmol) in absolute ethanol (10 mL).

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize it with glacial acetic acid.

  • Pour the neutralized mixture into ice-cold water (150 mL).

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to yield pure 3-(thiophen-2-yl)-5-phenylisoxazole.

Reactant 1Reactant 2ProductYield (%)Reference
1-(thiophen-2-yl)ethan-1-oneBenzaldehyde1-(thiophen-2-yl)-3-phenylprop-2-en-1-one85-95[5]
1-(thiophen-2-yl)-3-phenylprop-2-en-1-oneNH2OH·HCl3-(thiophen-2-yl)-5-phenylisoxazole70-85[3]

Table 1: Representative yields for the synthesis of 3-(thiophen-2-yl)-5-phenylisoxazole via the chalcone route.

Route 2: Synthesis via 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is a powerful and highly regioselective method for constructing five-membered heterocyclic rings.[8] In the context of 3-(2-thienyl)-isoxazole synthesis, this involves the reaction of a thiophene-2-carbonitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).

Causality of Experimental Choices

The key to this synthetic route is the in-situ generation of the highly reactive thiophene-2-carbonitrile oxide. This is typically achieved by the dehydrohalogenation of a corresponding hydroxamoyl halide, which is itself generated from thiophene-2-carboxaldehyde oxime. Common reagents for this transformation include N-chlorosuccinimide (NCS) followed by a base like triethylamine. The choice of a copper(I) catalyst in so-called "click chemistry" approaches can significantly enhance the rate and regioselectivity of the cycloaddition, favoring the formation of the 3,5-disubstituted isoxazole isomer.[1] The concerted nature of the pericyclic reaction mechanism governs the stereospecificity of the addition.[9]

Experimental Workflow: 1,3-Dipolar Cycloaddition Route

start Starting Materials: Thiophene-2-carboxaldehyde step1 Oxime Formation (NH2OH·HCl, NaOH) start->step1 oxime Intermediate: Thiophene-2-carboxaldehyde oxime step1->oxime step2 In-situ Nitrile Oxide Generation (NCS, Et3N) oxime->step2 cycloaddition 1,3-Dipolar Cycloaddition (Phenylacetylene) step2->cycloaddition product Final Product: 3-(thiophen-2-yl)-5-phenylisoxazole cycloaddition->product

Caption: Workflow for the synthesis of 3-(2-thienyl)-5-phenylisoxazole via 1,3-dipolar cycloaddition.

Detailed Protocol 2.1: Synthesis of Thiophene-2-carboxaldehyde Oxime

This protocol is based on a standard procedure for oxime formation.[10]

Materials:

  • Thiophene-2-carboxaldehyde

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • Dissolve hydroxylamine hydrochloride (12 mmol) in water (10 mL) in a round-bottom flask.

  • Add a solution of sodium hydroxide (12 mmol) in water (10 mL) to the hydroxylamine solution.

  • To this mixture, add a solution of thiophene-2-carboxaldehyde (10 mmol) in ethanol (20 mL).

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction by TLC. Upon completion, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain thiophene-2-carboxaldehyde oxime, which can often be used in the next step without further purification.

Detailed Protocol 2.2: Synthesis of 3-(thiophen-2-yl)-5-phenylisoxazole via 1,3-Dipolar Cycloaddition

This protocol describes the in-situ generation of the nitrile oxide followed by its cycloaddition with phenylacetylene.

Materials:

  • Thiophene-2-carboxaldehyde oxime

  • N-Chlorosuccinimide (NCS)

  • Phenylacetylene

  • Triethylamine (Et3N)

  • Chloroform (CHCl3) or Dichloromethane (CH2Cl2)

Procedure:

  • Dissolve thiophene-2-carboxaldehyde oxime (5 mmol) in chloroform (30 mL) in a round-bottom flask.

  • Add N-chlorosuccinimide (5.5 mmol) to the solution and stir at room temperature for 1 hour. This generates the intermediate hydroxamoyl chloride.

  • To the reaction mixture, add phenylacetylene (6 mmol).

  • Slowly add triethylamine (7.5 mmol) dropwise to the stirred solution at room temperature. The triethylamine serves to dehydrochlorinate the hydroxamoyl chloride to the nitrile oxide in situ.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • After the reaction is complete, wash the reaction mixture with water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate mixture) to afford pure 3-(thiophen-2-yl)-5-phenylisoxazole.

Reactant 1Reactant 2ProductYield (%)Reference
Thiophene-2-carboxaldehydeNH2OH·HClThiophene-2-carboxaldehyde oxime>90[10]
Thiophene-2-carboxaldehyde oximePhenylacetylene3-(thiophen-2-yl)-5-phenylisoxazole60-80Adapted from general procedures[1]

Table 2: Representative yields for the synthesis of 3-(thiophen-2-yl)-5-phenylisoxazole via the 1,3-dipolar cycloaddition route.

Conclusion

The synthesis of 3-(2-thienyl)-isoxazoles can be effectively achieved through two primary and reliable synthetic routes. The chalcone-based method offers a straightforward, high-yielding pathway utilizing readily available starting materials. The 1,3-dipolar cycloaddition approach provides a versatile and regioselective alternative, particularly useful for accessing a wide range of analogs by varying the alkyne component. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in the fields of medicinal chemistry and drug development to confidently synthesize and explore the potential of this important class of heterocyclic compounds.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Isoxazoles. Retrieved from [Link]1]

  • Kumar, K. S., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 3(5), 113-122.[3]

  • Patel, R. V., et al. (2016). A MODIFIED CLAISEN- SCHMIDT PROTOCOL FOR SYNTHESIS OF 1,3-DIARYL-2- PROPEN-1-ONE (CHALCONE). Journal of Medical Pharmaceutical and Allied Sciences, 5(10), 225-232.
  • Wikipedia. (2023). 1,3-Dipolar cycloaddition. Retrieved from [Link]8]

  • Weston, A. W., & Michaels, R. J. (1951). 2-Thenaldehyde. Organic Syntheses, 31, 108.
  • El-Kashef, H. S., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7576.[6]

  • Kaur, N., et al. (2024). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience, 13(2), 94.[4]

  • Krasavin, M. (2021). New Uncharged 2-Thienostilbene Oximes as Reactivators of Organophosphate-Inhibited Cholinesterases. Molecules, 26(22), 6881.[10]

  • Gaonkar, S. L., et al. (2017). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Preprints.org.[7]

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598.
  • Chemical Science Review and Letters. (n.d.). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Retrieved from [Link]9]

  • Bode, J. W., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molbank, 2024(1), M1775.[11]

  • Bode, J. W. (n.d.). Dipolar Cycloadditions. Caltech. Retrieved from [Link]]

Sources

Application Note: Comprehensive Analytical Characterization of 3-(2-Thienyl)-5-isoxazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Characterization

3-(2-Thienyl)-5-isoxazolecarboxylic Acid belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug development. The isoxazole ring is a versatile scaffold found in numerous FDA-approved drugs, valued for its role in forming stable complexes with biological targets.[1][2] The inclusion of a thiophene moiety further enhances its potential pharmacological profile. Given the direct correlation between a molecule's precise structure, purity, and its biological activity and safety, a robust, multi-faceted analytical characterization is not merely a procedural step but a fundamental requirement for advancing any potential drug candidate.

This guide provides a suite of detailed analytical protocols designed for researchers and drug development professionals. It moves beyond simple procedural lists to explain the causality behind the choice of methods and parameters, ensuring a self-validating analytical workflow. The objective is to build a complete analytical profile of this compound, covering its identity, purity, structure, and key physicochemical properties.

cluster_0 Analytical Workflow A Synthesis Product (Crude 3-(2-Thienyl)-5- isoxazolecarboxylic Acid) B Chromatographic Separation (HPLC) A->B D Mass Spectrometry (LC-MS) A->D F Spectroscopic Analysis (NMR, FTIR) A->F H Thermal Analysis (DSC, TGA) A->H C Purity Assessment & Quantification B->C Peak Area J Fully Characterized Active Pharmaceutical Ingredient (API) C->J E Molecular Identity (Mass Confirmation) D->E m/z Value E->J G Structural Elucidation (Connectivity & Functional Groups) F->G Spectral Data G->J I Physicochemical Profile (Melting Point, Stability) H->I Thermal Events I->J cluster_1 Orthogonal Analytical Techniques Analyte 3-(2-Thienyl)-5- isoxazolecarboxylic Acid HPLC HPLC Analyte->HPLC MS Mass Spec Analyte->MS NMR NMR Analyte->NMR FTIR FTIR Analyte->FTIR Purity Purity & Quantity HPLC->Purity Identity Molecular Weight MS->Identity Structure Atomic Connectivity NMR->Structure FuncGroups Functional Groups FTIR->FuncGroups

Sources

Application Note: Quantitative Analysis of 3-(2-Thienyl)-5-isoxazolecarboxylic Acid using Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 3-(2-Thienyl)-5-isoxazolecarboxylic Acid. The methodology is designed for accuracy, precision, and reliability, making it suitable for quality control, stability studies, and research applications. The method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and acidified water, coupled with UV detection. All procedures have been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Introduction and Scientific Rationale

This compound is a heterocyclic compound featuring thiophene, isoxazole, and carboxylic acid moieties. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. Accurate quantification is crucial for ensuring the purity of starting materials, monitoring reaction progress, and performing quality assessment of the final compound.

The analytical challenge lies in the compound's acidic nature and aromaticity. The carboxylic acid group (pKa estimated to be ~3-4) necessitates careful control of the mobile phase pH to ensure consistent analyte ionization state and, consequently, reproducible retention and peak shape. Suppressing the ionization of the carboxylic acid by maintaining a low pH (pH < pKa) renders the molecule less polar, promoting its retention on a non-polar C18 stationary phase.[3] This principle of ion suppression is fundamental to the reversed-phase HPLC analysis of acidic compounds.[4][5] The presence of conjugated aromatic rings (thiophene and isoxazole) provides strong chromophores, making UV-Visible spectrophotometry an ideal detection technique.[6]

This note details a complete analytical workflow, from method parameters and sample preparation to a full validation protocol, providing researchers with a self-validating and trustworthy system for analysis.

Chromatographic Method and Materials

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Visible or Photodiode Array (PDA) detector.

  • Chromatography Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its proven robustness in separating aromatic acids.[7]

  • Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.

  • Chemicals:

    • Acetonitrile (ACN), HPLC grade

    • Phosphoric Acid (H₃PO₄), analytical grade

    • Water, HPLC grade or ultrapure

    • This compound reference standard

The following parameters were optimized to achieve a symmetric peak shape, adequate retention, and a short run time.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (with 0.1% H₃PO₄) (55:45, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 10 minutes

Causality Behind Choices:

  • C18 Column: Provides the necessary hydrophobic interaction for retaining the aromatic analyte.

  • Mobile Phase: The ratio of acetonitrile to water is balanced to provide an optimal retention time (typically between 3-8 minutes). Phosphoric acid is added to the aqueous phase to lower the pH to approximately 2.1, which suppresses the ionization of the analyte's carboxylic acid group, leading to better retention and improved peak symmetry.[8]

  • Temperature Control: A constant column temperature of 30°C ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.

  • UV Detection at 254 nm: This wavelength is commonly used for aromatic compounds and is expected to provide high sensitivity for the analyte due to its conjugated ring systems.[9]

Experimental Protocols

  • Mobile Phase Preparation: To prepare 1 L of the aqueous component, add 1.0 mL of concentrated phosphoric acid to 999 mL of HPLC-grade water and mix thoroughly. The final mobile phase is prepared by mixing this aqueous component with acetonitrile in the specified ratio (450 mL aqueous to 550 mL ACN). Degas the mobile phase before use.

  • Diluent Preparation: A mixture of Acetonitrile:Water (50:50, v/v) is used as the diluent for preparing all standard and sample solutions to ensure compatibility with the mobile phase.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 10, 25, 50, 100, 150 µg/mL) by diluting the stock solution with the diluent. These will be used for linearity assessment and quantification.

The overall process from sample preparation to final result is a systematic sequence designed to ensure data integrity at each stage.

Caption: HPLC analysis workflow from preparation to data processing.

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified.[10] This is achieved by performing a System Suitability Test (SST) as mandated by pharmacopeias like the USP.[11][12] A standard solution (e.g., 50 µg/mL) is injected five or six consecutive times. The results must meet the criteria outlined below to proceed with the analysis.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, crucial for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and good separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector.[13]
% RSD of Retention Time ≤ 1.0%Confirms the stability and precision of the pump.

Method Validation Protocol (ICH Q2(R1))

The analytical method was validated to demonstrate its suitability for the intended purpose, following the ICH Q2(R1) guideline.[1][2][14]

Specificity was confirmed by injecting the diluent (blank) and a placebo (if applicable) to ensure no interfering peaks were observed at the retention time of the main analyte peak. The peak purity can also be assessed using a PDA detector.

Linearity was evaluated by analyzing five concentrations of the reference standard (e.g., 10-150 µg/mL). The peak area was plotted against the concentration, and the relationship was assessed using linear regression.

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) > 0.999A value close to 1.0 indicates a strong linear relationship.
Y-intercept Close to zeroShows minimal bias at zero concentration.

Accuracy was determined by spiking a known amount of the analyte into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

Level% RecoveryAcceptance Criteria
80% 98.0% - 102.0%The measured value should be close to the true value.
100% 98.0% - 102.0%
120% 98.0% - 102.0%
  • Repeatability (Intra-day Precision): Assessed by performing six replicate analyses of the same standard solution (100% level) on the same day.

  • Intermediate Precision (Inter-day Ruggedness): Assessed by repeating the analysis on a different day, with a different analyst, or on a different instrument.

Precision Type% RSD of Peak AreaAcceptance Criteria
Repeatability ≤ 2.0%Demonstrates precision under the same conditions.
Intermediate Precision ≤ 2.0%Shows the method is reliable over time and between analysts.

The method's robustness was tested by making small, deliberate variations to the chromatographic conditions, such as:

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 2°C)

  • Mobile Phase Composition (e.g., ± 2% organic content)

The system suitability parameters were checked after each change. The method is considered robust if the results remain within the acceptance criteria, indicating its reliability during normal usage.[15]

Conclusion

The reversed-phase HPLC method described in this application note is specific, linear, accurate, precise, and robust for the quantitative analysis of this compound. The detailed protocols and validation framework provide a comprehensive and trustworthy guide for researchers and quality control analysts. This method is well-suited for routine analysis in drug development and chemical research environments.

References

  • Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures. PubMed, National Center for Biotechnology Information.[Link]

  • Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Agilent Technologies.[Link]

  • System suitability Requirements for a USP HPLC Method. MicroSolv Technology Corporation.[Link]

  • HPLC Separation of Carboxylic Acids. SIELC Technologies.[Link]

  • HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. HELIX Chromatography.[Link]

  • Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for. US Pharmacopeia (USP).[Link]

  • HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. ResearchGate.[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.[Link]

  • Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. MDPI.[Link]

  • System Suitability in HPLC Analysis. Pharmaguideline.[Link]

  • HPLC Method for Analysis of Mellitic Acid and Trimellitic Acid on Newcrom BH Column. SIELC Technologies.[Link]

  • 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. PubChem, National Center for Biotechnology Information.[Link]

  • RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO.[Link]

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines. YouTube.[Link]

  • Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters.[Link]

  • Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. PubMed, National Center for Biotechnology Information.[Link]

  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. US Pharmacopeia (USP).[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.[Link]

  • 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid. SIELC Technologies.[Link]

  • Quality Guidelines. International Council for Harmonisation (ICH).[Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube.[Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.[Link]

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Purification of 3-(2-Thienyl)-5-isoxazolecarboxylic Acid by Recrystallization: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the purification of 3-(2-Thienyl)-5-isoxazolecarboxylic Acid via recrystallization. This document is intended for researchers, scientists, and professionals in drug development who require a highly purified form of this compound for their work. The protocols outlined herein are designed to be robust and reproducible, ensuring the attainment of high-purity material suitable for downstream applications.

Introduction to this compound and the Imperative of Purification

This compound is a heterocyclic compound that incorporates both a thiophene and an isoxazole ring system, along with a carboxylic acid functional group. Such molecules are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The precise three-dimensional structure and purity of these compounds are paramount, as even minor impurities can significantly impact their pharmacological and toxicological profiles. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective purification strategy.

PropertyValueSource
Molecular FormulaC₈H₅NO₃SChemBK[2]
Molecular Weight195.2 g/mol ChemBK[2]
AppearanceExpected to be a solidGeneral knowledge
Melting Point (estimated)Similar to its regioisomer, 5-(2-Thienyl)isoxazole-3-carboxylic acid, which has a melting point of 178-180 °C.Process Point Chemicals & Ingredients[3]

The Foundational Principles of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent.[1] An ideal recrystallization solvent should exhibit the following characteristics:

  • High solubility of the target compound at elevated temperatures and low solubility at room or reduced temperatures. This differential solubility is the driving force for the crystallization process upon cooling.

  • Impurities should either be highly soluble in the solvent at all temperatures or sparingly soluble at elevated temperatures. This allows for their separation from the target compound.

  • The solvent should not react with the compound to be purified.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

  • The boiling point of the solvent should be lower than the melting point of the compound to prevent "oiling out." [4]

Experimental Protocols

Part 1: Strategic Solvent Selection

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. A systematic screening of a range of solvents with varying polarities is recommended.

Suggested Solvents for Screening:

Based on the polar nature of the carboxylic acid group and the aromatic heterocyclic rings, the following solvents and solvent mixtures are recommended for initial screening:

  • Ethanol

  • Methanol

  • Isopropanol

  • Acetone

  • Ethyl Acetate

  • Water

  • Ethanol/Water mixtures

  • Acetone/Hexane mixtures

Protocol for Solvent Screening:

  • Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Room Temperature Solubility: To each test tube, add 0.5 mL of a different solvent from the suggested list. Agitate the tubes at room temperature and observe the solubility. A suitable solvent will not dissolve the compound at this stage.

  • Hot Solubility: Gently heat the test tubes containing the undissolved solid in a water bath. Add the solvent dropwise while heating until the solid completely dissolves. A good solvent will dissolve the compound near its boiling point in a reasonable volume of solvent.

  • Cooling and Crystallization: Allow the clear, hot solutions to cool slowly to room temperature. A promising solvent will yield a good crop of crystals upon cooling. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath to induce crystallization.

  • Solvent Mixture Screening: For solvent mixtures (e.g., ethanol/water), dissolve the compound in the solvent in which it is more soluble (ethanol) at an elevated temperature. Then, add the "anti-solvent" (water) dropwise until the solution becomes cloudy, indicating the saturation point. Reheat the solution until it becomes clear, and then allow it to cool slowly.

Part 2: Recrystallization Protocol

Once an optimal solvent or solvent system has been identified, the following protocol can be used for the bulk purification of this compound.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while gently heating the flask on a hot plate. Continue adding solvent until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling generally results in the formation of larger, purer crystals.[5] Once the solution has reached room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[4]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point to remove any residual solvent.

Characterization of the Purified Product

The purity of the recrystallized this compound should be assessed using appropriate analytical techniques.

Analytical TechniqueCrude ProductRecrystallized Product
Melting Point Broad melting range, lower than the pure compound.Sharp melting range, close to the literature value (est. 178-180 °C).
High-Performance Liquid Chromatography (HPLC) Multiple peaks, including the main product and impurity peaks.A single, sharp peak corresponding to the pure compound.
¹H NMR Spectroscopy May show small peaks corresponding to impurities.Clean spectrum with well-resolved peaks corresponding to the protons of the target molecule.
Infrared (IR) Spectroscopy May show extraneous peaks from impurities.A clean spectrum showing the characteristic absorption bands for the functional groups present.

Troubleshooting Common Recrystallization Issues

ProblemPotential Cause(s)Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the compound. The compound is too insoluble in the chosen solvent.Use a lower-boiling solvent. Use a more polar solvent or a solvent mixture.
No Crystal Formation The solution is not supersaturated. The compound is too soluble in the solvent even at low temperatures.Evaporate some of the solvent to increase the concentration. Add a seed crystal. Scratch the inner surface of the flask. Try a different solvent or a solvent/anti-solvent system.
Low Recovery Too much solvent was used. The crystals were washed with solvent that was not cold enough. The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent for dissolution. Ensure the washing solvent is ice-cold. Cool the solution in an ice bath for a longer period.
Colored Impurities in Crystals The colored impurity co-crystallizes with the product.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).

Workflow for Purification and Analysis

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis Crude Crude 3-(2-Thienyl)-5- isoxazolecarboxylic Acid SolventScreening Solvent Screening Crude->SolventScreening Select optimal solvent Dissolution Dissolution in minimal hot solvent SolventScreening->Dissolution HotFiltration Hot Filtration (optional) Dissolution->HotFiltration Crystallization Slow Cooling & Crystallization HotFiltration->Crystallization VacuumFiltration Vacuum Filtration Crystallization->VacuumFiltration Washing Wash with cold solvent VacuumFiltration->Washing Drying Drying Washing->Drying Purified Purified Crystals Drying->Purified MeltingPoint Melting Point Analysis Purified->MeltingPoint HPLC HPLC Analysis Purified->HPLC NMR NMR Spectroscopy Purified->NMR IR IR Spectroscopy Purified->IR

Caption: Workflow for the purification of this compound.

References

  • ChemBK. This compound - Physico-chemical Properties. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ResearchGate. How can I obtain good crystals of heterocyclic organic compounds? [Link]

  • National Center for Biotechnology Information. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques (5th ed.). Cengage Learning.
  • Wikipedia. Recrystallization (chemistry). [Link]

  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation? [Link]

  • Farmacia Journal. SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. [Link]

  • National Center for Biotechnology Information. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. [Link]

  • MDPI. Synthesis of Fused Isoxazoles: A Comprehensive Review. [Link]

  • MDPI. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. [Link]

  • Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]

  • University of California, Irvine. Recrystallization1. [Link]

  • Der Pharma Chemica. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. [Link]

  • MDPI. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. A review of isoxazole biological activity and present synthetic techniques. [Link]

  • PubChem. 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, 2-methylpropyl ester. [Link]

  • Process Point Chemicals & Ingredients. 5-(2-Thienyl)isoxazole-3-carboxylic Acid Supplier & Distributor of CAS# 365056-62-6. [Link]

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Application Notes and Protocols: Derivatization of 3-(2-Thienyl)-5-isoxazolecarboxylic Acid for Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thienyl-Isoxazole Scaffold as a Privileged Structure in Drug Discovery

The confluence of thiophene and isoxazole rings within a single molecular framework creates a scaffold of significant interest in medicinal chemistry. The thiophene ring, a sulfur-containing aromatic heterocycle, is a well-established pharmacophore known to enhance the bioavailability and metabolic stability of drug candidates.[1] Conversely, the isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, imparts a unique electronic signature and structural rigidity, contributing to a diverse range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic combination of these two privileged structures in 3-(2-thienyl)-5-isoxazolecarboxylic acid offers a versatile starting point for the development of novel therapeutic agents.

This document provides a comprehensive guide for the derivatization of this compound and the subsequent evaluation of its derivatives in relevant bioassays. The protocols detailed herein are designed to be robust and reproducible, providing researchers with the necessary tools to explore the therapeutic potential of this promising class of compounds.

Synthesis of the Core Moiety: this compound

A reliable synthesis of the foundational molecule is paramount for any derivatization campaign. The following protocol outlines a practical approach for the preparation of this compound, adapted from established methods of isoxazole synthesis. The strategy involves the reaction of a thiophene-derived β-ketoester with hydroxylamine, followed by hydrolysis of the resulting ester.

Protocol 1: Synthesis of this compound

Materials:

  • 2-Acetylthiophene

  • Diethyl oxalate

  • Sodium ethoxide

  • Ethanol

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Claisen Condensation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol. To this solution, add a mixture of 2-acetylthiophene (1 equivalent) and diethyl oxalate (1.1 equivalents) dropwise at room temperature. After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation of the β-ketoester: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water. Acidify the mixture with dilute hydrochloric acid until a precipitate forms. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-oxo-4-(thiophen-2-yl)-4-oxobutanoate.

  • Cyclization with Hydroxylamine: Dissolve the crude β-ketoester in ethanol. Add an aqueous solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium hydroxide (1.2 equivalents). Stir the mixture at room temperature for 12-16 hours.

  • Hydrolysis to the Carboxylic Acid: To the reaction mixture from the previous step, add an aqueous solution of sodium hydroxide (3 equivalents) and heat to reflux for 2-3 hours to hydrolyze the ester.

  • Final Work-up and Purification: Cool the reaction mixture and reduce the volume of ethanol under vacuum. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer with concentrated hydrochloric acid until a precipitate of this compound is formed. Filter the solid, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Derivatization Strategies for Bioactivity Screening

The carboxylic acid functionality of the core molecule is an ideal handle for derivatization, allowing for the introduction of a wide range of substituents to modulate the compound's physicochemical properties and biological activity. Amide and ester derivatives are particularly common in drug discovery due to their prevalence in biological systems and their relative stability.

Amide Bond Formation: A Gateway to Diverse Functionality

The conversion of the carboxylic acid to an amide is a robust strategy to explore structure-activity relationships (SAR). The use of coupling reagents facilitates this transformation under mild conditions, preserving the integrity of the heterocyclic rings.

This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1]

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline, benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a solution of this compound (1 equivalent) in anhydrous DCM, add the desired amine (1.1 equivalents).

  • Addition of Coupling Reagents: Add EDC·HCl (1.2 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the reaction mixture. If the amine starting material is a hydrochloride salt, add DIPEA (1.2 equivalents) to neutralize the acid.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-(2-thienyl)-5-isoxazolecarboxamide.

Amide_Synthesis CarboxylicAcid This compound EDC_DMAP EDC, DMAP CarboxylicAcid->EDC_DMAP Activation Amide 3-(2-Thienyl)-5-isoxazolecarboxamide CarboxylicAcid->Amide Coupling Amine R1R2NH Amine->Amide Coupling Ester_Synthesis CarboxylicAcid This compound DCC_DMAP DCC, DMAP CarboxylicAcid->DCC_DMAP Activation Ester 3-(2-Thienyl)-5-isoxazolecarboxylate CarboxylicAcid->Ester Coupling Alcohol R-OH Alcohol->Ester Coupling

Sources

Application Notes & Protocols: 3-(2-Thienyl)-5-isoxazolecarboxylic Acid as a Versatile Heterocyclic Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Synthetic Potential

In the landscape of modern drug discovery and materials science, heterocyclic scaffolds are paramount. 3-(2-Thienyl)-5-isoxazolecarboxylic acid emerges as a particularly compelling building block, synergistically combining the structural features of two medicinally significant heterocycles: thiophene and isoxazole.

The thiophene ring, a bioisostere of benzene, is a privileged pharmacophore found in numerous FDA-approved drugs, valued for its ability to modulate pharmacokinetic properties and engage in crucial receptor interactions.[1][2] Concurrently, the isoxazole moiety is a versatile scaffold known for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] The carboxylic acid function at the 5-position of the isoxazole ring provides a robust and versatile chemical handle, enabling straightforward elaboration into a diverse array of amides, esters, and other functional derivatives.

This guide provides an in-depth exploration of this compound as a synthetic intermediate. It is designed for researchers, medicinal chemists, and process development scientists, offering not just protocols, but also the underlying chemical logic to empower rational synthetic design and troubleshooting.

Physicochemical Profile

While this compound is a specialized building block, its general properties can be inferred from its structure.[6] Precise experimental data should be determined for each batch; however, the following table summarizes expected characteristics based on its constituent functional groups.

PropertyExpected Value / ObservationRationale & Significance
Molecular Formula C₈H₅NO₃SFoundational for mass spectrometry and elemental analysis.
Molecular Weight ~195.19 g/mol Critical for calculating molar equivalents in reaction stoichiometry.
Appearance Expected to be a white to off-white crystalline solid.Visual inspection for purity. Color deviation may indicate impurities.
Solubility Sparingly soluble in water; soluble in organic solvents like DMF, DMSO, THF, and alcohols.Dictates choice of solvent for reactions and purification. The carboxylic acid group may allow for solubility in aqueous base.
pKa Estimated 3.5 - 4.5Influences reactivity, choice of base in coupling reactions, and extraction conditions during workup.

Core Synthetic Applications: Activating the Carboxylic Acid

The primary utility of this compound stems from the reactivity of its carboxylic acid group. The following sections detail robust protocols for its conversion into key synthetic intermediates and final products.

Amide Bond Formation: The Cornerstone of Medicinal Chemistry

The formation of an amide bond is one of the most frequently performed reactions in drug discovery.[7] The direct condensation of a carboxylic acid and an amine is generally unfavorable; therefore, an activating agent is required to convert the hydroxyl group of the carboxylic acid into a better leaving group.

Causality and Rationale: Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are exceptionally effective for this transformation. HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is highly susceptible to nucleophilic attack by an amine. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is essential to neutralize the hexafluorophosphate salt and to deprotonate the amine nucleophile, enhancing its reactivity without competing in the reaction.[7][8]

Amide_Coupling_Workflow Start Dissolve this compound (1.0 eq) in anhydrous DMF. AddReagents Add Amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq) at 0 °C. Start->AddReagents Inert Atmosphere (N₂ or Ar) Reaction Stir at Room Temperature (2-16 hours). Monitor by TLC or LC-MS. AddReagents->Reaction Allow to warm Quench Quench with water. Extract with Ethyl Acetate. Reaction->Quench Upon completion Wash Wash organic layer with aq. LiCl, aq. NaHCO₃, and brine. Quench->Wash Purify Dry (Na₂SO₄), concentrate, and purify via column chromatography or recrystallization. Wash->Purify Product Isolated Amide Product Purify->Product

Fig 1. General workflow for HATU-mediated amide coupling.

Protocol 1: HATU-Mediated Amide Coupling

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv). Dissolve it in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add the desired amine (1.1 equiv), followed by HATU (1.2 equiv), and finally, DIPEA (2.5 equiv).

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and finally, brine. The basic wash removes any unreacted carboxylic acid and acidic byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure amide.

Esterification: Accessing a New Class of Derivatives

Esterification is another fundamental transformation, often used to improve a compound's lipophilicity or to serve as a protecting group. While classic Fischer esterification is effective for simple alcohols, modern coupling reagents provide a milder and more general approach.[9]

Causality and Rationale: A highly effective modern method involves the activation of the carboxylic acid with oxalyl chloride in the presence of triphenylphosphine oxide (TPPO).[10] This combination forms a reactive phosphonium intermediate. The subsequent addition of an alcohol and a mild base like triethylamine (Et₃N) leads to the formation of the ester under gentle conditions. This method avoids the high temperatures and strong acids required for Fischer esterification, making it suitable for substrates with sensitive functional groups.

Esterification_Workflow Start Prepare cold solution (0 °C) of TPPO (1.0 eq) in anhydrous Acetonitrile (MeCN). Activate Slowly add Oxalyl Chloride (1.3 eq). Stir for 10 min. Start->Activate Under N₂ AddAcid Add this compound (1.0 eq). Stir for 10 min. Activate->AddAcid AddAlcohol Add Alcohol (1.3 eq) and Et₃N (1.0 eq). AddAcid->AddAlcohol Reaction Stir at Room Temperature for 1-3 hours. Monitor reaction. AddAlcohol->Reaction Allow to warm Workup Quench with water, extract with an appropriate organic solvent (e.g., Ether or EtOAc). Reaction->Workup Upon completion Purify Wash, dry, concentrate, and purify via column chromatography. Workup->Purify Product Isolated Ester Product Purify->Product

Fig 2. Workflow for esterification using TPPO and oxalyl chloride.

Protocol 2: TPPO/(COCl)₂-Mediated Esterification

  • Activator Preparation: In a flame-dried flask under an inert atmosphere, dissolve triphenylphosphine oxide (TPPO, 1.0 equiv) in anhydrous acetonitrile (CH₃CN). Cool the solution to 0 °C. Slowly add oxalyl chloride (1.3 equiv) dropwise. Stir the resulting mixture for 10 minutes.[10]

  • Acid Addition: Add the this compound (1.0 equiv) to the activated solution and stir for an additional 10 minutes at 0 °C.

  • Nucleophile Addition: Add the desired alcohol (1.3 equiv) followed by triethylamine (Et₃N, 1.0 equiv).

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Upon completion, quench the reaction with the addition of water. Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate. Purify the crude material by flash chromatography to obtain the desired ester.

Acyl Chloride Formation: Gateway to Further Reactivity

Converting the carboxylic acid to its corresponding acyl chloride dramatically increases its electrophilicity, enabling reactions with weak nucleophiles, such as in Friedel-Crafts acylations or reactions with organometallics.

Causality and Rationale: Thionyl chloride (SOCl₂) is a standard and highly effective reagent for this transformation. The reaction proceeds via an initial attack of the carboxylic acid oxygen onto the sulfur of SOCl₂, forming a chlorosulfite intermediate. A subsequent intramolecular attack by the chloride ion, with the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, yields the acyl chloride.[11] Using a solvent like dichloromethane (DCM) with a catalytic amount of DMF is common practice, as the DMF facilitates the reaction.

Acyl_Chloride_Formation Start Suspend/dissolve Carboxylic Acid (1.0 eq) in anhydrous DCM. AddReagents Add catalytic DMF (1-2 drops). Slowly add Thionyl Chloride (SOCl₂) (1.5-2.0 eq) at 0 °C. Start->AddReagents Inert Atmosphere, Fume Hood Reaction Reflux the mixture (e.g., at 40 °C) for 1-3 hours. Monitor gas evolution (SO₂, HCl). AddReagents->Reaction Allow to warm Concentrate Cool to RT. Concentrate under reduced pressure to remove excess SOCl₂ and solvent. Reaction->Concentrate Upon completion Product Crude Acyl Chloride (Often used immediately without purification) Concentrate->Product

Fig 3. Workflow for the synthesis of acyl chlorides using SOCl₂.

Protocol 3: Acyl Chloride Synthesis

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution). Add this compound (1.0 equiv) and suspend it in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add a catalytic amount of DMF (1-2 drops). Cool the mixture to 0 °C and slowly add thionyl chloride (SOCl₂, 1.5-2.0 equiv) dropwise via a syringe.

  • Reaction: After the addition is complete, slowly warm the mixture to reflux (approx. 40 °C) and maintain for 1-3 hours. The reaction is typically complete when gas evolution ceases.

  • Isolation: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure (co-evaporation with toluene can aid in removing the last traces of SOCl₂).

  • Usage: The resulting crude 3-(2-thienyl)-5-isoxazolecarbonyl chloride is often of sufficient purity to be used immediately in the next synthetic step.

Advanced Synthetic Considerations

Beyond the carboxylic acid handle, the heterocyclic core offers further opportunities for diversification.

  • Isoxazole Ring Chemistry: The N-O bond in the isoxazole ring is relatively weak and can be cleaved under various conditions, including reductive methods. This can be a powerful tool for accessing different scaffolds but must also be considered when planning multi-step syntheses to ensure ring integrity.[4][5]

  • Thiophene Ring Functionalization: The thiophene ring can undergo electrophilic aromatic substitution. The position of substitution (C3, C4, or C5 of the thiophene ring) will be directed by the activating/deactivating nature of the isoxazolecarboxylic acid moiety. This allows for the introduction of halogens, nitro groups, or other functionalities, further expanding the chemical space accessible from this building block.[1][12]

Conclusion

This compound is a high-potential building block for synthetic and medicinal chemistry. Its readily activated carboxylic acid function serves as a reliable entry point for the synthesis of diverse amide and ester libraries. The protocols and chemical principles outlined in this guide provide a solid foundation for researchers to leverage the unique structural and electronic properties of this scaffold, paving the way for the discovery of novel molecules with tailored functions.

References

  • SIELC Technologies. (2018, May 16). 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid. Available at: [Link]

  • Farmacia Journal. (2018). SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Available at: [Link]

  • National Institutes of Health (NIH). Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. PMC. Available at: [Link]

  • National Institutes of Health (NIH). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available at: [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

  • ResearchGate. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Available at: [Link]

  • Cognizance Journal of Multidisciplinary Studies. The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. A review of isoxazole biological activity and present synthetic techniques. Available at: [Link]

  • National Institutes of Health (NIH). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC. Available at: [Link]

  • ResearchGate. Synthetic approaches for functionalized isoxazoles. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • Fisher Scientific. Amide Synthesis. Available at: [Link]

  • MDPI. (2023, February 2). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Available at: [Link]

  • ResearchGate. Structures of important thiophene-based drugs. Available at: [Link]

  • Google Patents. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • National Institutes of Health (NIH). (2018, February 21). A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. PMC. Available at: [Link]

  • National Institutes of Health (NIH). 5-phenylperhydropyrrolo[3,4-d]isoxazole-4,6-dione. Available at: [Link]

  • National Institutes of Health (NIH). (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. PMC. Available at: [Link]

  • Royal Society of Chemistry Publishing. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Home Sunshine Pharma. (3S)-3-(2-thienylthio)butanoic Acid CAS 133359-80-5. Available at: [Link]

  • Aapptec Peptides. Coupling Reagents. Available at: [Link]

  • Biological and Molecular Chemistry. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Available at: [Link]

  • Brieflands. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Available at: [Link]

  • ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Available at: [Link]

  • RSC Publishing. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available at: [Link]

  • PrepChem.com. Synthesis of 3-phenethyl-5-methyl-isoxazole-4-carboxylic acid. Available at: [Link]

  • ResearchGate. Synthesis of heterocycles from arylation products of unsaturated compounds: XVIII. 5-Arylfuran-2-carboxylic acids and their application in the synthesis of 1,2,4-thiadiazole, 1,3,4-oxadiazole, and[1][13][14]triazolo[3,4-b][1][13][15]thiadiazole derivatives. Available at: [Link]

  • MDPI. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Available at: [Link]

  • Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Available at: [Link]

  • ResearchGate. A New Method for the Esterification of Carboxylic Acids with Various Alcohols by Using Di2-thienyl Carbonate, a New Coupling Reagent. Available at: [Link]

  • Chemical Methodologies. Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Available at: [Link]

  • MedCrave online. (2020, June 22). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. Available at: [Link]

  • DSpace@MIT. 5.310 F17 Experiment 5: Fischer Esterification. Available at: [Link]

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Application Notes & Protocols: Investigating the Potential of 3-(2-Thienyl)-5-isoxazolecarboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the potential uses and experimental protocols for 3-(2-Thienyl)-5-isoxazolecarboxylic Acid. This document outlines the scientific rationale for its investigation, methods for its synthesis and analysis, and protocols for evaluating its biological activities.

Introduction: A Scaffold of Interest

This compound is a heterocyclic compound featuring two key pharmacophores: a thiophene ring and an isoxazole ring linked to a carboxylic acid moiety. The integration of such heterocyclic rings is a prominent strategy in modern drug design, often leading to compounds with improved physicochemical properties and diverse biological activities.[1]

  • The Isoxazole Moiety: The isoxazole ring is a versatile scaffold found in numerous FDA-approved drugs and clinical candidates. Its presence can confer a range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

  • The Thiophene Moiety: Thiophene and its derivatives are another critical class of heterocycles in medicinal chemistry, known to exhibit significant pharmaceutical properties such as anticancer, anti-inflammatory, and antimicrobial effects.[3][4]

The combination of these two rings in this compound presents a unique structural framework. The carboxylic acid group provides a handle for further chemical modification, such as the formation of amides or esters, to modulate pharmacokinetic and pharmacodynamic properties.[5] This strategic combination makes it a compelling candidate for screening and lead optimization in various therapeutic areas.

Synthesis and Characterization

The synthesis of this compound can be approached through established methods for forming 3,5-disubstituted isoxazoles. A common and effective method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

Synthetic Workflow Overview

The following diagram outlines a plausible synthetic route.

Synthesis_Workflow Thiophene_Aldoxime Thiophene-2-carboxaldehyde oxime Nitrile_Oxide Thiophene-2-carbonitrile oxide (in situ generation) Thiophene_Aldoxime->Nitrile_Oxide Oxidation Cycloaddition [3+2] Cycloaddition Nitrile_Oxide->Cycloaddition Alkyne Propiolic acid ester Alkyne->Cycloaddition Isoxazole_Ester Ethyl 3-(2-thienyl)isoxazole-5-carboxylate Cycloaddition->Isoxazole_Ester Hydrolysis Ester Hydrolysis Isoxazole_Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: General synthetic workflow for this compound.

Protocol: Synthesis via [3+2] Cycloaddition and Hydrolysis

This protocol describes a two-step synthesis. The first step is the formation of the isoxazole ester via cycloaddition, followed by hydrolysis to yield the final carboxylic acid.

Step 1: Synthesis of Ethyl 3-(2-thienyl)isoxazole-5-carboxylate

Causality: This step utilizes the 1,3-dipolar cycloaddition reaction, a robust method for constructing the isoxazole ring with high regioselectivity.[5] The nitrile oxide is generated in situ from the corresponding aldoxime to avoid its isolation due to instability.

  • Materials: Thiophene-2-carboxaldehyde oxime, N-Chlorosuccinimide (NCS), ethyl propiolate, dichloromethane (DCM), triethylamine (TEA), magnetic stirrer, round-bottom flask, ice bath.

  • Procedure:

    • Dissolve thiophene-2-carboxaldehyde oxime (1 equivalent) in DCM in a round-bottom flask.

    • Cool the solution in an ice bath and add NCS (1.1 equivalents) portion-wise while stirring.

    • After 30 minutes, add ethyl propiolate (1.2 equivalents) to the reaction mixture.

    • Slowly add TEA (1.5 equivalents) dropwise to the solution. The TEA acts as a base to facilitate the elimination of HCl and promote the cycloaddition.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain the pure ester.

Step 2: Hydrolysis to this compound

Causality: Base-catalyzed hydrolysis (saponification) is a standard and high-yielding method to convert an ester to its corresponding carboxylic acid.[6]

  • Materials: Ethyl 3-(2-thienyl)isoxazole-5-carboxylate, potassium hydroxide (KOH) or lithium hydroxide (LiOH), ethanol, water, magnetic stirrer, reflux condenser.

  • Procedure:

    • Dissolve the synthesized ester (1 equivalent) in a mixture of ethanol and water.

    • Add KOH (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.

    • Monitor the disappearance of the starting material by TLC.

    • After cooling to room temperature, remove the ethanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2-3 with cold 1N HCl.

    • The carboxylic acid product should precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Protocol: Analytical Characterization by HPLC

Causality: Reverse-phase HPLC is a standard method for assessing the purity of small organic molecules. The method described for a similar compound can be adapted for this purpose.[7]

  • Instrumentation & Materials: HPLC system with UV detector, C18 reverse-phase column (e.g., Newcrom R1), acetonitrile (MeCN, HPLC grade), water (HPLC grade), formic acid (for MS compatibility) or phosphoric acid.

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water with 0.1% formic acid. The exact ratio may need to be optimized (e.g., starting with 50:50 MeCN:Water).

    • Sample Preparation: Prepare a stock solution of the synthesized compound in MeCN or mobile phase at a concentration of 1 mg/mL.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

      • Mobile Phase: Isocratic or gradient elution with MeCN/Water/0.1% Formic Acid.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at a suitable wavelength (e.g., 254 nm).

      • Injection Volume: 10 µL.

    • Analysis: Inject the sample and analyze the chromatogram for the retention time and peak purity of the compound.

Potential Applications & Screening Protocols

The structural motifs of this compound suggest its potential utility in several areas of medicinal chemistry. Below are proposed applications and generalized protocols for initial biological screening.

Antimicrobial Activity

Rationale: Both isoxazole and thiophene derivatives are known to possess significant antibacterial and antifungal properties.[3][5] This makes the title compound a strong candidate for antimicrobial screening.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Causality: This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, providing a quantitative measure of its potency.

  • Materials: 96-well microtiter plates, appropriate bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans), Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi), compound stock solution (in DMSO), sterile saline, incubator.

  • Procedure:

    • Prepare a 2-fold serial dilution of the compound in the appropriate broth directly in the 96-well plate. The final concentration range should typically span from 128 µg/mL to 0.25 µg/mL.

    • Prepare an inoculum of the microorganism adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

    • Add the inoculum to each well of the plate.

    • Include a positive control (microorganism with no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity

Rationale: Preliminary studies on related isoxazole structures suggest potential anti-inflammatory effects.[5] This activity could be mediated through various mechanisms, such as the inhibition of pro-inflammatory enzymes or cytokines.

Hypothetical Mechanism of Action

Inflammatory_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Cell Macrophage Stimulus->Cell Signaling Signaling Cascade (e.g., NF-κB) Cell->Signaling Enzyme COX-2 / iNOS (Pro-inflammatory Enzymes) Signaling->Enzyme Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Signaling->Cytokines Inflammation Inflammation Enzyme->Inflammation Cytokines->Inflammation Compound 3-(2-Thienyl)-5- isoxazolecarboxylic Acid Compound->Signaling Inhibition Inhibition Compound->Inhibition Inhibition->Signaling

Caption: Hypothetical inhibition of an inflammatory signaling pathway.

Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

Causality: This cell-based assay measures the inhibition of nitric oxide, a key inflammatory mediator produced by the enzyme iNOS in response to LPS stimulation. A reduction in NO levels indicates potential anti-inflammatory activity.

  • Materials: RAW 264.7 macrophage cell line, DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, LPS, Griess Reagent, 96-well cell culture plates.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS and NO production. Include a vehicle control (no compound) and a negative control (no LPS).

    • After incubation, collect the cell supernatant.

    • Measure the nitrite concentration in the supernatant (a stable product of NO) using the Griess Reagent according to the manufacturer's instructions.

    • Determine the concentration-dependent inhibition of NO production by the compound. A cell viability assay (e.g., MTT) should be run in parallel to rule out cytotoxicity.

Anticancer Activity

Rationale: The isoxazole scaffold is present in compounds with demonstrated anticancer activity.[1] Derivatives of 5-(thiophen-2-yl)isoxazole have been specifically investigated as potential anti-breast cancer agents.[4]

Protocol: Cell Viability Assay (MTT Assay)

Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. A reduction in metabolic activity is an indicator of reduced cell viability or proliferation, suggesting potential cytotoxic or anti-proliferative effects of the compound.

  • Materials: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer), appropriate cell culture medium, FBS, 96-well plates, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

  • Procedure:

    • Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test compound for 48-72 hours.

    • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding DMSO to each well.

    • Measure the absorbance at ~570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Data Summary and Interpretation

Experimental data should be tabulated for clear interpretation and comparison.

Table 1: Physicochemical and Analytical Data

PropertyValueMethod
Molecular FormulaC8H5NO3S---
Molecular Weight195.19 g/mol ---
Purity(e.g., >95%)HPLC
Retention Time(e.g., 4.5 min)HPLC

Table 2: Summary of Biological Activity

AssayCell Line / StrainEndpointResult (e.g., IC50, MIC)
AntibacterialS. aureusMIC(e.g., 32 µg/mL)
Anti-inflammatoryRAW 264.7IC50 (NO Inhibition)(e.g., 15 µM)
AnticancerMCF-7IC50 (Viability)(e.g., 10 µM)

Conclusion and Future Directions

This compound represents a promising scaffold for medicinal chemistry exploration. The protocols outlined in these notes provide a robust framework for its synthesis, characterization, and initial biological evaluation. Positive results in these primary screens would warrant further investigation, including structure-activity relationship (SAR) studies through chemical modification of the thiophene or phenyl rings, and more in-depth mechanistic studies to identify specific molecular targets.

References

  • SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES - Farmacia Journal. Available from: [Link]

  • 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid - SIELC Technologies. Available from: [Link]

  • 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC - NIH. Available from: [Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate - ResearchGate. Available from: [Link]

  • The recent progress of isoxazole in medicinal chemistry - PubMed. Available from: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. Available from: [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC - NIH. Available from: [Link]

  • CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents.
  • Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed. Available from: [Link]

  • Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PubMed Central. Available from: [Link]

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  • Synthesis of 3-phenethyl-5-methyl-isoxazole-4-carboxylic acid - PrepChem.com. Available from: [Link]

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Application Notes and Protocols: In Vitro Screening of 3-(2-Thienyl)-5-isoxazolecarboxylic Acid Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Screening Isoxazole Derivatives in Oncology

The isoxazole ring system is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1] In oncology research, isoxazole derivatives are being actively investigated as small molecule inhibitors, demonstrating a range of anticancer mechanisms.[2][3] These mechanisms include the induction of apoptosis (programmed cell death), inhibition of key enzymes like topoisomerase, and disruption of critical cellular processes such as tubulin polymerization.[3]

The specific compound, 3-(2-Thienyl)-5-isoxazolecarboxylic Acid, combines the isoxazole core with a thiophene moiety. Thiophene-containing compounds are also known for a wide spectrum of biological effects, including anticancer properties.[4] This structural combination makes this compound a compelling candidate for anticancer screening. Its potential to modulate cellular pathways critical for cancer cell survival and proliferation warrants a systematic in vitro evaluation.

This guide provides a comprehensive, tiered approach to the initial screening and preliminary mechanistic evaluation of this compound. The protocols are designed to be robust and self-validating, guiding the researcher from broad cytotoxicity assessment to more focused studies on the mode of action.

Experimental Strategy: A Tiered Approach to In Vitro Screening

A logical and resource-efficient screening cascade is essential for the early-stage evaluation of a test compound. We propose a three-tiered workflow that progresses from a broad assessment of activity to a more detailed investigation of the underlying biological mechanisms. This approach ensures that effort is focused on compounds that show genuine promise in initial assays.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Insight cluster_2 Tier 3: Interpretation prep Compound Preparation (Solubilization & Dilution) mtt MTT Cytotoxicity Assay (72h incubation) prep->mtt cell_panel Select & Culture Cell Line Panel (e.g., MCF-7, A549, HepG2, HEK293) cell_panel->mtt ic50 Data Analysis: Calculate IC50 Values mtt->ic50 apoptosis Apoptosis Assay (Annexin V / PI Staining) ic50->apoptosis If IC50 < Threshold cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle If IC50 < Threshold flow Flow Cytometry Analysis apoptosis->flow cell_cycle->flow interpretation Synthesize Data: Mode of Action Hypothesis flow->interpretation G cluster_0 Apoptosis Mechanism compound This compound target Intracellular Target (e.g., Kinase, Protein) compound->target caspase_cascade Caspase Cascade Activation Caspase-8/9 → Caspase-3 target->caspase_cascade apoptosis_features Apoptotic Hallmarks • Phosphatidylserine (PS) Flipping • DNA Fragmentation • Membrane Blebbing caspase_cascade->apoptosis_features

Figure 2: A potential signaling pathway leading to apoptosis.

Protocol 2.2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Scientific Rationale: Many anticancer agents exert their effects by disrupting the cell cycle, causing cells to arrest in a specific phase (G0/G1, S, or G2/M) and subsequently undergo apoptosis. PI is a fluorescent dye that binds stoichiometrically to double-stranded DNA. [5][6]The amount of fluorescence emitted is directly proportional to the DNA content, allowing for the differentiation of cell cycle phases. [5]RNase treatment is required as PI also binds to double-stranded RNA. [6] Procedure:

  • Cell Treatment: Prepare and treat cells in 6-well plates as described in Protocol 2.1.

  • Cell Harvesting: Collect and wash cells as described previously.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. [7] * Incubate on ice for at least 30 minutes (or store at -20°C for several weeks). [7]4. Staining:

    • Centrifuge the fixed cells and discard the ethanol. Wash once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

    • Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

Data Presentation and Analysis: The flow cytometer will generate histograms of cell counts versus fluorescence intensity. Software is used to quantify the percentage of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle ControlHypothetical ValueHypothetical ValueHypothetical Value
Test Compound (IC50)Hypothetical ValueHypothetical ValueHypothetical Value
Test Compound (2x IC50)Hypothetical ValueHypothetical ValueHypothetical Value

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial in vitro evaluation of this compound. A finding of potent and selective cytotoxicity, coupled with evidence of apoptosis induction or cell cycle arrest, would establish this compound as a promising lead for further preclinical development. Subsequent studies could include investigating specific molecular targets through Western blotting, exploring effects on cell migration and invasion, and ultimately, progressing to in vivo animal models.

References

  • Strober, W. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Current Protocols in Immunology. John Wiley & Sons, Inc. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Al-Suwaidan, I. A., et al. (2022). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Advances, 12(48), 31227-31243. [Link]

  • University of Rochester Medical Center Flow Cytometry Core. DNA Cell Cycle Analysis with PI. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]

  • SIELC Technologies. 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid. [Link]

  • ResearchGate. What cell line should I choose for citotoxicity assays?. [Link]

  • Sahoo, S. K., et al. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 073-078. [Link]

  • Pal, D., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. International Journal of Pharmaceutical Sciences and Nanotechnology, 16(6), 6335-6352. [Link]

  • Horton, T. MTT Cell Assay Protocol. [Link]

  • Flow Cytometry Core Facility. Propidium Iodide Cell Cycle Staining Protocol. [Link]

  • Google Patents.Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • University of South Florida. Apoptosis Protocols. [Link]

  • Crosby, D. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • BMG LABTECH. Cytotoxicity Assays – what your cells don't like. [Link]

  • Kaur, R., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]

  • Mahmood, M. (2023). MTT (Assay protocol. protocols.io. [Link]

  • Oniga, S., et al. (2013). SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5-ARYL-1,3,4-OXADIAZOLES. Farmacia, 61(4), 676-683. [Link]

  • Pharmatest Services. In vitro assays. [Link]

  • Chen, W., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(1), 8. [Link]

  • University of Iowa. Measuring Apoptosis using Annexin V and Flow Cytometry. [Link]

  • Sittampalam, G. S., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Khan, I., et al. (2022). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(1). [Link]

  • Chen, W., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(1), 8. [Link]

  • Willms, L. H., & Johnson, D. R. (2013). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 9, 1389-1397. [Link]

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Application Notes & Protocols: Evaluating the Antimicrobial Activity of 3-(2-Thienyl)-5-isoxazolecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Countering Antimicrobial Resistance

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel chemical entities with potent and unique mechanisms of action. Heterocyclic compounds, particularly those containing isoxazole and thiophene rings, have emerged as a promising frontier in this endeavor. Isoxazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The strategic incorporation of a thiophene moiety into the isoxazole scaffold is of particular interest, as this substitution has been shown to enhance antimicrobial efficacy.[5]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the evaluation of novel 3-(2-thienyl)-5-isoxazolecarboxylic acid derivatives. We move beyond simple procedural lists to explain the causality behind experimental choices, providing a robust framework for generating reliable, reproducible, and insightful data. The protocols herein are designed as self-validating systems, incorporating necessary controls to ensure the integrity of your findings.

Conceptual Framework: From Synthesis to Bioactivity

The journey of a novel antimicrobial agent begins with its chemical synthesis. While specific reaction conditions will vary, a common approach to synthesizing the core structure of these derivatives involves a [3+2] cycloaddition reaction. This process typically forms the central isoxazole ring from precursor molecules.

The general workflow provides a conceptual basis for understanding the origin of the compounds to be tested. The true measure of success, however, lies in rigorous biological evaluation.

G cluster_synthesis Conceptual Synthesis Workflow A Thiophene-based Starting Material B Key Intermediate (e.g., Oxime) A->B Step 1 C [3+2] Cycloaddition B->C Step 2 D Carboxylic Acid Derivative Formation C->D Step 3 E Final Derivative Purification & Characterization D->E Step 4

Caption: Conceptual workflow for the synthesis of target derivatives.

Phase 1: Primary Screening for Antimicrobial Potential

The initial phase of screening is designed to rapidly identify which of your synthesized derivatives possess any antimicrobial activity. This qualitative assessment is crucial for efficiently triaging compounds and focusing resources on the most promising candidates.

Kirby-Bauer Disk Diffusion Assay

Expert Rationale: The Kirby-Bauer test is the quintessential first-pass screening method.[6][7][8] Its primary advantage is the ability to quickly and visually assess the susceptibility of a microorganism to multiple compounds simultaneously in a cost-effective manner.[9][10][11] The principle is straightforward: a compound-impregnated disk is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear "zone of inhibition" will appear around the disk where growth is prevented.[10][11]

G cluster_kb Kirby-Bauer Disk Diffusion Workflow A Prepare 0.5 McFarland Standard Inoculum B Uniformly Streak Inoculum onto Mueller-Hinton Agar (MHA) Plate A->B C Aseptically Apply Disks Impregnated with Test Compounds B->C D Incubate at 35-37°C for 16-24 hours C->D E Measure Diameter of the Zone of Inhibition (mm) D->E F Interpret Results: Sensitive, Intermediate, or Resistant E->F

Caption: Standardized workflow for the Kirby-Bauer disk diffusion test.

Detailed Protocol:

  • Inoculum Preparation: Aseptically select 3-5 isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) from a fresh agar plate. Suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.

  • Compound Application: Prepare sterile filter paper disks (6 mm diameter). Impregnate each disk with a known concentration of your test derivative (e.g., 10-30 µg per disk). Allow the solvent to evaporate completely.

  • Disk Placement: Using sterile forceps, place the impregnated disks onto the inoculated MHA plate, ensuring they are firmly in contact with the agar surface. Also include a positive control disk (a known antibiotic like Ampicillin) and a negative control disk (solvent only).

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Data Collection: After incubation, use a ruler or caliper to measure the diameter of the zone of inhibition for each disk in millimeters. A larger zone diameter indicates greater sensitivity of the microorganism to the compound.

Phase 2: Quantitative Potency Determination

Compounds that demonstrate activity in the primary screen must be advanced to quantitative assays to determine their potency. The Minimum Inhibitory Concentration (MIC) is the gold standard metric for this purpose.[12]

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Expert Rationale: The broth microdilution method provides a quantitative value for a compound's potency, which is essential for structure-activity relationship (SAR) studies and for comparing compounds.[9] This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12][13][14] It is performed in a 96-well plate format, allowing for high-throughput analysis and efficient use of reagents.

G cluster_mic Broth Microdilution (MIC) Workflow A Prepare Serial Two-Fold Dilutions of Test Compound in Broth in a 96-Well Plate B Add Standardized Bacterial Inoculum (5 x 10^5 CFU/mL) to Each Well A->B C Include Positive (No Drug) & Negative (No Bacteria) Growth Controls B->C D Incubate at 37°C for 16-20 hours C->D E Visually Inspect for Turbidity. MIC is the Lowest Concentration with No Visible Growth D->E

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

  • Plate Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

  • Compound Dilution: Prepare a stock solution of your test derivative. Add 100 µL of this solution (at 2x the highest desired final concentration) to well 1. Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Well 11 will serve as the positive control (broth + inoculum, no drug), and well 12 as the negative control (broth only).

  • Inoculum Preparation: Prepare a bacterial suspension as described in the Kirby-Bauer protocol (0.5 McFarland). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells (this typically requires a 1:100 dilution of the adjusted inoculum).

  • Inoculation: Add 50 µL of the final diluted inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). You can read this visually or with a plate reader.

Minimum Bactericidal Concentration (MBC) Assay

Expert Rationale: While the MIC tells you the concentration that inhibits growth, the MBC tells you the concentration that actively kills the bacteria. This distinction is clinically significant. The MBC is determined by subculturing from the clear wells of the MIC assay onto antibiotic-free agar.[14]

Detailed Protocol:

  • Subculturing: Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Plating: Spot each aliquot onto a fresh, antibiotic-free MHA plate.

  • Incubation: Incubate the MHA plate at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 1-2 colonies growing from the spot).

Phase 3: Assessing the Safety Profile

A potent antimicrobial is only viable as a drug candidate if it is safe for the host. Therefore, assessing cytotoxicity against mammalian cells is a non-negotiable step in the evaluation pipeline.[15][16]

MTT/Resazurin Cytotoxicity Assay

Expert Rationale: Colorimetric assays like MTT or Resazurin are robust, high-throughput methods for assessing cell viability.[17] They rely on the principle that viable, metabolically active cells can reduce a substrate (MTT or Resazurin) into a colored formazan product. The amount of color produced is directly proportional to the number of living cells, allowing for the calculation of an IC₅₀ (the concentration of compound that inhibits 50% of cell viability).

G cluster_cyto Cytotoxicity Assay Workflow A Seed Mammalian Cells (e.g., HEK293, HepG2) in a 96-Well Plate B Allow Cells to Adhere (Typically 24 hours) A->B C Treat Cells with Serial Dilutions of Test Compound B->C D Incubate for 24-72 hours C->D E Add Viability Reagent (e.g., MTT, Resazurin) D->E F Incubate for 2-4 hours E->F G Measure Absorbance/Fluorescence with a Plate Reader F->G H Calculate IC50 Value G->H

Caption: General workflow for assessing mammalian cell cytotoxicity.

Detailed Protocol:

  • Cell Seeding: Seed a human cell line (e.g., HEK293) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of your test derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (solvent only) and untreated control wells.

  • Incubation: Incubate the treated cells for 24 to 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment: Add 10 µL of Resazurin solution or 20 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Data Acquisition: If using MTT, add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) and mix to dissolve the formazan crystals. Measure the absorbance (for MTT) or fluorescence (for Resazurin) using a microplate reader.

  • Analysis: Normalize the data to the untreated controls and plot cell viability versus compound concentration. Use non-linear regression to calculate the IC₅₀ value.

Data Synthesis and Candidate Selection

The ultimate goal is to identify compounds that are highly potent against microbes but have low toxicity to human cells. This is quantified using the Selectivity Index (SI) .

Selectivity Index (SI) = IC₅₀ / MIC

A higher SI value is desirable, as it indicates that the compound is more toxic to the pathogen than to the host cells.

Table 1: Example Data Summary for a Series of Hypothetical Derivatives

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)HEK293 IC₅₀ (µg/mL)Selectivity Index (vs. S. aureus)
Control Drug 24>100>50
Derivative A 4328020
Derivative B >64>6495<1.5
Derivative C 1 8 >128 >128
Derivative D 816151.875

In this example, Derivative C would be identified as the lead candidate for further development due to its low MIC against the Gram-positive S. aureus and a very high IC₅₀, resulting in an excellent Selectivity Index.

References

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. SpringerLink. [Link]

  • Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. National Center for Biotechnology Information (NCBI). [Link]

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Application Notes and Protocols: 3-(2-Thienyl)-5-isoxazolecarboxylic Acid as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis and application of 3-(2-Thienyl)-5-isoxazolecarboxylic Acid. This heterocyclic compound is a valuable building block in medicinal chemistry, primarily due to the combined presence of the thiophene and isoxazole moieties, which are known pharmacophores. Detailed, field-proven protocols for its synthesis via a robust [3+2] cycloaddition pathway are presented, along with in-depth application notes on its utility as a key intermediate in the synthesis of potential therapeutic agents, including novel β-lactamase inhibitors.

Introduction: The Strategic Importance of the Thienyl-Isoxazole Scaffold

The convergence of thiophene and isoxazole rings within a single molecular framework, as seen in this compound, presents a strategic advantage in the design of novel therapeutic agents. The isoxazole ring is a five-membered heterocycle that is isosteric to other key functionalities and is found in a range of approved drugs, contributing to their metabolic stability and biological activity.[1][2] Similarly, the thiophene nucleus is a privileged scaffold in medicinal chemistry, known to enhance the pharmacological profile of many compounds.[3] The carboxylic acid functional group provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for the exploration of a wide chemical space in drug discovery programs.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a synthetic intermediate is paramount for its effective and safe utilization in a laboratory setting.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValueSource
Molecular Formula C₈H₅NO₃S[4]
Molecular Weight 195.19 g/mol [4]
IUPAC Name 3-(thiophen-2-yl)isoxazole-5-carboxylic acid[4]
Appearance Off-white to pale yellow solid (predicted)General knowledge
Solubility Soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.General knowledge
LogP (Predicted) 1.5 - 2.0[5]
Safety and Handling

While specific toxicity data for this compound is not extensively documented, data from structurally related isoxazole carboxylic acids indicate that it should be handled with care.[6][7][8]

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[6][7]

  • Precautionary Measures:

    • Work in a well-ventilated area or under a chemical fume hood.[6]

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]

    • Avoid inhalation of dust and contact with skin and eyes.[6]

    • Wash hands thoroughly after handling.[7]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[7]

    • Skin: Wash off with soap and plenty of water.[7]

    • Inhalation: Move the person to fresh air.[7]

    • Ingestion: Rinse mouth with water and seek medical attention.[7]

Synthesis Protocol: A [3+2] Cycloaddition Approach

The synthesis of this compound can be efficiently achieved through a two-step process involving the preparation of an aldoxime intermediate followed by a 1,3-dipolar cycloaddition reaction with an alkyne, and subsequent hydrolysis.[9][10] This method is highly regioselective and generally provides good yields.[11]

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Aldoxime Formation cluster_1 Step 2: Cycloaddition & Hydrolysis A 2-Thiophenecarboxaldehyde C Base (e.g., NaHCO3) in Aqueous Ethanol A->C B Hydroxylamine Hydrochloride B->C D 2-Thiophenealdoxime C->D Stir at room temperature D2 2-Thiophenealdoxime F Oxidizing Agent (e.g., NaOCl) in Dichloromethane D2->F E Ethyl Propiolate E->F G Ethyl 3-(2-thienyl)-5- isoxazolecarboxylate F->G [3+2] Cycloaddition H Base Hydrolysis (e.g., NaOH) then Acidification (e.g., HCl) G->H I 3-(2-Thienyl)-5- isoxazolecarboxylic Acid H->I Saponification & Neutralization

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocols

Part A: Synthesis of 2-Thiophenealdoxime

This initial step involves the conversion of the commercially available 2-thiophenecarboxaldehyde to its corresponding aldoxime.

  • Materials:

    • 2-Thiophenecarboxaldehyde (1.0 eq)[12]

    • Hydroxylamine hydrochloride (1.2 eq)

    • Sodium bicarbonate (1.5 eq)

    • Ethanol

    • Deionized water

  • Procedure:

    • In a round-bottom flask, dissolve 2-thiophenecarboxaldehyde in ethanol.

    • In a separate beaker, prepare a solution of hydroxylamine hydrochloride and sodium bicarbonate in a 1:1 mixture of ethanol and water.

    • Slowly add the hydroxylamine/bicarbonate solution to the aldehyde solution with stirring at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

    • Once the reaction is complete, reduce the volume of the solvent under reduced pressure.

    • Add deionized water to the residue to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 2-thiophenealdoxime as a crystalline solid.

Part B: Synthesis of this compound

This step utilizes a 1,3-dipolar cycloaddition reaction, a powerful tool for constructing five-membered heterocyclic rings.[9][10] The nitrile oxide is generated in situ from the aldoxime.

  • Materials:

    • 2-Thiophenealdoxime (1.0 eq)

    • Ethyl propiolate (1.1 eq)

    • Sodium hypochlorite solution (commercial bleach, ~6%)

    • Dichloromethane (DCM)

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve 2-thiophenealdoxime and ethyl propiolate in dichloromethane in a round-bottom flask equipped with a dropping funnel.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the sodium hypochlorite solution dropwise with vigorous stirring, maintaining the temperature below 5 °C.[13]

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the formation of the intermediate ester, ethyl 3-(2-thienyl)-5-isoxazolecarboxylate, by TLC.

    • Once the reaction is complete, separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude ester.

    • For hydrolysis, dissolve the crude ester in ethanol and add a 2M aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux and stir for 2-3 hours, monitoring the disappearance of the ester spot by TLC.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the aqueous residue with water and wash with ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M hydrochloric acid.

    • A precipitate of this compound will form.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.

Application Notes: A Gateway to Novel Therapeutics

The unique structural features of this compound make it an attractive starting material for the synthesis of a variety of potential drug candidates.

Intermediate for Novel β-Lactamase Inhibitors

Bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, is a significant global health threat.[14] β-Lactamase inhibitors, such as tazobactam, are co-administered with β-lactam antibiotics to protect them from degradation.[15][16] The structural features of this compound can be exploited to design novel inhibitors.

The carboxylic acid can be coupled with a penam or a similar β-lactam core structure to generate novel compounds that can potentially bind to the active site of β-lactamase enzymes. The thienyl-isoxazole moiety can provide additional binding interactions, potentially leading to enhanced inhibitory activity.

G A 3-(2-Thienyl)-5- isoxazolecarboxylic Acid B Activation (e.g., SOCl2 or EDC) A->B C Activated Acyl Intermediate B->C E Coupling Reaction C->E D β-Lactam Core (e.g., 6-aminopenicillanic acid derivative) D->E F Novel β-Lactamase Inhibitor Candidate E->F

Caption: Proposed synthesis of a novel β-lactamase inhibitor.

Scaffold for Antibacterial and Anticancer Agents

The isoxazole ring is a key component in many antibacterial agents.[1] The thienyl group is also found in numerous bioactive compounds.[3] By modifying the carboxylic acid group of this compound, for example, through the formation of amides with various amines, a library of new chemical entities can be generated for screening against a range of bacterial strains.[17]

Furthermore, isoxazole derivatives have demonstrated promising anticancer activity.[18] The this compound scaffold can be used to synthesize novel compounds for evaluation as potential anticancer agents, targeting various cancer cell lines.

Analytical and Quality Control

The purity and identity of this compound should be confirmed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic or phosphoric acid) is a good starting point.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the synthesized compound.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Conclusion

This compound is a highly versatile and valuable intermediate for pharmaceutical synthesis. The synthetic protocol detailed in this guide, based on the robust 1,3-dipolar cycloaddition reaction, provides a reliable method for its preparation. The application notes highlight its significant potential in the development of new therapeutic agents, particularly in the ongoing battle against antimicrobial resistance. This guide serves as a practical resource for researchers and scientists working at the forefront of drug discovery and development.

References

  • PubChem. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. National Center for Biotechnology Information. Available from: [Link]

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  • Google Patents. Synthesis method of 2-thiophenecarboxaldehyde. CN102627627A.
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  • Al-Omar, M. A. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)
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  • ResearchGate. Microwave-Assisted Synthesis of 2-(2-Nitroethenly)thiophene from 2-Thiophenecarboxaldehyde and Nitromethane. 2014. Available from: [Link]

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  • National Institutes of Health. Towards New Scaffolds for Antimicrobial Activity—In Silico/In Vitro Workflow Introducing New Lead Compounds. International Journal of Molecular Sciences. 2024.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Thienyl)-5-isoxazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-TI-20260123

Last Updated: January 23, 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-(2-Thienyl)-5-isoxazolecarboxylic Acid. This molecule is a critical building block in medicinal chemistry, notably as a key intermediate for several COX-2 inhibitors. Its synthesis, while well-established, presents several challenges that can impact yield, purity, and scalability. This guide is designed for researchers, chemists, and process development professionals to navigate these complexities. We will address common problems in a practical question-and-answer format, grounded in mechanistic principles and field-proven solutions.

The primary synthetic route involves a [3+2] cycloaddition reaction between a thiophene-derived nitrile oxide and an alkyne bearing a carboxylate or a precursor group, followed by hydrolysis if necessary.[1] Each step in this process has potential pitfalls that require careful control of reaction parameters.

Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis.

Problem 1: Low or No Yield of the Isoxazole Product

Question: I am performing the cycloaddition reaction between 2-thiophenecarbaldoxime (to generate the nitrile oxide in situ) and ethyl propiolate, but I'm observing very low conversion to the desired ethyl 3-(2-thienyl)-5-isoxazolecarboxylate. What are the likely causes and how can I fix this?

Answer: Low or no yield is a frequent issue in 1,3-dipolar cycloadditions and can be traced back to several factors. The primary suspect is often the stability and reactivity of the nitrile oxide intermediate.[2]

Potential Causes & Solutions:

  • Inefficient Nitrile Oxide Generation: The in situ generation of 2-thienylnitrile oxide from the corresponding aldoxime requires a suitable oxidizing agent or a dehydration/dehydrohalogenation strategy.

    • Oxidant Choice: Common oxidants like sodium hypochlorite (NaOCl) or N-chlorosuccinimide (NCS) are effective. Ensure your oxidant is fresh and added at the correct stoichiometry. Titrate your NaOCl solution before use to confirm its concentration.

    • Base Strength: When using a hydroximoyl chloride precursor, the choice of base is critical. A base that is too strong can lead to side reactions, while one that is too weak will result in slow generation of the nitrile oxide. Triethylamine (TEA) is often a good starting point.

  • Dimerization of the Nitrile Oxide: Nitrile oxides are highly reactive and prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), especially at high concentrations or elevated temperatures.[2][3] This is a major competing pathway that consumes your intermediate.

    • Slow Addition: Generate the nitrile oxide slowly in the presence of the alkyne (the dipolarophile). This can be achieved by the slow, dropwise addition of the oxidant (e.g., NaOCl) or base to the mixture of the aldoxime and ethyl propiolate. This strategy keeps the instantaneous concentration of the nitrile oxide low, favoring the desired cycloaddition over dimerization.[2]

    • Temperature Control: Perform the reaction at low temperatures (e.g., 0-5 °C) during the nitrile oxide generation phase to suppress the dimerization rate.[2]

  • Thiophene Ring Instability: The thiophene ring is generally stable but can be susceptible to oxidation under harsh conditions, which can degrade your starting material or product.[4][5]

    • Mild Conditions: Avoid overly aggressive oxidizing agents or highly acidic/basic conditions that are not compatible with the thiophene moiety. The use of buffered NaOCl or NCS at controlled pH is recommended.

ParameterRecommendationRationale
Temperature 0–25 °CMinimizes nitrile oxide dimerization and potential side reactions.[2]
Addition Rate Slow, dropwise addition of oxidant/baseMaintains low nitrile oxide concentration, favoring cycloaddition.[2]
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Good solubility for reactants, generally inert under reaction conditions.
Stoichiometry Slight excess (1.1-1.2 eq.) of alkyneEnsures efficient trapping of the nitrile oxide as it is formed.
Problem 2: Formation of Regioisomeric Byproducts

Question: My reaction is producing a mixture of isoxazole regioisomers. How can I improve the regioselectivity to favor the desired 3-(2-thienyl)-5-isoxazolecarboxylate?

Answer: The formation of regioisomers is a classic challenge in [3+2] cycloaddition reactions with unsymmetrical alkynes like ethyl propiolate.[2] The regioselectivity is governed by the electronic and steric properties of both the dipole (nitrile oxide) and the dipolarophile (alkyne).

Potential Causes & Solutions:

  • Electronic Mismatch: The regiochemistry is controlled by the alignment of the frontier molecular orbitals (HOMO and LUMO) of the reactants. For the reaction between an aryl nitrile oxide and an electron-deficient alkyne like ethyl propiolate, the formation of the 3,5-disubstituted isoxazole is generally favored. However, competing pathways can exist.

    • Catalysis: The use of a copper(I) catalyst, especially for terminal alkynes, can significantly enhance regioselectivity, often leading exclusively to the 3,5-isomer.[6] A Cu(I)-catalyzed cycloaddition (a variant of the Huisgen cycloaddition) proceeds through a different mechanism that enforces a specific orientation of the reactants.

    • Solvent Effects: Solvent polarity can influence the transition state energies of the two possible cycloaddition pathways. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile) to see if regioselectivity improves.[2]

  • Reaction Conditions: Temperature can also play a role. Running the reaction at the lowest practical temperature that still allows for a reasonable reaction rate may improve selectivity.

Problem 3: Difficult Hydrolysis of the Ester

Question: I have successfully synthesized the ethyl ester, but I am struggling with the final hydrolysis step to get the carboxylic acid. Using standard LiOH or NaOH conditions seems to cause decomposition or very low yields.

Answer: Hydrolyzing the ester to the carboxylic acid can be challenging due to the potential for the isoxazole ring to be unstable under harsh basic or acidic conditions.[7] The N-O bond in the isoxazole ring is susceptible to cleavage.

Potential Causes & Solutions:

  • Ring Instability to Strong Base: High concentrations of hydroxide at elevated temperatures can lead to ring-opening byproducts.

    • Milder Conditions: Use a milder base or perform the reaction at room temperature or slightly above for a longer period. A standard procedure involves using LiOH in a THF/water mixture at room temperature and monitoring carefully by TLC or LC-MS.[7]

    • Alternative Reagents: Consider using reagents like trimethyltin hydroxide (Me₃SnOH) or potassium trimethylsilanolate (TMSOK), which can effect hydrolysis under milder, non-aqueous conditions, though product isolation can be more complex.[7]

  • Workup Issues: The product is a carboxylic acid, and its isolation requires careful pH control during the workup.

    • Acidification: After the hydrolysis is complete (as determined by TLC/LC-MS), cool the reaction mixture in an ice bath and slowly acidify with a dilute acid like 1M HCl until the pH is ~2-3. The carboxylic acid product should precipitate.

    • Extraction: If the product does not precipitate, it may need to be extracted. Ensure the aqueous layer is sufficiently acidified before extracting with a suitable organic solvent like ethyl acetate. Washing the organic layer with brine helps to remove excess water.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the [3+2] cycloaddition for this synthesis?

A1: The core of this synthesis is a 1,3-dipolar cycloaddition reaction.[8] A 1,3-dipole (the 2-thienylnitrile oxide) reacts with a dipolarophile (the alkyne) in a concerted, pericyclic reaction to form the five-membered isoxazole ring. The nitrile oxide is generated in situ from an aldoxime, typically via oxidation, which forms the reactive R-C≡N⁺-O⁻ species.

Mechanism cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition cluster_2 Hydrolysis Aldoxime Th-CH=N-OH (2-Thiophenecarbaldoxime) NitrileOxide Th-C≡N⁺-O⁻ (2-Thienylnitrile Oxide) Aldoxime->NitrileOxide [Ox] or Base IsoxazoleEster Ethyl 3-(2-Thienyl)-5-isoxazolecarboxylate NitrileOxide->IsoxazoleEster Alkyne HC≡C-COOR (Alkyne) Alkyne->IsoxazoleEster FinalAcid This compound IsoxazoleEster->FinalAcid 1. Base (LiOH) 2. H₃O⁺

Caption: Synthetic pathway for this compound.

Q2: Are there alternative synthetic routes I should consider?

A2: Yes, while the nitrile oxide cycloaddition is common, other methods exist for forming isoxazole rings.[9] One notable alternative is the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[8] For this specific target, you could envision a reaction between a thiophene-containing 1,3-diketone and hydroxylamine, although this may present its own regioselectivity challenges.[2]

Q3: How do I properly characterize the final product?

A3: A combination of spectroscopic and analytical techniques is essential for unambiguous characterization:

  • ¹H and ¹³C NMR: This will confirm the connectivity of the atoms and the presence of both the thiophene and isoxazole rings. The characteristic chemical shifts for the protons on both rings should be identifiable.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is recommended for confirming the elemental composition.

  • Infrared (IR) Spectroscopy: This will show characteristic peaks for the C=O of the carboxylic acid (~1700-1725 cm⁻¹), the broad O-H stretch (~2500-3300 cm⁻¹), and C=N/C=C stretches of the aromatic rings.

  • Melting Point: A sharp melting point is a good indicator of purity.

Q4: What are the key safety considerations for this synthesis?

A4: Standard laboratory safety protocols should be followed. Pay special attention to:

  • Oxidizing Agents: Reagents like NaOCl and NCS are corrosive and strong oxidizers. Handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.

  • Solvents: Dichloromethane is a suspected carcinogen. Use it only in a fume hood.

  • Hydrolysis: The acidification step during workup is exothermic. Perform additions slowly and with external cooling (ice bath).

Detailed Experimental Protocol

This protocol describes a two-step synthesis starting from 2-thiophenecarbaldoxime.

Step 1: Synthesis of Ethyl 3-(2-Thienyl)-5-isoxazolecarboxylate

Workflow_Step1 A 1. Dissolve Aldoxime & Alkyne   (DCM, 0°C) C 3. Slow, Dropwise Addition   (NaOCl to reaction mixture) A->C B 2. Prepare NaOCl Solution   (Aqueous) B->C D 4. Stir at 0°C to RT   (Monitor by TLC) C->D E 5. Workup   (Separate layers, wash organic) D->E F 6. Dry & Concentrate   (Dry over Na₂SO₄, evaporate solvent) E->F G 7. Purify   (Column Chromatography) F->G

Sources

Technical Support Center: 3-(2-Thienyl)-5-isoxazolecarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(2-Thienyl)-5-isoxazolecarboxylic Acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will move beyond simple procedural outlines to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields.

Synthesis Overview: A Proven Pathway

The most reliable and widely adopted method for constructing the 3-(2-thienyl)-5-isoxazole scaffold is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition.[1][2] This powerful reaction involves the in situ generation of a thiophene-derived nitrile oxide, which then reacts with an alkyne dipolarophile to form the isoxazole ring with high regioselectivity. The synthesis is typically completed in three main stages:

  • Aldoxime Formation: Conversion of commercially available 2-thiophenecarboxaldehyde to 2-thiophenecarboxaldehyde oxime.

  • [3+2] Cycloaddition: In situ generation of the nitrile oxide from the aldoxime, followed by its reaction with ethyl propiolate to form ethyl 3-(2-thienyl)-5-isoxazolecarboxylate.

  • Saponification: Hydrolysis of the resulting ester to yield the final product, this compound.

The following workflow diagram illustrates this synthetic sequence.

G cluster_0 Stage 1: Aldoxime Formation cluster_1 Stage 2: [3+2] Cycloaddition cluster_2 Stage 3: Saponification & Workup A 2-Thiophenecarboxaldehyde + NH2OH·HCl B 2-Thiophenecarboxaldehyde Oxime A->B Base (e.g., Pyridine) C In situ Nitrile Oxide Generation (e.g., NCS or NaOCl) B->C Add Oxidant/Halogenating Agent D Reaction with Ethyl Propiolate C->D Forms highly reactive 1,3-dipole E Ethyl 3-(2-thienyl)-5-isoxazolecarboxylate D->E Forms Isoxazole Ring F Base Hydrolysis (e.g., LiOH, NaOH) E->F Cleaves Ester G Acidification & Purification F->G Protonates Carboxylate H This compound G->H Final Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Part 1: The [3+2] Cycloaddition Step

This step is the most critical for achieving a high overall yield. Problems here often cascade through the entire synthesis.

Q: My yield of the isoxazole ester is consistently low (<50%). What is the most likely cause?

A: Low yield in this step almost always points to one of two issues: inefficient generation of the nitrile oxide or competitive dimerization of the nitrile oxide.

  • Inefficient Nitrile Oxide Generation: The conversion of the aldoxime to the intermediate hydroximoyl chloride and then to the nitrile oxide must be efficient. The choice of reagent is critical. While aqueous sodium hypochlorite (bleach) can be used, we find that N-chlorosuccinimide (NCS) in a solvent like DMF or chloroform provides more consistent and reproducible results.[3] Ensure your NCS is of high purity and the reaction is protected from excessive moisture.

  • Nitrile Oxide Dimerization: Nitrile oxides are highly reactive and can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), which represents a major loss of material. This side reaction is bimolecular, meaning its rate is highly dependent on the concentration of the nitrile oxide.

    • Solution: The key is to keep the instantaneous concentration of the nitrile oxide low. This is achieved by adding the base (e.g., triethylamine) slowly to the mixture of the aldoxime, NCS, and ethyl propiolate. This generates the nitrile oxide gradually, allowing it to be "trapped" by the alkyne before it can find another nitrile oxide molecule to dimerize with. We recommend adding the base dropwise over 30-60 minutes at 0 °C to room temperature.

Q: I've isolated a significant, non-polar byproduct that doesn't seem to be starting material. Could this be the furoxan dimer?

A: Yes, that is highly likely. Furoxans are common byproducts in nitrile oxide cycloadditions. To confirm, you can analyze the byproduct by mass spectrometry; it should have a mass corresponding to two molecules of the nitrile oxide. As mentioned above, minimizing its formation is best achieved through slow addition of the base to maintain a low concentration of the reactive dipole.

Q: What are the optimal solvent and temperature conditions for the cycloaddition?

A: A moderately polar, aprotic solvent is typically ideal. Dichloromethane (DCM) or chloroform are excellent choices as they solubilize the reactants well without interfering with the reaction.[4] Tetrahydrofuran (THF) is also a viable option. The reaction is often started at 0 °C during the generation of the nitrile oxide and then allowed to warm to room temperature to ensure the cycloaddition goes to completion over several hours to overnight.

Part 2: The Saponification (Ester Hydrolysis) Step

Q: My hydrolysis reaction is sluggish and does not go to completion, even after extended reaction times. What can I do?

A: Incomplete hydrolysis is usually due to insufficient base, poor solubility, or low temperature.

  • Stoichiometry: Ensure you are using a sufficient excess of base. We recommend 2 to 3 equivalents of lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

  • Solubility: The isoxazole ester may have limited solubility in a purely aqueous medium. Using a co-solvent system such as THF/water or Methanol/water (typically in a 2:1 or 3:1 ratio) is essential to create a homogeneous reaction mixture.[1]

  • Temperature: While room temperature is often sufficient, gently heating the reaction to 40-50 °C can significantly increase the rate of hydrolysis without promoting degradation. Monitor the reaction by TLC until the starting ester spot has completely disappeared.

Q: I'm concerned about the stability of the isoxazole ring under harsh basic conditions. Is degradation a risk?

A: This is a valid concern. While the isoxazole ring is generally stable, prolonged exposure to highly concentrated base at high temperatures can lead to ring-opening or other decomposition pathways. For this reason, we recommend lithium hydroxide (LiOH) as the base of choice. It is highly effective for saponification but is generally considered milder than NaOH or KOH, reducing the risk of side reactions. Performing the reaction at room temperature or with gentle heating (≤ 50 °C) is the best practice.

Part 3: Purification & Final Product

Q: What is the best procedure for workup and purification of the final carboxylic acid?

A: A standard acidic workup is required. After the hydrolysis is complete (as confirmed by TLC), cool the reaction mixture in an ice bath and slowly acidify with cold 1-2 M HCl until the pH is approximately 2-3. The carboxylic acid product should precipitate as a solid.

  • Isolation: The solid can be collected by vacuum filtration and washed with cold water to remove inorganic salts.

  • Purification: The primary purification method is recrystallization. A solvent system like ethanol/water or isopropanol is often effective.[5] Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals. If the product oils out or remains impure, column chromatography on silica gel using a mobile phase such as DCM/Methanol or Ethyl Acetate/Hexane with a small amount of acetic acid can be employed.

Validated Experimental Protocol

This protocol provides a reliable method for a laboratory-scale synthesis.

Step 1: Synthesis of 2-Thiophenecarboxaldehyde Oxime
  • To a solution of 2-thiophenecarboxaldehyde (1.0 eq) in pyridine (approx. 0.2 M), add hydroxylamine hydrochloride (1.2 eq).[6]

  • Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the aldehyde by TLC.

  • Pour the reaction mixture into a beaker of ice water. A white or off-white solid should precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The oxime is typically used in the next step without further purification.

Step 2: Ethyl 3-(2-thienyl)-5-isoxazolecarboxylate
  • In a round-bottom flask under a nitrogen atmosphere, dissolve the 2-thiophenecarboxaldehyde oxime (1.0 eq) and ethyl propiolate (1.1 eq) in chloroform or DCM (approx. 0.1 M).

  • Cool the flask to 0 °C in an ice bath.

  • Add N-chlorosuccinimide (NCS) (1.1 eq) to the mixture in one portion.

  • Prepare a solution of triethylamine (1.5 eq) in the same solvent. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Wash the reaction mixture sequentially with water, 1 M HCl, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by flash chromatography (e.g., 10-30% ethyl acetate in hexanes).

Step 3: this compound
  • Dissolve the purified ester (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Add lithium hydroxide monohydrate (2.5 eq) and stir the mixture at room temperature until TLC indicates complete consumption of the starting material (typically 4-8 hours).

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with cold 1 M HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude acid from an appropriate solvent (e.g., ethanol/water) to yield the pure product.

Mechanistic Insight & Data

The [3+2] Cycloaddition Mechanism

The formation of the isoxazole ring is a classic example of a pericyclic reaction, specifically a concerted and highly regioselective 1,3-dipolar cycloaddition.[2][7] The electron-rich nitrile oxide (the 1,3-dipole) reacts with the electron-deficient ethyl propiolate (the dipolarophile) in a single, cyclic transition state.

Caption: Concerted mechanism of the 1,3-dipolar cycloaddition.

Table 1: Influence of Reaction Parameters on Yield

The following table summarizes the expected outcomes when varying key parameters in the cycloaddition step.

ParameterStandard ConditionVariationExpected Outcome on YieldRationale
Nitrile Oxide Precursor 2-Thiophenecarboxaldehyde OximeImpure Oxime (contains aldehyde)Decrease Aldehyde does not participate; lowers effective concentration of starting material.
Chlorinating Agent N-Chlorosuccinimide (NCS)aq. Sodium Hypochlorite (NaOCl)Variable/Decrease NaOCl is less controlled, can lead to over-oxidation or side reactions.[4]
Base Addition Slow, dropwise additionRapid, single-portion additionSignificant Decrease Increases nitrile oxide concentration, favoring dimerization into furoxan.
Solvent Chloroform / DCMProtic (e.g., Ethanol)Decrease Protic solvents can react with the intermediate hydroximoyl chloride or nitrile oxide.
Alkyne Ethyl PropiolateElectron-rich alkyneDecrease Reaction is most efficient with electron-deficient "dipolarophiles".[2]

References

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Baral, S., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32941-32969. Available from: [Link]

  • Farmacia Journal. (2018). SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Available from: [Link]

  • MDPI. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Available from: [Link]

  • Gomez, L. F., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 12(3), 1563-1569. Available from: [Link]

  • Biological and Molecular Chemistry. (2023). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Available from: [Link]

  • PubMed. (2014). Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity. Available from: [Link]

  • PubMed Central. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available from: [Link]

  • ResearchGate. (2021). Mechanism of 1,3-dipolar cycloaddition reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Retrieved from [Link]

  • Sciforum. (2016). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Available from: [Link]

  • Life and Science Publishing. (n.d.). Construction of Isoxazole ring: An Overview. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

Sources

Side reactions in the formation of the isoxazole ring

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isoxazole ring formation. Here, we address common side reactions, offering troubleshooting advice and detailed protocols to enhance the yield, purity, and predictability of your synthetic routes. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in your experimental design.

Section 1: Troubleshooting Guide - Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered during isoxazole synthesis, providing explanations and actionable solutions.

FAQ 1: Formation of Regioisomeric Mixtures

Question: My reaction with an unsymmetrical 1,3-dicarbonyl compound and hydroxylamine is producing a mixture of isoxazole regioisomers. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds.[1] The initial nucleophilic attack of hydroxylamine can occur at either of the two carbonyl carbons, leading to two different intermediates and, consequently, two regioisomeric products. The outcome is governed by a delicate balance of steric and electronic factors, as well as reaction conditions.

Causality and Strategic Solutions:

The regioselectivity is often determined by the relative electrophilicity of the two carbonyl carbons and the stability of the resulting enamine/oxime intermediates.

  • pH Control: The pH of the reaction medium is a critical factor. In acidic conditions, the reaction is often under thermodynamic control, favoring the more stable regioisomer. Conversely, basic conditions may favor the kinetically controlled product, resulting from the attack at the more sterically accessible carbonyl group.

  • Solvent Polarity: The polarity of the solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl compound and the stability of the reaction intermediates, thereby affecting the regioisomeric ratio.[1]

  • Substrate Modification: Converting the 1,3-dicarbonyl to a β-enamino ketone can significantly enhance regioselectivity. The enamine group directs the initial attack of hydroxylamine to the remaining carbonyl, providing excellent regiochemical control.[1]

  • Lewis Acid Catalysis: The addition of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can chelate to the dicarbonyl compound, enhancing the electrophilicity of one carbonyl over the other and directing the nucleophilic attack of hydroxylamine.[1]

Troubleshooting Flowchart for Regioselectivity Issues:

cluster_claisen Troubleshooting for Claisen Synthesis cluster_cycloaddition Troubleshooting for 1,3-Dipolar Cycloaddition start Mixture of Regioisomers Observed synthesis_method Identify Synthesis Method start->synthesis_method claisen 1,3-Dicarbonyl + Hydroxylamine synthesis_method->claisen Claisen cycloaddition Nitrile Oxide Cycloaddition synthesis_method->cycloaddition 1,3-Dipolar claisen_step1 Adjust pH (e.g., acidic conditions) claisen->claisen_step1 cyclo_step1 Modify Alkyne Electronics (e.g., electron-withdrawing group) cycloaddition->cyclo_step1 end Improved Regioselectivity claisen_step2 Vary Solvent Polarity (e.g., EtOH vs. MeCN) claisen_step1->claisen_step2 claisen_step3 Use β-enamino diketone derivative claisen_step2->claisen_step3 claisen_step4 Introduce Lewis Acid Catalyst (e.g., BF₃·OEt₂) claisen_step3->claisen_step4 claisen_step4->end cyclo_step2 Employ Copper-Catalyzed Conditions for terminal alkynes cyclo_step1->cyclo_step2 cyclo_step3 Change Solvent Polarity cyclo_step2->cyclo_step3 cyclo_step3->end

Caption: A decision-making flowchart for addressing regioselectivity issues.

FAQ 2: Dimerization of Nitrile Oxides to Furoxans

Question: In my 1,3-dipolar cycloaddition reaction, I am observing a significant amount of a byproduct that I suspect is a furoxan. How can I prevent this?

Answer: The dimerization of nitrile oxides to form furoxans (1,2,5-oxadiazole-2-oxides) is a common and often competing side reaction in 1,3-dipolar cycloadditions.[1] Nitrile oxides are highly reactive intermediates, and in the absence of a reactive dipolarophile (your alkyne or alkene), they will readily react with themselves.

Mechanistic Insight:

The dimerization is a [3+2] cycloaddition of two nitrile oxide molecules. This process is often kinetically favorable, especially at higher concentrations of the nitrile oxide. The reaction proceeds through a dinitrosoalkene-like intermediate.[2][3]

Strategies for Mitigation:

The key to preventing furoxan formation is to maintain a low concentration of the nitrile oxide in the presence of an excess of the dipolarophile.

  • In Situ Generation: The most effective strategy is to generate the nitrile oxide in situ in the presence of the alkyne or alkene. This ensures that the nitrile oxide has a high probability of reacting with your desired substrate rather than another molecule of itself.

  • Slow Addition: Slowly add the precursor to the nitrile oxide (e.g., an aldoxime or hydroximoyl chloride) to the reaction mixture containing the dipolarophile and the reagent for nitrile oxide generation (e.g., an oxidant or a base). This maintains a low steady-state concentration of the nitrile oxide.

  • Temperature Control: The rate of dimerization is temperature-dependent. Running the reaction at a lower temperature can sometimes suppress the dimerization more than the desired cycloaddition.

Protocol for In Situ Generation of a Nitrile Oxide from an Aldoxime:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the alkyne (1.2 equivalents) and the aldoxime (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or THF).

  • Reagent Addition: To this solution, add an oxidant such as sodium hypochlorite (NaOCl) or N-chlorosuccinimide (NCS) portion-wise or via a syringe pump at room temperature or below.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting aldoxime is consumed, proceed with the appropriate aqueous workup and purification.

FAQ 3: Low or No Yield of the Desired Isoxazole

Question: My isoxazole synthesis is resulting in a very low yield or failing altogether. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in isoxazole synthesis can be attributed to several factors, including the quality of starting materials, suboptimal reaction conditions, or instability of intermediates.[1]

Systematic Troubleshooting:

  • Starting Material Integrity:

    • 1,3-Dicarbonyls: These compounds can exist as a mixture of keto and enol tautomers. Ensure the purity of your dicarbonyl compound, as impurities can interfere with the reaction.

    • Hydroxylamine: Hydroxylamine and its salts can degrade over time. Use a fresh, high-purity source.

    • Alkynes: Terminal alkynes can be prone to side reactions like Glaser coupling. Ensure the purity of your alkyne.

    • Nitrile Oxide Precursors: The stability of aldoximes and hydroximoyl chlorides can vary. Check their purity before use.

  • Reaction Conditions:

    • Temperature: Some reactions require heating to overcome the activation energy, while others, particularly those involving unstable intermediates like nitrile oxides, may require cooling to prevent side reactions.[1]

    • Reaction Time: Monitor the reaction progress to determine the optimal time. Prolonged reaction times can lead to product degradation.

    • Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of one reactant may be necessary to drive the reaction to completion.

  • Intermediate Instability: As discussed in FAQ 2, nitrile oxides are prone to dimerization.[1] Ensure that conditions are optimized for their reaction with the dipolarophile.

FAQ 4: Formation of Other Heterocyclic Byproducts

Question: I am observing unexpected byproducts in my reaction. Could other heterocyclic rings be forming?

Answer: Yes, depending on the reactants and conditions, the formation of other heterocyclic systems is possible.

  • Pyrazoles: If your reaction is contaminated with hydrazine (or if you are using it as a reagent), you will form pyrazoles instead of isoxazoles from 1,3-dicarbonyls. The reaction mechanism is analogous to isoxazole formation.

  • Oxazoles: Under certain conditions, particularly with specific starting materials like 3-sulfonyloxyimino-2-methyl-1-phenyl-1-butanones, rearrangement and cyclization can lead to the formation of oxazoles.[4]

  • Michael Adducts: When using α,β-unsaturated ketones as precursors, hydroxylamine can undergo a 1,4-conjugate (Michael) addition to the double bond in addition to or instead of reacting with the carbonyl group, leading to amino alcohol byproducts that may not cyclize to the desired isoxazole.

Visualizing Competing Pathways:

reactants 1,3-Dicarbonyl + Amine Nucleophile isoxazole Isoxazole reactants->isoxazole Hydroxylamine pyrazole Pyrazole reactants->pyrazole Hydrazine

Caption: Formation of isoxazoles vs. pyrazoles depending on the nucleophile.

Section 2: Data and Protocols

This section provides quantitative data and detailed experimental protocols to help you implement the troubleshooting strategies discussed above.

Table 1: Influence of Reaction Conditions on Regioselectivity

The following data illustrates the effect of solvent and a Lewis acid catalyst on the regioselective synthesis of isoxazoles from a β-enamino diketone and hydroxylamine hydrochloride.

EntrySolventLewis Acid (BF₃·OEt₂)Regioisomeric Ratio (A:B)Yield (%)
1EthanolNone70:3085
2AcetonitrileNone85:1588
3DichloromethaneNone65:3575
4Acetonitrile1.2 equiv.>95:592

Regioisomer A is the product from the reaction at the ketone carbonyl, and B is from the reaction at the enamine-derived carbonyl.

Protocol 2.1: Regioselective Isoxazole Synthesis using a β-Enamino Ketone and a Lewis Acid

This protocol provides a general method for achieving high regioselectivity in isoxazole synthesis.

  • Preparation of β-Enamino Ketone: React the unsymmetrical 1,3-dicarbonyl compound with a secondary amine (e.g., pyrrolidine or morpholine) in a suitable solvent like toluene with azeotropic removal of water. Purify the resulting β-enamino ketone by column chromatography or crystallization.

  • Cyclization Reaction:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified β-enamino ketone (1.0 equivalent) in anhydrous acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add boron trifluoride etherate (BF₃·OEt₂) (1.2 equivalents) dropwise.

    • Stir the mixture at 0 °C for 15 minutes.

    • Add hydroxylamine hydrochloride (1.5 equivalents) in one portion.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2.2: Purification of Isoxazole Regioisomers

Separating regioisomers can be challenging due to their similar polarities.[1]

  • TLC Solvent Screening: Systematically screen various solvent systems on TLC to find the optimal conditions for separation.

    • Start with a standard eluent system like ethyl acetate/hexanes.

    • If separation is poor, try adding a more polar solvent like methanol or a less polar solvent like dichloromethane.

    • The addition of a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) can sometimes improve separation.

  • Column Chromatography:

    • Use a long, narrow column for better resolution.

    • Employ a shallow solvent gradient during elution.

    • If separation on silica gel is unsuccessful, consider using a different stationary phase such as alumina (neutral, acidic, or basic) or reverse-phase silica.[1]

  • Preparative Techniques: For very difficult separations, preparative TLC or preparative HPLC may be necessary.

Section 3: Mechanistic Insights

A deeper understanding of the reaction mechanisms can aid in rational troubleshooting.

Mechanism 3.1: Regioisomer Formation from an Unsymmetrical 1,3-Diketone

The reaction of an unsymmetrical 1,3-diketone with hydroxylamine proceeds through the formation of an oxime intermediate, followed by cyclization and dehydration. The initial attack of the hydroxylamine nitrogen can occur at either of the two non-equivalent carbonyl carbons.

cluster_pathA Path A cluster_pathB Path B diketoneA R1-C(=O)-CH2-C(=O)-R2 intermediateA Oxime Intermediate A diketoneA->intermediateA Attack at C=O (R1) productA Regioisomer A intermediateA->productA Cyclization & Dehydration diketoneB R1-C(=O)-CH2-C(=O)-R2 intermediateB Oxime Intermediate B diketoneB->intermediateB Attack at C=O (R2) productB Regioisomer B intermediateB->productB Cyclization & Dehydration

Caption: Competing pathways leading to regioisomers in isoxazole synthesis.

References

  • Ning, Y., Otani, Y., & Ohwada, T. (2018). Reactions of 3-Sulfonyloxyimino-2-methyl-1-phenyl-1-butanones under Acidic and Basic Conditions Affording Isoxazoles, Oxazoles, and 2H-Azirines via Ketone, Enolate, and Enol Forms. The Journal of Organic Chemistry, 83(1), 203–219. [Link]

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of Azides, Triazoles, and Nitriles. Journal of the American Chemical Society, 127(1), 210–216. [Link]

  • Tang, S., He, J., Sun, Y., He, L., & She, X. (2009). A Facile and Efficient Synthesis of 3,5-Disubstituted Isoxazoles from α,β-Unsaturated Carbonyl Compounds and N-Hydroxyl-4-toluenesulfonamide. Organic Letters, 11(17), 3982–3985. [Link]

  • Harigae, R., Moriyama, K., & Togo, H. (2014). One-Pot Synthesis of 3,5-Disubstituted Pyrazoles and Isoxazoles from Aldehydes and Terminal Alkynes. The Journal of Organic Chemistry, 79(5), 2049–2058. [Link]

  • Wang, X.-D., Zhu, L.-H., Liu, P., Wang, X.-Y., Yuan, H.-Y., & Zhao, Y.-L. (2019). Copper-Catalyzed Regioselective [3 + 2] Cycloaddition of Alkynes with in Situ Generated Nitrile Oxides. The Journal of Organic Chemistry, 84(24), 16214–16221. [Link]

  • Pasinszki, T., et al. (2012). Dimerisation of nitrile oxides: a quantum-chemical study. Physical Chemistry Chemical Physics, 14(24), 8575-8584. [Link]

  • Houk, K. N., et al. (2005). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. The Journal of Organic Chemistry, 70(14), 5678–5681. [Link]

  • de la Cruz, P., et al. (2015). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. New Journal of Chemistry, 39(3), 1847-1857. [Link]

  • Minakata, S., Okumura, S., Nagamachi, T., & Takeda, Y. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966–2969. [Link]

Sources

Stability issues of 3-(2-Thienyl)-5-isoxazolecarboxylic Acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(2-thienyl)-5-isoxazolecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide: Stability Issues in Solution

This section addresses specific problems you may encounter during your research.

Question: Why is the concentration of my this compound stock solution decreasing over time, even when stored at low temperatures?

Answer:

A decrease in the concentration of your stock solution suggests chemical degradation. Several factors could be at play, primarily related to the inherent reactivity of the isoxazole and carboxylic acid functional groups.

Potential Causes and Explanations:

  • Hydrolysis of the Isoxazole Ring: The isoxazole ring, while generally stable, can be susceptible to cleavage under certain conditions. This is particularly true in aqueous solutions with a non-neutral pH. Both acidic and basic conditions can catalyze the hydrolysis of the isoxazole ring, leading to the formation of open-chain degradation products.

  • Solvent Reactivity: While common laboratory solvents like DMSO and ethanol are generally inert, some residual impurities (e.g., water in DMSO) or reactivity of the solvent itself under specific conditions (e.g., prolonged storage, exposure to light) could contribute to degradation.

  • Photodegradation: Isoxazole derivatives can be sensitive to light.[1] Exposure to ambient or UV light during storage or handling can induce photochemical reactions, leading to the degradation of the compound.[1]

  • Trace Metal Contamination: Trace amounts of metal ions in your solvent or on your storage container can catalyze degradation reactions.

Troubleshooting Workflow:

start Concentration Decrease Observed check_storage Review Storage Conditions: - pH of solution - Solvent purity - Light exposure - Temperature start->check_storage conduct_hplc Perform HPLC-UV/MS Analysis of Aged vs. Fresh Solution check_storage->conduct_hplc analyze_degradants Identify Degradation Products by Mass Spectrometry conduct_hplc->analyze_degradants compare_results Compare Degradation Profiles: Forced vs. Observed analyze_degradants->compare_results forced_degradation Conduct Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) forced_degradation->compare_results optimize_conditions Optimize Storage Conditions: - Use aprotic, anhydrous solvent - Buffer to neutral pH - Store in amber vials - Degas solvent compare_results->optimize_conditions end Stable Solution Achieved optimize_conditions->end

Caption: Troubleshooting workflow for decreased compound concentration.

Step-by-Step Investigative Protocol:

  • Review Storage Protocol:

    • Solvent: Are you using a high-purity, anhydrous solvent? If using an aqueous buffer, what is the pH?

    • Container: Are you using amber glass vials to protect from light?

    • Atmosphere: Is the vial tightly sealed? Consider purging with an inert gas like argon or nitrogen before sealing.

  • Comparative Analysis (HPLC-UV/MS):

    • Prepare a fresh solution of this compound.

    • Analyze both the fresh and the aged (problematic) solutions using a stability-indicating HPLC method.

    • Compare the chromatograms. Look for a decrease in the area of the main peak and the appearance of new peaks in the aged sample.

    • Use a mass spectrometer coupled to the HPLC to determine the mass of the parent compound and any new peaks, which could be degradation products.

  • Forced Degradation Study (as recommended by ICH guidelines[2][3][4]):

    • This will help you understand the compound's intrinsic stability and identify potential degradation pathways.

    • Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60 °C) for a set period.

    • Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at room temperature and at an elevated temperature.

    • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.

    • Thermal Degradation: Heat a solid sample and a solution of the compound.

    • Photodegradation: Expose a solution of the compound to UV light.

    • Analyze all samples by HPLC-UV/MS and compare the degradation profiles to what you observed in your aged stock solution.

Preventative Measures:

  • Solvent Choice: For long-term storage, consider using a high-purity, anhydrous aprotic solvent such as DMSO or DMF.

  • pH Control: If an aqueous solution is necessary, use a buffered system to maintain a neutral pH.

  • Light Protection: Always store solutions in amber vials and in the dark.

  • Inert Atmosphere: For highly sensitive applications, consider degassing the solvent and storing the solution under an inert atmosphere.

Question: I am observing unexpected peaks in my HPLC chromatogram when analyzing samples containing this compound. What could they be?

Answer:

The appearance of unexpected peaks is a strong indicator of degradation or interaction with other components in your sample matrix.

Potential Degradation Pathway:

A likely degradation pathway, especially under hydrolytic conditions, is the cleavage of the N-O bond of the isoxazole ring. This would result in the formation of a β-keto nitrile or its subsequent hydrolysis products.

parent This compound (m/z = 195.19) hydrolysis Hydrolysis (Acid or Base) parent->hydrolysis intermediate β-Keto Nitrile Intermediate hydrolysis->intermediate final_product Further Hydrolysis Products intermediate->final_product

Caption: Potential hydrolytic degradation pathway of the isoxazole ring.

Troubleshooting and Identification:

  • Mass Analysis: The most crucial step is to obtain the mass-to-charge ratio (m/z) of the unexpected peaks using LC-MS. This will provide the molecular weight of the potential degradants.

  • Compare with Forced Degradation: Compare the retention times and mass spectra of the unknown peaks with those generated during your forced degradation study (see previous question). This is a powerful method for identifying degradants.

  • Consider Excipient Incompatibility: If your formulation contains other substances (excipients), consider the possibility of chemical incompatibilities. Carboxylic acids can react with basic excipients.[5][6] The isoxazole ring could also potentially react with certain functional groups. A systematic study of binary mixtures of your active compound and each excipient can help identify interactions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solutions of this compound?

A1: For maximum stability, solutions should be stored at -20°C or -80°C in a tightly sealed amber vial. The choice of solvent is critical; high-purity, anhydrous aprotic solvents like DMSO or DMF are recommended for long-term storage. If an aqueous buffer is required for your experiment, prepare it fresh and use it promptly.

Q2: How does pH affect the stability of the isoxazole ring in this molecule?

A2: Based on the general chemistry of isoxazoles, the ring is most stable at or near neutral pH. Both strongly acidic and strongly basic conditions can promote hydrolytic cleavage of the N-O bond, leading to ring-opening and degradation.[7][8]

Q3: Is this compound susceptible to oxidation?

A3: The thiophene ring and the isoxazole ring can be susceptible to oxidation. Forced degradation studies using an oxidizing agent like hydrogen peroxide would confirm the extent of this sensitivity. If your experimental conditions involve strong oxidizing agents, you should be mindful of potential degradation.

Q4: Can this compound react with other components in my cell culture medium or formulation?

Q5: Are there any known incompatibilities with common excipients?

A5: While there is no specific data for this compound, carboxylic acids as a class can be incompatible with basic excipients, leading to salt formation or degradation.[6] Additionally, reactive impurities in some excipients could potentially interact with the isoxazole ring.[5] Compatibility studies are recommended if you are developing a formulation.

References

  • Plescia, C., et al. (2023). Influenza virus infection causes global RNAPII termination defects. bioRxiv. [Link]

  • Singh, R., & Rehman, Z. U. (2014). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Indian Journal of Pharmaceutical Education and Research, 48(4), 1-13. [Link]

  • Siddiqui, N., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 25(22), 5767-5784. [Link]

  • Wang, J., et al. (2024). Natural products-isoxazole hybrids. Arabian Journal of Chemistry, 17(4), 105657. [Link]

  • Kashima, C. (1979). Synthetic reactions using isoxazole compounds. HETEROCYCLES, 12(10), 1343-1368. [Link]

  • Kumar, V., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34229-34253. [Link]

  • Dou, G., et al. (2013). Construction of Isoxazole ring: An Overview. Journal of Heterocyclic Chemistry, 50(S1), E1-E20. [Link]

  • Zaleska, B., et al. (2003). Synthesis and Structure of New Trichloromethyl-β-diketones — 5-Trichloromethylisoxazole and 5-Isoxazolecarboxylic Acid Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 178(8), 1617-1626. [Link]

  • ResearchGate. pH and temperature stability of the isoxazole ring in leflunomide. [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • Parker, C. G., & Shchepinov, M. S. (2018). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. Cell chemical biology, 25(5), 571–580.e5. [Link]

  • Google Patents. (1987). US4636513A - Isoxazole derivatives and medicaments containing these compounds.
  • ResearchGate. (2019). Photostability of 4 a–c and Prodan in MeCN (27 μM, ~20 °C) for 1 h. [Link]

  • Li, J., et al. (2021). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 22(3), 108. [Link]

  • Chatterley, A. S., et al. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A, 124(16), 3156-3165. [Link]

  • Scribd. (2017). Forced Degradation Studies: Regulatory Guidance, Characterization of Drugs, and Their Degradation Products - A Review. [Link]

  • ResearchGate. Stability testing of 4-Chlorobenzo[d]isoxazole derivatives under different pH conditions. [Link]

  • ACS Publications. (2010). Some Items of Interest to Process R&D Chemists and Engineers. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Kumar, L. (2013). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 1-9. [Link]

  • Google Patents. (2013).
  • Google Patents. (2018). US10071078B2 - Carbamoyloxymethyl triazole cyclohexyl acids as LPA antagonists.
  • Ibrahim, M. A., et al. (2010). Synthesis and chemical reactivity of 2-methylchromones. ARKIVOC, 2010(i), 98-135. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 3-(2-Thienyl)-5-isoxazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(2-Thienyl)-5-isoxazolecarboxylic Acid. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their experimental assays. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

The unique structure of this compound, which combines a thienyl group, an isoxazole ring, and a carboxylic acid moiety, presents both therapeutic potential and formulation challenges.[1][2] Its inherent lipophilicity, a desirable trait for cell permeability, is a primary contributor to its poor aqueous solubility.[1][3] This guide will walk you through a logical progression of strategies to address this critical issue, ensuring the reliability and accuracy of your assay data.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and solubility of this compound.

Q1: What are the basic chemical properties of this compound?

A1: this compound is a heterocyclic organic compound. Its key features include:

  • A Carboxylic Acid Group (-COOH): This is the primary acidic functional group, which can be deprotonated to form a more soluble carboxylate salt. The solubility of the compound is therefore highly dependent on pH.[4][5][6]

  • Isoxazole and Thienyl Rings: These aromatic heterocyclic rings contribute to the molecule's rigidity and lipophilicity (hydrophobicity), which is a major reason for its low water solubility.[1][3]

  • Polarity: While the isoxazole ring itself has polar characteristics, the overall molecule tends to be poorly soluble in water but more soluble in organic solvents.[7]

Q2: I'm just starting my experiments. What is the recommended first step for dissolving this compound?

A2: The standard industry practice for compounds with poor aqueous solubility is to first create a high-concentration stock solution in an organic solvent.[8] Dimethyl sulfoxide (DMSO) is the most common choice due to its excellent ability to dissolve a wide range of both polar and nonpolar compounds.[9]

Initial Recommendation: Prepare a 10 mM to 50 mM stock solution in 100% anhydrous DMSO.

Q3: My compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer. What's happening?

A3: This is a very common phenomenon known as "antisolvent precipitation." While the compound is soluble in DMSO, it is not soluble in the final aqueous environment of your assay. When the DMSO stock is diluted into the buffer, the DMSO concentration drops dramatically, and the water in the buffer acts as an antisolvent, causing the compound to crash out of solution.[8] This is a critical issue, as the precipitated compound is not available to interact with your biological target, leading to inaccurate assay results.[8]

Q4: What are the primary strategies I can use to prevent precipitation in my final assay solution?

A4: There are three main, scientifically-validated approaches to enhance and maintain the solubility of this compound in aqueous media:

  • pH Adjustment: Leveraging the carboxylic acid group to form a soluble salt.[10][11]

  • Use of Co-solvents: Modifying the polarity of the bulk solvent to be more favorable.

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic molecule within a soluble carrier.[12][13][14]

Each of these strategies is detailed in the Troubleshooting Guide below.

In-Depth Troubleshooting Guide

This section provides detailed, step-by-step protocols and the scientific rationale for overcoming specific solubility challenges.

Problem: Compound Precipitation in DMSO Stock Solution During Storage

Even when a compound initially dissolves in DMSO, it can precipitate over time, especially after freeze-thaw cycles.

Causality:

  • Water Absorption: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water absorption decreases the solvating power of DMSO for lipophilic compounds, leading to precipitation.[15]

  • Freeze-Thaw Cycles: Repeated freezing and thawing can create localized concentration gradients and promote nucleation, leading to crystal growth and precipitation.[15][16]

Self-Validating Protocol for Stable Stock Preparation:

  • Use Anhydrous DMSO: Always use fresh, sealed, anhydrous DMSO (<0.1% water) to prepare your stock solutions.

  • Determine Maximum Solubility: Before preparing a large batch, determine the approximate maximum solubility in DMSO. Start with a small amount of compound and add DMSO incrementally until it fully dissolves.

  • Work Below Saturation: Prepare your working stock at a concentration that is at least 10-20% below the measured maximum solubility to ensure stability.

  • Aliquot and Store: Aliquot the stock solution into single-use volumes in tightly sealed vials. This minimizes the number of freeze-thaw cycles for the bulk of your stock. Store at -20°C or -80°C.

  • Proper Handling: When thawing an aliquot, allow it to reach room temperature completely and vortex gently before use to ensure any micro-precipitates are redissolved.

Problem: Compound Precipitates Upon Dilution into Aqueous Assay Buffer

This is the most frequent and critical solubility issue. The following solutions are presented in order of complexity and potential interference with the assay system.

Expertise & Experience: The carboxylic acid on your molecule is the key to this strategy. By raising the pH of your assay buffer, you can deprotonate the carboxylic acid (–COOH) to its conjugate base, the carboxylate anion (–COO⁻). This charged species is significantly more polar and thus more water-soluble.[6][17]

Trustworthiness: This method is highly effective, provided the pKa of the carboxylic acid is within a range compatible with your assay's pH requirements. The pKa of a typical carboxylic acid is around 4-5. To ensure at least 99% of the compound is in the soluble deprotonated form, the Henderson-Hasselbalch equation dictates that the buffer pH should be at least 2 units higher than the compound's pKa.

G cluster_0 Low pH (Below pKa) cluster_1 High pH (Above pKa) Protonated R-COOH (Poorly Soluble) Deprotonated R-COO⁻ + H⁺ (Highly Soluble) Protonated->Deprotonated Add Base (Increase pH) Deprotonated->Protonated Add Acid (Decrease pH)

Caption: pH-dependent equilibrium of the carboxylic acid.

Authoritative Protocol: pH-Solubility Profiling

  • Prepare Buffers: Make a series of buffers with identical ionic strength but varying pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0, 8.5).

  • Spike Compound: Add a small, consistent volume of your DMSO stock solution to each buffer to achieve the desired final assay concentration.

  • Equilibrate: Gently mix and let the solutions equilibrate for 1-2 hours at the assay temperature.

  • Observe and Quantify:

    • Visual Inspection: Check for any visible precipitate or turbidity.

    • Nephelometry: Use a nephelometer or plate reader capable of measuring light scattering for a quantitative measure of precipitation.

    • Filtration/HPLC (Gold Standard): Filter the solutions through a 0.22 µm filter to remove any precipitate. Quantify the concentration of the soluble compound in the filtrate using a validated HPLC method.

  • Select Optimal pH: Choose the lowest pH that provides complete solubility and is compatible with your biological assay's requirements.

Expertise & Experience: If pH adjustment is not feasible or sufficient, introducing a small percentage of a water-miscible organic solvent (a co-solvent) into your aqueous buffer can increase solubility.[10] The co-solvent effectively reduces the overall polarity of the solvent system, making it more hospitable to your lipophilic compound.

Trustworthiness: This is a widely used technique, but it requires careful validation. Co-solvents can impact protein conformation and enzyme activity, so their concentration must be kept to a minimum and rigorously controlled.[18][19] A vehicle control (buffer with the same co-solvent concentration but without the compound) is mandatory in every experiment.

Data Presentation: Common Co-solvents and Considerations

Co-solventTypical Starting % (v/v)AdvantagesDisadvantages & Cautions
Ethanol 1-5%Less harsh on cells than DMSO.Can affect enzyme kinetics. Potential for evaporation.
Polyethylene Glycol (PEG 400) 1-10%Low toxicity, good solubilizing power.Can increase viscosity. May interfere with some detection methods.
Propylene Glycol 1-10%Good safety profile.Can be viscous.

Authoritative Protocol: Co-solvent Compatibility Testing

  • Select Co-solvents: Based on the table above, choose 1-2 potential co-solvents.

  • Prepare Graded Buffers: Prepare your primary assay buffer containing a range of co-solvent concentrations (e.g., 0.5%, 1%, 2%, 5% v/v).

  • Test Compound Solubility: Spike your DMSO stock into each co-solvent buffer and assess solubility as described in the pH-profiling protocol.

  • Validate Assay Performance: Crucially, run your assay's positive and negative controls in each co-solvent concentration (without your test compound).

  • Analyze Results: Identify the highest concentration of co-solvent that maintains full compound solubility without significantly affecting your assay's performance (e.g., signal-to-background ratio, enzyme activity).

Expertise & Experience: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[12][13] They can encapsulate poorly soluble molecules like this compound, forming a water-soluble "inclusion complex."[14][20] This effectively shields the hydrophobic part of your compound from the aqueous environment. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice in pharmaceutical research due to its high solubility and low toxicity.[12]

Trustworthiness: This is a powerful and often biologically inert method for solubility enhancement.[20] The complexation is a reversible equilibrium, meaning the compound can be released from the cyclodextrin to interact with its target.

G cluster_0 Compound Drug Molecule (Hydrophobic) Complex Soluble Inclusion Complex Compound->Complex Complexation in Aqueous Solution Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex Complexation in Aqueous Solution DrugInComplex Drug

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Authoritative Protocol: Preparation of a Cyclodextrin Inclusion Complex

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your chosen assay buffer to create a concentrated stock (e.g., 20-40% w/v). Gentle heating (40-50°C) may be required to fully dissolve the cyclodextrin. Cool to room temperature.

  • Add Compound: Slowly add your compound (either as a solid or from a minimal volume of a highly concentrated organic stock like ethanol) to the cyclodextrin solution while vortexing or sonicating.

  • Equilibrate: Allow the mixture to stir or shake overnight at room temperature to ensure maximum complex formation.

  • Remove Uncomplexed Compound: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved, uncomplexed compound.

  • Isolate and Quantify: Carefully collect the supernatant. This is your soluble drug-cyclodextrin complex solution. Determine the precise concentration of your compound in this solution via a validated method like HPLC or UV-Vis spectroscopy.

  • Assay Dilution: Use this quantified stock solution for serial dilutions in your assay buffer. Remember that your vehicle control should now be buffer containing the same final concentration of HP-β-CD.

Troubleshooting Workflow and Strategy Summary

Use the following diagram and table to guide your decision-making process for tackling solubility issues.

G cluster_solutions Solubility Enhancement Strategies Start Start: Poorly Soluble Compound DMSO_Stock Prepare Concentrated Stock in Anhydrous DMSO Start->DMSO_Stock Dilute Dilute into Aqueous Assay Buffer DMSO_Stock->Dilute Precipitate Precipitation Occurs? Dilute->Precipitate Success Success: Proceed with Assay Precipitate->Success No pH_Adjust Strategy 1: Adjust Buffer pH (> pKa + 2) Precipitate->pH_Adjust Yes pH_Adjust->Dilute Co_Solvent Strategy 2: Add Co-solvent (e.g., 1-5% EtOH) pH_Adjust->Co_Solvent Fails or Not Compatible Validate Validate Assay Performance with Vehicle Control pH_Adjust->Validate Co_Solvent->Dilute Cyclodextrin Strategy 3: Use Cyclodextrin (e.g., HP-β-CD) Co_Solvent->Cyclodextrin Fails or Not Compatible Co_Solvent->Validate Cyclodextrin->Dilute Cyclodextrin->Validate Validate->Success

Caption: Logical workflow for troubleshooting compound solubility.

Comparative Summary of Solubility Enhancement Techniques

StrategyMechanism of ActionKey AdvantagesPrimary Limitations
pH Adjustment Ionization of the carboxylic acid to a soluble salt.Simple, inexpensive, highly effective for ionizable compounds.Limited by the pH stability of the assay components (proteins, cells).
Co-solvents Reduces the polarity of the bulk solvent.Easy to implement, effective for many compounds.Potential for assay interference, may affect protein structure/function.
Cyclodextrins Encapsulation of the hydrophobic molecule in a soluble host.Generally low biological activity, high solubilization capacity.Can be more expensive, requires a more complex stock preparation protocol.

References

  • SIELC Technologies. (2018). 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid. Retrieved from [Link]

  • Khan, I., et al. (2020). Lipophilicity and water solubility of Isoxazole derivatives computed by using different software. ResearchGate. Retrieved from [Link]

  • Bircan, E., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 64(1), 89-94. Retrieved from [Link]

  • Avdeef, A., & Tsinman, O. (2006). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. Retrieved from [Link]

  • Kramer, C., et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 3(4), 313-317. Retrieved from [Link]

  • Popa, D. V., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Tactics to Improve Solubility Available. Retrieved from [Link]

  • Solubility of Things. (n.d.). Isoxazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]

  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]

  • ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. Retrieved from [Link]

  • OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • NIH. (n.d.). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Retrieved from [Link]

  • Lasri, J., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Arabian Journal of Chemistry, 11(4), 543-566. Retrieved from [Link]

  • MDPI. (n.d.). Design and Characterization of Ceritinib Eutectic Solvent Systems for Pharmaceutical Formulation. Retrieved from [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • NIH. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. Retrieved from [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]

  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • PubMed. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • ResearchGate. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?. Retrieved from [Link]

  • Pharmacia. (2021). Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for 3-(2-Thienyl)-5-isoxazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 3-(2-Thienyl)-5-isoxazolecarboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, with a specific focus on peak tailing. As Senior Application Scientists, we provide in-depth, field-proven insights to ensure the integrity and robustness of your analytical methods.

Understanding the Challenge: The Chemistry of this compound

This compound is a heterocyclic compound featuring a carboxylic acid group. This acidic nature is a primary factor in its chromatographic behavior, particularly in reversed-phase HPLC. The potential for ionization of the carboxylic acid group, along with interactions with the stationary phase, can often lead to asymmetrical peak shapes, most commonly peak tailing.

Q1: My peak for this compound is tailing. What is the most likely cause?

Peak tailing is typically a result of secondary, undesirable interactions between the analyte and the stationary phase, or issues related to the HPLC system itself.[1][2] For an acidic compound like this compound, the most common culprit is the interaction of the ionized carboxylate form of the molecule with active sites on the silica-based stationary phase.[3][4]

Here's a breakdown of the primary causes:

  • Secondary Silanol Interactions: The most prevalent cause of peak tailing for polar and ionizable compounds is the interaction with residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[1][3][5][6] These silanol groups are acidic and can become deprotonated (Si-O⁻) at mobile phase pH values above 3, leading to strong ionic interactions with any positively charged species or polar interactions with the analyte.[1][7] While your analyte is acidic, localized pH changes and complex interactions can still lead to this issue.

  • Improper Mobile Phase pH: The pH of the mobile phase is critical for controlling the ionization state of your acidic analyte.[8][9][10] If the mobile phase pH is close to or above the pKa of this compound, a significant portion of the analyte will exist in its ionized (anionic) form, which can interact more strongly with the stationary phase in unintended ways.

  • Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion, including tailing.[11][12][13][14]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample band, causing peak tailing.[2] Similarly, a void in the column packing can also lead to poor peak shape.[1][2]

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length or diameter, or an improperly configured detector, can contribute to band broadening and peak tailing, especially for early-eluting peaks.[2][15]

Q2: How can I systematically troubleshoot the peak tailing?

A logical, step-by-step approach is the key to efficiently identifying and resolving the issue. We recommend the following workflow:

Troubleshooting_Workflow start Peak Tailing Observed check_overload Rule out Column Overload start->check_overload check_system Check for Extra-Column Effects check_overload->check_system If not overload solution Symmetrical Peak Achieved check_overload->solution If overload, reduce sample load optimize_ph Optimize Mobile Phase pH check_system->optimize_ph If system is OK check_system->solution If system issue, correct it buffer_selection Select Appropriate Buffer optimize_ph->buffer_selection column_care Assess Column Health buffer_selection->column_care column_care->solution If column is healthy column_care->solution If column is degraded, replace

Caption: A systematic workflow for troubleshooting HPLC peak tailing.

Q3: How do I determine if column overload is the cause of my peak tailing?

Column overload can manifest as either "mass overload" or "volume overload".[14] Mass overload, where too much analyte is injected, often results in a characteristic "shark-fin" or right-triangular peak shape.[12][13]

Experimental Protocol to Diagnose Mass Overload:

  • Prepare a Dilution Series: Prepare a series of dilutions of your sample, for example, 1:2, 1:5, and 1:10 in the mobile phase.

  • Inject and Analyze: Inject the same volume of the original sample and each dilution.

  • Observe Peak Shape: If the peak shape improves (becomes more symmetrical) and the retention time stabilizes with decreasing concentration, you are likely experiencing mass overload.[12][13]

Solution:

  • Reduce the concentration of your sample.

  • If you need to inject a higher concentration for sensitivity reasons, consider using a column with a larger internal diameter or a stationary phase with a higher loading capacity.[11]

Q4: What is the optimal mobile phase pH for this compound, and how do I select the right buffer?

Controlling the mobile phase pH is arguably the most critical factor for achieving good peak shape with ionizable compounds.[8][9]

The Causality Behind pH Selection:

The goal is to suppress the ionization of your acidic analyte to ensure it is in its more hydrophobic, neutral form. This is achieved by setting the mobile phase pH at least 2 units below the pKa of the analyte.[16][17]

To ensure complete protonation and minimize secondary interactions, a mobile phase pH of 2.5 to 3.0 is a good starting point. At this low pH, not only is your analyte fully protonated, but the problematic residual silanol groups on the column are also protonated (neutral), which minimizes unwanted ionic interactions.[1][3][4][7]

Buffer Selection:

A buffer is essential to maintain a stable pH.[2][8] For the recommended pH range, the following buffers are suitable:

Buffer SystempKaEffective pH RangeUV Cutoff (nm)Comments
Phosphate Buffer 2.15 (H₃PO₄)2.0 - 3.0~200Excellent choice for UV detection. Not suitable for LC-MS.
Formate Buffer 3.75 (Formic Acid)2.8 - 4.8~210A good choice for LC-MS due to its volatility.

Experimental Protocol for Buffer Preparation (25 mM Phosphate Buffer, pH 2.5):

  • Prepare a 25 mM solution of potassium phosphate monobasic (KH₂PO₄) in HPLC-grade water.

  • Adjust the pH: While stirring, slowly add a dilute solution of phosphoric acid (H₃PO₄) until the pH meter reads 2.5.

  • Filter: Filter the buffer solution through a 0.22 µm or 0.45 µm membrane filter before use to remove any particulates.

  • Prepare the Mobile Phase: Mix the aqueous buffer with your organic solvent (e.g., acetonitrile) in the desired ratio. Ensure the buffer is soluble in the final mobile phase composition.

Q5: I've optimized the pH, but the peak is still tailing. What should I investigate next?

If pH optimization doesn't solve the problem, consider the column itself and potential secondary interactions that persist even at low pH.

1. Assess Column Health:

  • Contamination: The column inlet frit or the packing material at the head of the column can become contaminated with strongly retained sample components or particulates from the sample/mobile phase. This can cause peak distortion.[2]

  • Column Void: A void can form at the inlet of the column over time due to mechanical stress or dissolution of the silica bed at high pH (not the case here, but good to be aware of).[1][2]

Troubleshooting Steps for Column Health:

  • Column Reversal and Flushing: Disconnect the column from the detector and reverse the flow direction. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to waste for at least 10-20 column volumes. This can dislodge particulates from the inlet frit.[1] Always check your column's manual to ensure it can be back-flushed.

  • Use a Guard Column: A guard column is a small, sacrificial column placed before the analytical column. It protects the analytical column from contamination and is a cost-effective way to extend its lifetime.[2]

  • Benchmark Your Column: It's good practice to run a standard test mix on a new column to establish a benchmark for performance (efficiency, peak asymmetry, etc.). If you suspect a column problem, re-running this test can confirm if the column has degraded.[3]

2. Consider a Different Column Chemistry:

If you are using an older, Type A silica column, it may have a higher concentration of acidic silanol groups and trace metal impurities, which can cause peak tailing.[4]

  • Modern, High-Purity Columns: Switching to a modern, high-purity, Type B silica column can significantly improve peak shape. These columns are manufactured to have fewer residual silanols and metal contaminants.[4]

  • End-Capped Columns: Most modern columns are "end-capped," a process where the residual silanol groups are chemically reacted with a small, non-polar group to make them less active.[5][6] Ensure you are using a well-end-capped column.

Q6: Could my sample solvent be causing the peak tailing?

Yes, the composition of the solvent in which you dissolve your sample can have a significant impact on peak shape.

The Problem: If your sample is dissolved in a solvent that is much stronger (more organic content) than your mobile phase, it can cause the analyte to move through the top of the column too quickly, leading to band broadening and distorted peaks.

Best Practices for Sample Solvent:

  • Match the Mobile Phase: The ideal sample solvent is the mobile phase itself.

  • Use a Weaker Solvent: If you cannot use the mobile phase, use a solvent that is weaker (less organic content) than the mobile phase.

  • Minimize Injection Volume: If you must use a stronger solvent, keep the injection volume as small as possible.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. Retrieved from [Link]

  • ChemBK. (2024, April 9). Isoxazole-5-carboxylic acid. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC column overload. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • Dolan, J. W. (2013, November 1). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Phenomenex. (n.d.). LC Technical Tip: The Role of End-Capping in RP. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]

  • Dolan, J. W. (2012, April 1). Overload or Minor Peak? LCGC International. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). What do you know about the overload for HPLC column? Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of mobile phase pH on basic, acidic and neutral compounds. Retrieved from [Link]

  • Hawach Scientific. (n.d.). Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS, Organic Division. Retrieved from [Link]

  • Perera, S., & Racz, C. (2014). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography.
  • McCalley, D. V. (1996). Characterization of a Range of Alkyl-Bonded Silica HPLC Stationary Phases: Chromatographic Behavior of Neutral, Acidic.
  • Restek. (2013, December 18). When should you use a buffer for HPLC, how does it work and which one to use? Retrieved from [Link]

  • Horishny, V., et al. (2021). Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. Pharmacia, 68(1), 195-200.

Sources

Technical Support Center: Synthesis of 3-(2-Thienyl)-5-isoxazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of 3-(2-Thienyl)-5-isoxazolecarboxylic Acid. We will explore a reliable synthetic pathway, address common experimental challenges through a troubleshooting guide, and provide actionable protocols to ensure a successful and scalable synthesis.

Core Synthesis Strategy: A [3+2] Cycloaddition Approach

The most robust and widely adopted method for constructing the 3,5-disubstituted isoxazole core is the 1,3-dipolar cycloaddition reaction. This strategy involves the reaction of a nitrile oxide with an alkyne (a dipolarophile).[1][2] For our target molecule, this translates to a three-step sequence starting from commercially available thiophene-2-carboxaldehyde.

The causality behind this choice: This method offers high regioselectivity and is generally high-yielding.[2] Generating the key nitrile oxide intermediate in situ (in the reaction mixture) is crucial as it minimizes its primary side reaction: dimerization into a furoxan byproduct.[3]

Reaction Pathway Overview

The synthesis proceeds via three key transformations:

  • Oxime Formation: Conversion of thiophene-2-carboxaldehyde to its corresponding aldoxime.

  • Nitrile Oxide Generation & Cycloaddition: In situ generation of thiophene-2-carbonitrile oxide from the aldoxime, which is immediately trapped by an acetylene derivative (ethyl propiolate) to form the isoxazole ring.

  • Saponification: Hydrolysis of the ethyl ester to the final carboxylic acid product.

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Saponification A Thiophene-2-carboxaldehyde B Thiophene-2-aldoxime A->B  NH2OH·HCl, Base C Thiophene-2-carbonitrile oxide (in situ) B->C  NCS or NaOCl E Ethyl 3-(2-Thienyl)-5- isoxazolecarboxylate C->E D Ethyl Propiolate D->E F 3-(2-Thienyl)-5- isoxazolecarboxylic Acid E->F  NaOH or LiOH, then H+

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

These protocols are designed to be self-validating. Each step includes checkpoints and expected observations.

Protocol 2.1: Synthesis of Thiophene-2-aldoxime
  • Objective: To convert the starting aldehyde into its oxime.

  • Materials:

    • Thiophene-2-carboxaldehyde

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Sodium carbonate (Na₂CO₃) or Pyridine

    • Ethanol, Water

  • Procedure:

    • In a round-bottom flask, dissolve thiophene-2-carboxaldehyde (1.0 eq) in ethanol.

    • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium carbonate (0.6 eq) in water.

    • Add the aqueous hydroxylamine solution to the aldehyde solution dropwise at room temperature.

    • Stir the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.

    • Once complete, reduce the volume of ethanol using a rotary evaporator.

    • Add cold water to the residue to precipitate the product.

    • Filter the white solid, wash with cold water, and dry under vacuum. The product is typically used in the next step without further purification.

Protocol 2.2: Synthesis of Ethyl 3-(2-Thienyl)-5-isoxazolecarboxylate
  • Objective: To form the isoxazole ring via cycloaddition. This is the most critical step.

  • Materials:

    • Thiophene-2-aldoxime (1.0 eq)

    • N-Chlorosuccinimide (NCS) (1.1 eq) or Sodium Hypochlorite (NaOCl)

    • Ethyl propiolate (1.2 eq)

    • Triethylamine (Et₃N) or Pyridine

    • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Procedure:

    • Dissolve thiophene-2-aldoxime (1.0 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar).

    • Add N-Chlorosuccinimide (NCS) portion-wise at 0 °C. The reaction is exothermic; maintain the temperature. This step generates the intermediate hydroximoyl chloride.[1]

    • Stir for 30-60 minutes at 0 °C.

    • Add ethyl propiolate (1.2 eq) to the mixture.

    • Slowly add triethylamine (1.5 eq) dropwise via a syringe pump over 1 hour, keeping the temperature below 5 °C. This slowly generates the nitrile oxide, which reacts immediately with the ethyl propiolate.[3]

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

    • Monitor by TLC or LC-MS for the disappearance of the oxime and formation of the product.

    • Workup: Pour the reaction mixture into ice-water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.

Protocol 2.3: Saponification to this compound
  • Objective: To hydrolyze the ethyl ester to the final acid.

  • Materials:

    • Ethyl 3-(2-Thienyl)-5-isoxazolecarboxylate (1.0 eq)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF), Methanol, Water

    • Hydrochloric acid (HCl), 1M

  • Procedure:

    • Dissolve the ester in a mixture of THF/Methanol/Water (e.g., 3:1:1 ratio).

    • Add LiOH (1.5 eq) and stir at room temperature for 2-6 hours. Monitor the reaction by TLC until the starting ester is consumed.

    • Concentrate the mixture on a rotary evaporator to remove the organic solvents.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

    • A white precipitate of the carboxylic acid will form.

    • Filter the solid, wash thoroughly with cold water to remove salts, and dry in a vacuum oven.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis.

Problem 1: Low or No Yield in the Cycloaddition Step (Protocol 2.2)
  • Question: I followed the protocol, but my TLC shows no product formation and only starting material (oxime) or a complex mixture of spots. What went wrong?

  • Answer: This is a frequent issue in 1,3-dipolar cycloadditions. The cause often lies in the stability of intermediates or the reaction conditions.

G start Low/No Product Yield in Cycloaddition Step q1 Was the hydroximoyl chloride formed? start->q1 q2 Did the nitrile oxide dimerize? q1->q2 Yes sol1 Cause: Inactive NCS/NaOCl. Solution: Use fresh, high-purity NCS. Verify activity of NaOCl solution. q1->sol1 No check1 Check TLC after NCS addition q1->check1 q3 Are reagents pure & dry? q2->q3 No sol2 Cause: Base added too quickly or temperature too high. Solution: Add base slowly at 0°C. Ensure dipolarophile is in excess. q2->sol2 Yes check2 Check for furoxan byproduct via LC-MS q2->check2 sol3 Cause: Moisture quenches intermediates. Solution: Use anhydrous solvents. Run under inert atmosphere. q3->sol3 No

Caption: Decision flowchart for troubleshooting low cycloaddition yield.

  • Detailed Causal Analysis:

    • Failed Hydroximoyl Chloride Formation: The conversion of the aldoxime to the hydroximoyl chloride by NCS is the first step. If your NCS is old or has degraded, this activation will fail.

    • Nitrile Oxide Dimerization: This is the most common failure mode. Nitrile oxides are unstable and readily dimerize to form furoxans if the dipolarophile (ethyl propiolate) is not present in sufficient concentration to trap it.[3] Rapid addition of base or elevated temperatures dramatically increases the rate of this side reaction.

    • Moisture: The intermediates are sensitive to water. Using anhydrous solvents and running the reaction under an inert atmosphere is critical for success.

Problem 2: Difficulty with Saponification (Protocol 2.3)
  • Question: The hydrolysis of my ester is very slow or stalls completely. How can I drive it to completion?

  • Answer: Steric hindrance around the ester or poor solubility can impede hydrolysis.

    • Solution 1 (Increase Temperature): Gently heat the reaction mixture to 40-50 °C. This often provides enough energy to overcome the activation barrier.

    • Solution 2 (Change Solvent System): Improve solubility by increasing the proportion of THF or methanol in the solvent mixture.

    • Solution 3 (Stronger Base): While LiOH is generally effective, switching to NaOH or KOH can sometimes increase the reaction rate.

Problem 3: Product Purification and Purity
  • Question: My final product is an off-white or yellow powder, and the NMR shows impurities. How can I get a pure white solid?

  • Answer: The primary impurity is often residual starting material or byproducts from the workup.

    • Recrystallization: This is the most effective method for purifying the final carboxylic acid. A solvent system like ethanol/water or ethyl acetate/hexane is a good starting point. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly.

    • Acid/Base Wash: Before the final precipitation, ensure the aqueous layer is thoroughly washed with an organic solvent (like ether or DCM) to remove any non-acidic, organic-soluble impurities.[4]

    • Charcoal Treatment: If the color is persistent, you can add a small amount of activated charcoal to the hot recrystallization solution and then filter it hot through celite to remove colored impurities.[5]

Scaling-Up Considerations

Transitioning from gram-scale to kilogram-scale synthesis introduces new challenges.

ParameterLab Scale (1-5 g)Pilot Scale (100 g - 1 kg)Key Considerations & Rationale
Temperature Control Ice bathJacketed reactor with chillerThe cycloaddition step is exothermic. A jacketed reactor is essential to manage the heat load and prevent runaway reactions that lead to byproduct formation.
Reagent Addition Syringe, dropping funnelMetering pump (Syringe pump)Slow, controlled addition of the base is even more critical at scale to maintain a low instantaneous concentration of the unstable nitrile oxide.[3]
Workup & Extraction Separatory funnelLiquid-liquid extractor / large reactorHandling large volumes of aqueous and organic layers requires appropriate equipment to ensure efficient phase separation and minimize solvent loss.
Product Isolation Buchner funnelCentrifuge filter / Nutsche filterFor large quantities of solid, a simple filtration is inefficient. Centrifugation or a Nutsche filter-dryer is required for effective solid-liquid separation and washing.

Analytical Methods

Confirming the identity and purity of your intermediates and final product is essential.

  • Thin Layer Chromatography (TLC):

    • Mobile Phase: 30-50% Ethyl Acetate in Hexane.

    • Visualization: UV lamp (254 nm). The thiophene and isoxazole rings are UV active.

  • High-Performance Liquid Chromatography (HPLC): [6]

    • Column: C18 reverse-phase column.

    • Mobile Phase: Acetonitrile/Water gradient with 0.1% formic acid or phosphoric acid.

    • Detection: UV at 254 nm.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the thiophene protons, a singlet for the isoxazole C4-H, and signals for the carboxylic acid proton (broad singlet, >10 ppm).

    • ¹³C NMR: Confirm the number of unique carbons, with characteristic shifts for the isoxazole ring carbons and the carboxyl carbon (~160-170 ppm).

References

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33647-33671. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Available from: [Link]

  • Farmacia Journal. (2018). SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Available from: [Link]

  • Padmavathi, V., et al. (2017). A unique method to synthesize isoxazole derivatives having sulphonamide linkage with thiophene. RSC Advances. (This is cited within reference[1], specific article details may vary).

  • YouTube. (2019). synthesis of isoxazoles. Available from: [Link]

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005). A Mild and Convenient One-Pot, Three-Step Procedure for the Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764.
  • Elgemeie, G. H., et al. (2020). Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities. PubMed. Available from: [Link]

  • MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available from: [Link]

  • SIELC Technologies. (n.d.). 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid. Available from: [Link]

  • NIH. (n.d.). 5-phenylperhydropyrrolo[3,4-d]isoxazole-4,6-dione. Available from: [Link]

  • Iraqi Journal of Science. (2024). Synthesis and Characterization of some new heterocyclic derivatives from aromatic carbonyl ‎compounds and carboxylic acids with Evaluation some of them for biological activity. Available from: [Link]

  • Organic Syntheses Procedure. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Available from: [Link]

  • Narsaiah, A. et al. (2014). Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity. Bioorganic & Medicinal Chemistry Letters, 24(5), 1429-1432. Available from: [Link]

Sources

Modifying Reaction Conditions for Improved Regioselectivity in Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Isoxazole Synthesis >

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for overcoming common challenges in achieving high regioselectivity in isoxazole synthesis.

Introduction: The Challenge of Regioselectivity

The isoxazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents.[1] The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is a powerful and direct method for constructing this five-membered heterocycle.[2][3] However, a significant challenge in the synthesis of 3,5-disubstituted isoxazoles from unsymmetrical alkynes is controlling the regioselectivity of the cycloaddition, which often yields a mixture of regioisomers. This guide provides a systematic approach to troubleshooting and optimizing reaction conditions to favor the formation of the desired regioisomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence regioselectivity in isoxazole synthesis via 1,3-dipolar cycloaddition?

A1: Regioselectivity in the Huisgen 1,3-dipolar cycloaddition is governed by a combination of electronic and steric factors of both the nitrile oxide (the dipole) and the alkyne (the dipolarophile).[4][5] The frontier molecular orbital (FMO) theory is often used to predict the favored regioisomer based on the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other.[5] Reaction conditions such as solvent polarity, temperature, and the presence of catalysts can also significantly influence the regiochemical outcome.[6]

Q2: How do electron-donating and electron-withdrawing groups on the reactants affect regioselectivity?

A2: The electronic nature of the substituents on both the nitrile oxide and the alkyne plays a crucial role. Generally, the reaction is favored between the atoms with the largest orbital coefficients in the interacting HOMO and LUMO.[5] For instance, in the reaction of an aromatic nitrile oxide with a terminal alkyne bearing an electron-withdrawing group, the 3,5-disubstituted isoxazole is often the major product. Conversely, alkynes with electron-donating groups can lead to different isomeric ratios.[7] The interplay of these electronic effects can be complex and may require experimental optimization.[8][9][10]

Q3: Can changing the solvent improve the regioselectivity of my reaction?

A3: Yes, the choice of solvent can have a pronounced effect on regioselectivity.[6] Solvent polarity can influence the relative energies of the transition states leading to the different regioisomers. In some cases, more polar or fluorinated solvents have been shown to enhance regioselectivity.[6] It is often beneficial to screen a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, ethanol) to identify the optimal medium for your specific substrate combination.

Q4: My nitrile oxide appears to be dimerizing. How can I prevent this side reaction?

A4: Nitrile oxides are prone to dimerization to form furoxans, which can significantly lower the yield of the desired isoxazole.[6] This side reaction is often more prevalent at higher concentrations and temperatures. To mitigate dimerization, it is highly recommended to generate the nitrile oxide in situ at a low temperature and in the presence of the alkyne.[4] Slow addition of the nitrile oxide precursor (e.g., an aldoxime or hydroximoyl chloride) to the reaction mixture can also help to maintain a low concentration of the reactive dipole and favor the cycloaddition pathway.[6]

Troubleshooting Guide: Improving Regioselectivity

This section provides a structured approach to troubleshooting and optimizing your isoxazole synthesis for improved regioselectivity.

Problem: My reaction is producing an inseparable mixture of 3,4- and 3,5-disubstituted isoxazole regioisomers.

This is a classic challenge in isoxazole synthesis. The following decision-making workflow can help you systematically address this issue.

G start Mixture of Regioisomers Observed method Identify Synthesis Method start->method thermal Thermal/Uncatalyzed Cycloaddition method->thermal Uncatalyzed catalyzed Catalyzed Cycloaddition method->catalyzed Catalyzed solvent Screen Solvents of Varying Polarity (e.g., Toluene, THF, MeCN, EtOH) thermal->solvent catalyst_type Evaluate Different Catalysts catalyzed->catalyst_type temp Optimize Reaction Temperature (Lower temperatures may increase selectivity) solvent->temp base Modify Base for Nitrile Oxide Generation (e.g., Et3N, DBU, NaHCO3) temp->base copper Copper(I) Catalysts (e.g., CuI, Cu2O) Often favor 3,5-regioisomer with terminal alkynes catalyst_type->copper ruthenium Ruthenium(II) Catalysts Can provide high regioselectivity for both terminal and internal alkynes catalyst_type->ruthenium lewis_acid Lewis Acid Additives (e.g., BF3·OEt2) Can alter electronic properties catalyst_type->lewis_acid result Improved Regioselectivity copper->result ruthenium->result lewis_acid->result base->result

Caption: Decision workflow for troubleshooting poor regioselectivity.

Detailed Troubleshooting Steps & Methodologies

1. Catalyst Selection and Optimization

The use of a catalyst is one of the most effective strategies for controlling regioselectivity in 1,3-dipolar cycloadditions.

  • Copper Catalysis: Copper(I)-catalyzed cycloadditions, often referred to as a "click" reaction, are highly reliable for the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes.[3][11] The mechanism is believed to involve the formation of a copper acetylide intermediate, which then reacts with the nitrile oxide in a regioselective manner.[12]

    • Experimental Protocol: Copper(I)-Catalyzed Isoxazole Synthesis [13]

      • To a solution of the terminal alkyne (1.0 equiv.) and the aldoxime (1.1 equiv.) in a suitable solvent (e.g., t-BuOH/H₂O 1:1) (0.2 M), add sodium ascorbate (0.1 equiv.) and copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv.).

      • Stir the reaction mixture at room temperature.

      • Monitor the reaction progress by TLC or LC-MS.

      • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography.

  • Ruthenium Catalysis: For internal or sterically hindered alkynes where copper catalysis may be less effective, ruthenium(II) catalysts can offer excellent regiocontrol, often favoring the formation of the 3,4,5-trisubstituted isoxazole.[11]

  • Lewis Acid Additives: The addition of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can modulate the electronic properties of the reactants and influence the regiochemical outcome.[4]

2. Solvent and Temperature Effects

As mentioned in the FAQs, solvent polarity and reaction temperature are critical parameters to investigate.[6] A systematic screening of these conditions is recommended.

Parameter Modification Rationale
Solvent Screen a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol).Solvent polarity can stabilize one transition state over the other, thereby influencing the regioisomeric ratio.[4]
Temperature Conduct the reaction at different temperatures (e.g., 0 °C, room temperature, 60 °C).Lower temperatures can sometimes increase the kinetic selectivity of the reaction, favoring the formation of one regioisomer.[4]

3. Modification of Reactant Structure

While not always feasible, modifying the electronic or steric properties of your starting materials can be a powerful tool.

  • Electron-Withdrawing/Donating Groups: The strategic placement of electron-withdrawing or electron-donating groups on either the alkyne or the nitrile oxide precursor can be used to direct the regioselectivity based on FMO theory predictions.[7]

  • Steric Hindrance: Introducing bulky substituents can sterically disfavor the formation of one regioisomer.

4. Alternative Energy Sources

  • Microwave Irradiation: Microwave-assisted synthesis can sometimes lead to different regioselectivity compared to conventional heating due to rapid and uniform heating.[4]

  • Ultrasonic Irradiation: Ultrasound has been shown to improve reaction rates and, in some cases, influence selectivity in isoxazole synthesis.[7][14] The cavitation effects can promote the reaction under milder conditions.[7]

    • Experimental Protocol: Ultrasound-Assisted Isoxazole Synthesis [15]

      • In a suitable reaction vessel, combine the alkyne (1.0 equiv.), the nitrile oxide precursor (1.1 equiv.), and a suitable solvent.

      • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

      • Irradiate the mixture at a specified power (e.g., 90 W) and temperature (e.g., 30-50 °C).

      • Monitor the reaction progress by TLC.

      • Upon completion, work up the reaction as described in the copper catalysis protocol.

Data Summary: Influence of Reaction Conditions on Regioisomeric Ratio

The following table, based on literature data, illustrates the impact of different conditions on the ratio of regioisomers in a representative reaction.

Entry Catalyst Solvent Temperature (°C) Regioisomeric Ratio (3,5- : 3,4-) Reference
1NoneToluene8060:40[4]
2NoneAcetonitrile8075:25[4]
3CuI (5 mol%)t-BuOH/H₂O25>95:5[3]
4Ru(II) complex (2 mol%)Dichloromethane255:>95[11]

Conclusion

Achieving high regioselectivity in isoxazole synthesis is a multifaceted challenge that requires a systematic and informed approach to reaction optimization. By carefully considering the electronic and steric properties of the reactants and methodically exploring the effects of catalysts, solvents, and temperature, researchers can significantly improve the outcome of their synthetic efforts. This guide provides a framework for troubleshooting common issues and implementing effective strategies to obtain the desired isoxazole regioisomer in high purity and yield.

References

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study of the Mechanism. Journal of the American Chemical Society, 127(1), 210–216. [Link]

  • Al-Mokhtar, M. A., & Al-Masoudi, N. A. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 17(3), 335. [Link]

  • Singh, R., & Kumar, A. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32969–32992. [Link]

  • Al-Mokhtar, M. A., & Al-Masoudi, N. A. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. [Link]

  • Ramírez-López, P., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 12(1), 1-9. [Link]

  • Plumet, J. (2020). 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow. ChemPlusChem, 85(10), 2236-2247. [Link]

  • Katritzky, A. R., et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(16), 5606-5612. [Link]

  • Mironov, M. A., et al. (2012). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 10(3), 576-585. [Link]

  • Organic Chemistry Explained. (2019, January 19). synthesis of isoxazoles [Video]. YouTube. [Link]

  • Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition. [Link]

  • Akkilagunta, V. K., & Vogel, P. (2010). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications, 46(38), 7193-7195. [Link]

  • Padmavathi, V., et al. (1998). A regioselective synthesis of 3,5-disubstituted isoxazoles. Journal of the Chemical Society, Perkin Transactions 1, 3139-3142. [Link]

  • da Silva, A. C. A., et al. (2019). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 9(38), 21855-21867. [Link]

  • Reddy, K. R., et al. (2022). Regioselective Synthesis of 3, 5-Disubstituted Isoxazole Catalyzed by Cu2O-ZnO Nanocomposite. ChemistrySelect, 7(33). [Link]

  • de Castro, P. P., et al. (2020). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 25(21), 5195. [Link]

  • Ali, M. A., et al. (2025). Chemical Reactivity and regioselectivity investigation for the formation of 3,5-disubstituted isoxazole via cycloaddition [2+3] and antitrypanosomal activity prediction. Journal of Molecular Structure, 1311, 138131. [Link]

  • Wang, Y., et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. RSC Advances, 13(45), 31631-31635. [Link]

  • Thao, T. T. P., et al. (2019). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 15, 241-248. [Link]

  • Jasiński, R. (2012). Regioselectivity associated with the 1,3-dipolar cycloaddition of nitrones with electron-deficient dipolarophiles. The Journal of Organic Chemistry, 77(17), 7529-7533. [Link]

  • Li, J., et al. (2015). New Synthetic Method for 3,5-Disubstituted Isoxazole. Chinese Journal of Organic Chemistry, 35(1), 221-226. [Link]

  • G, S. (2016). COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 648-676. [Link]

  • Singh, R., & Kumar, A. (2021). Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate. [Link]

  • Kim, H., et al. (2024). Positional effects of electron-donating and withdrawing groups on the photophysical properties of single benzene fluorophores. Chemical Communications, 60(1), 69-72. [Link]

  • ResearchGate. (n.d.). Effect of electron-donating and electron-withdrawing groups on the cyclization step. [Link]

  • Sharma, V., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(1), 1-22. [Link]

  • Huisgen, R. (1984). The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition. Angewandte Chemie International Edition in English, 23(8), 565-598. [Link]

  • Hussein, A. H., et al. (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences, 27(2), 1-11. [Link]

  • Osei-Mensah, B., et al. (2020). Electronic/substituents influence on imidazole ring donor–acceptor capacities using 1H-imidazo[4,5-f][12][16]phenanthroline frameworks. New Journal of Chemistry, 44(30), 12891-12903. [Link]

  • Kadam, K. S., et al. (2016). Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. Synthesis, 48(23), 3996-4008. [Link]

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Validation & Comparative

A Tale of Two Isomers: A Comparative Guide to 3-(2-Thienyl)-5-isoxazolecarboxylic Acid and 5-(2-Thienyl)-3-isoxazolecarboxylic Acid for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis of Isomeric Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the subtle art of molecular design often hinges on the precise arrangement of atoms within a molecule. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, frequently exhibit remarkably different biological activities. This guide provides a comprehensive comparison of two such positional isomers: 3-(2-Thienyl)-5-isoxazolecarboxylic Acid and 5-(2-Thienyl)-3-isoxazolecarboxylic Acid. As a Senior Application Scientist, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and technical insights necessary to strategically leverage these scaffolds in their research endeavors.

Structural and Physicochemical Distinctions: More Than Just a Swap

At first glance, the two molecules appear strikingly similar, both featuring a central isoxazole ring flanked by a thiophene and a carboxylic acid group. However, the critical difference lies in the point of attachment of these functional groups to the isoxazole core. In This compound (1) , the thiophene ring is at the 3-position and the carboxylic acid at the 5-position. Conversely, in 5-(2-Thienyl)-3-isoxazolecarboxylic Acid (2) , these positions are swapped. This seemingly minor alteration has profound implications for the molecule's electronic distribution, steric profile, and ultimately, its interaction with biological targets.

Table 1: Physicochemical Properties

PropertyThis compound (1)5-(2-Thienyl)-3-isoxazolecarboxylic Acid (2)
Molecular Formula C₈H₅NO₃SC₈H₅NO₃S
Molecular Weight 195.19 g/mol 195.19 g/mol
Predicted pKa ~3.5 - 4.5~3.0 - 4.0
Predicted LogP ~1.8 - 2.5~1.9 - 2.6
Melting Point (°C) Data not readily availableData not readily available

Note: Predicted values are estimations based on computational models and may vary from experimental data.

The positioning of the electron-withdrawing carboxylic acid group and the electron-rich thiophene ring influences the acidity (pKa) and lipophilicity (LogP) of the molecules. These parameters are crucial determinants of a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

Synthesis Strategies: Crafting the Isomeric Scaffolds

The synthesis of these regioisomers requires distinct strategic approaches, typically involving the construction of the isoxazole ring through cycloaddition reactions. The choice of starting materials dictates the final substitution pattern.

Synthesis of this compound (1)

A common route to 3-substituted-5-carboxylic acid isoxazoles involves the [3+2] cycloaddition of a nitrile oxide with an appropriate alkyne.

Synthesis_1 cluster_cycloaddition Regioselective Cycloaddition ThiopheneAldoxime Thiophene-2-carboxaldehyde oxime NitrileOxide Thiophene-2-carbonitrile oxide ThiopheneAldoxime->NitrileOxide Oxidation (e.g., NCS) Cycloaddition [3+2] Cycloaddition NitrileOxide->Cycloaddition Alkyne Propiolic acid ester Alkyne->Cycloaddition IsoxazoleEster Ethyl 3-(2-thienyl)isoxazole-5-carboxylate Cycloaddition->IsoxazoleEster Hydrolysis Hydrolysis IsoxazoleEster->Hydrolysis Product1 3-(2-Thienyl)-5- isoxazolecarboxylic Acid (1) Hydrolysis->Product1

General synthetic workflow for compound 1.

Experimental Protocol: Synthesis of Ethyl 3-(2-thienyl)isoxazole-5-carboxylate

  • Oxime Formation: Thiophene-2-carboxaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide) to yield thiophene-2-carboxaldehyde oxime.

  • Nitrile Oxide Generation: The oxime is then oxidized in situ using an oxidizing agent such as N-chlorosuccinimide (NCS) in a suitable solvent like DMF to generate the thiophene-2-carbonitrile oxide.

  • Cycloaddition: Ethyl propiolate is added to the reaction mixture containing the nitrile oxide. The [3+2] cycloaddition proceeds to form the isoxazole ring. The regioselectivity of this reaction is crucial for obtaining the desired 3,5-disubstituted product.

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified using column chromatography.

  • Hydrolysis: The resulting ester is hydrolyzed under basic (e.g., NaOH) or acidic (e.g., HCl) conditions to afford the final carboxylic acid (1).

Synthesis of 5-(2-Thienyl)-3-isoxazolecarboxylic Acid (2)

To obtain the opposite regioisomer, the synthetic strategy is altered. A common method involves the reaction of a β-ketoester with hydroxylamine.

Synthesis_2 ThienylKetoester Ethyl 3-(2-thienyl)-3-oxopropanoate Condensation Condensation/ Cyclization ThienylKetoester->Condensation Hydroxylamine Hydroxylamine Hydroxylamine->Condensation IsoxazoleEster Ethyl 5-(2-thienyl)isoxazole-3-carboxylate Condensation->IsoxazoleEster Hydrolysis Hydrolysis IsoxazoleEster->Hydrolysis Product2 5-(2-Thienyl)-3- isoxazolecarboxylic Acid (2) Hydrolysis->Product2

General synthetic workflow for compound 2.

Experimental Protocol: Synthesis of Ethyl 5-(2-thienyl)isoxazole-3-carboxylate

  • β-Ketoester Synthesis: Ethyl 3-(2-thienyl)-3-oxopropanoate can be prepared via a Claisen condensation between ethyl acetate and ethyl 2-thiophenecarboxylate.

  • Cyclization: The β-ketoester is then reacted with hydroxylamine hydrochloride in a suitable solvent, often in the presence of a base. The initial condensation is followed by cyclization to form the isoxazole ring.

  • Work-up and Purification: The reaction mixture is worked up, and the crude product is purified by recrystallization or column chromatography to yield the isoxazole ester.

  • Hydrolysis: The ester is subsequently hydrolyzed to the carboxylic acid (2) using standard procedures.

Comparative Biological and Pharmacological Profile: A Matter of Orientation

While direct comparative studies are limited, the biological activities of related thienyl-isoxazole derivatives suggest that the orientation of the thiophene and carboxylic acid groups can significantly impact their pharmacological profile. Thiophene-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] Similarly, the isoxazole scaffold is a well-established pharmacophore found in numerous approved drugs.[2]

Hypothetical Target Interaction:

The differential positioning of the hydrogen bond donor/acceptor (carboxylic acid) and the lipophilic, aromatic thiophene ring will dictate how these molecules fit into the binding pocket of a biological target.

Target_Interaction cluster_1 Target Binding Pocket cluster_mol1 Isomer 1 cluster_mol2 Isomer 2 HB_Acceptor H-Bond Acceptor HB_Donor H-Bond Donor Hydrophobic_Pocket Hydrophobic Pocket COOH1 COOH COOH1->HB_Donor H-bond Isoxazole1 Isoxazole COOH1->Isoxazole1 at C5 Thiophene1 Thiophene Thiophene1->Hydrophobic_Pocket Hydrophobic Interaction Thiophene1->Isoxazole1 at C3 COOH2 COOH COOH2->HB_Acceptor H-bond Isoxazole2 Isoxazole COOH2->Isoxazole2 at C3 Thiophene2 Thiophene Thiophene2->Hydrophobic_Pocket Hydrophobic Interaction Thiophene2->Isoxazole2 at C5

Hypothetical binding modes of the two isomers.

For instance, if a target protein has a hydrogen bond donor positioned to interact with the carboxylic acid at the 5-position, Isomer 1 would likely exhibit higher affinity. Conversely, if a hydrophobic pocket accommodates the thiophene ring more favorably when it is at the 5-position, Isomer 2 might be the more potent ligand.

Potential Therapeutic Applications

Based on the activities of related compounds, both isomers could be explored for:

  • Antimicrobial Activity: Thienyl and isoxazole moieties are present in various antibacterial and antifungal agents.[3][4] The specific activity spectrum would likely differ between the two isomers.

  • Anticancer Activity: Numerous isoxazole derivatives have been investigated as potential anticancer agents, targeting various pathways.[5][6] The substitution pattern on the isoxazole ring is a key determinant of cytotoxicity and target selectivity.

  • Anti-inflammatory Activity: Some isoxazole derivatives have shown promise as anti-inflammatory agents, potentially through the inhibition of enzymes like cyclooxygenase (COX).

Experimental Evaluation: A Roadmap for Comparative Analysis

To empirically determine the differential performance of these isomers, a series of head-to-head in vitro and in vivo assays are recommended.

Workflow for Comparative Biological Evaluation:

Experimental_Workflow Start Synthesized Isomers (1 & 2) Purity Purity & Structural Confirmation (NMR, MS, HPLC) Start->Purity InVitro In Vitro Screening Purity->InVitro Antimicrobial Antimicrobial Assays (MIC, MBC) InVitro->Antimicrobial e.g., against bacterial/fungal strains Cytotoxicity Cytotoxicity Assays (MTT, etc. on cancer cell lines) InVitro->Cytotoxicity e.g., against A549, MCF-7 Enzyme Enzyme Inhibition Assays (e.g., COX, Kinases) InVitro->Enzyme Based on target hypothesis Lead_ID Lead Isomer Identification Antimicrobial->Lead_ID Cytotoxicity->Lead_ID Enzyme->Lead_ID InVivo In Vivo Studies (Animal Models) Lead_ID->InVivo ADME ADME/Tox Profiling Lead_ID->ADME

Sources

A Senior Application Scientist's Guide to Biological Target Identification for 3-(2-Thienyl)-5-isoxazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both complex and challenging. A critical inflection point in this journey is the identification of the molecule's biological target(s). This guide provides an in-depth, comparative overview of modern experimental and computational strategies for elucidating the molecular targets of novel compounds, using 3-(2-Thienyl)-5-isoxazolecarboxylic Acid as our central case study.

The isoxazole and thiophene ring systems are privileged structures in medicinal chemistry, known to be present in a wide array of biologically active compounds.[1][2] Derivatives of isoxazole have demonstrated a broad spectrum of activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[3][4][5] This known polypharmacology underscores the importance of a robust and multi-faceted approach to target deconvolution for a novel compound like this compound.

This guide is structured not as a rigid protocol, but as a strategic comparison of complementary methodologies. We will explore the causality behind experimental choices, emphasizing self-validating systems to ensure scientific rigor. Our exploration will be divided into three core pillars of target identification:

  • In Silico Target Prediction: A computational first-pass to generate initial hypotheses.

  • Affinity-Based Proteomics: The classic "fishing" expedition to capture binding partners.

  • Label-Free Proteomics: An unbiased view of target engagement in a native cellular context.

By comparing these approaches, we aim to provide the logical framework necessary to design a comprehensive and effective target identification campaign.

Pillar 1: In Silico Target Prediction - Generating Educated Hypotheses

Before embarking on resource-intensive wet-lab experiments, in silico methods offer a cost-effective and rapid approach to generate a preliminary list of potential targets.[6][7] These computational strategies leverage vast databases of known drug-target interactions and protein structures to predict binding partners for a novel small molecule.

The underlying principle is that molecules with similar structures or physicochemical properties often interact with similar biological targets. By screening the structure of this compound against these databases, we can develop initial, testable hypotheses.[8]

Comparative In Silico Methodologies
Method Principle Strengths Limitations
Ligand-Based (Chemical Similarity) Compares the 2D/3D structure of the query molecule to databases of compounds with known targets (e.g., ChEMBL, PubChem).Fast, does not require a protein structure, effective for well-studied compound classes.Limited by the diversity of known chemical space; may fail to identify truly novel targets.
Structure-Based (Molecular Docking) Docks the 3D conformation of the query molecule into the binding sites of a large panel of protein crystal structures (e.g., Protein Data Bank).[9]Can identify novel interactions and provide structural insights into the binding mode.Computationally intensive, highly dependent on the quality of protein structures and scoring functions, high false-positive rate.
Pharmacophore Modeling Identifies the essential 3D arrangement of chemical features of the query molecule and searches for proteins with binding sites that complement this pharmacophore.Balances speed and structural information; can identify targets with different overall folds but similar binding motifs.Requires a well-defined pharmacophore, which can be challenging for novel scaffolds.
Recommended In Silico Workflow

The following diagram outlines a logical workflow for the computational analysis of this compound.

cluster_0 In Silico Target Prediction Workflow A Input: 3-(2-Thienyl)-5- isoxazolecarboxylic Acid Structure B Ligand-Based Screening (e.g., PharmMapper, SwissTargetPrediction) A->B C Structure-Based Screening (Reverse Docking against PDB) A->C D Data Integration & Prioritization B->D C->D E Hypothesized Target List (Top 10-20 Candidates) D->E

Caption: A streamlined workflow for in silico target prediction.

This initial computational screen will yield a list of putative targets, which, while not definitive, provides an invaluable foundation for designing subsequent, more targeted biochemical and cellular assays.

Pillar 2: Affinity-Based Proteomics - Fishing for Binding Partners

Affinity-based proteomics is a powerful and widely used biochemical method for identifying the direct binding partners of a small molecule.[10][11] The core principle involves chemically modifying the molecule of interest to create a "bait" that can be used to "fish" for its targets out of a complex biological sample, such as a cell lysate.[12][13]

This approach provides direct physical evidence of an interaction. The most common implementation is affinity chromatography, often coupled with mass spectrometry for protein identification.[14][15]

Experimental Design & Protocol

A self-validating affinity chromatography experiment requires careful design, including the synthesis of appropriate chemical probes and the inclusion of critical controls.

Step 1: Chemical Probe Synthesis

The first and most critical step is the synthesis of an affinity probe. This involves attaching a linker and a purification tag (e.g., biotin) to this compound.

  • Causality: The linker's attachment point on the parent molecule is crucial. It should be at a position that does not disrupt the key interactions with its biological target. A preliminary Structure-Activity Relationship (SAR) study can help identify non-essential positions for modification. For this compound, derivatization of the carboxylic acid is a logical starting point.

  • Trustworthiness: To validate that the probe retains the activity of the parent compound, its biological activity should be confirmed in a relevant assay (if one is known) and shown to be comparable to the unmodified molecule.

Step 2: Affinity Chromatography Workflow

The diagram below illustrates a robust workflow for an affinity-based pulldown experiment.

cluster_1 Affinity Chromatography Workflow cluster_2 Essential Controls A Immobilize Biotinylated Probe on Streptavidin Beads B Incubate with Cell Lysate A->B C Wash to Remove Non-Specific Binders B->C D Elute Bound Proteins C->D E Protein Identification by LC-MS/MS D->E F Control 1: Beads Only (No Probe) F->B G Control 2: Competition (Probe + Excess Free Compound) G->B

Caption: Workflow for affinity chromatography with essential controls.

Step 3: Detailed Protocol

  • Probe Immobilization: Incubate biotinylated this compound with streptavidin-coated magnetic beads for 1 hour at 4°C. Wash the beads to remove unbound probe.

  • Lysate Incubation: Prepare a native cell lysate from a relevant cell line. Incubate the lysate with the probe-immobilized beads for 2-4 hours at 4°C with gentle rotation.

  • Competition Control: In a parallel experiment, pre-incubate the cell lysate with a 100-fold molar excess of free, unmodified this compound before adding the probe-immobilized beads.

  • Washing: Wash the beads extensively with a series of buffers of increasing stringency to remove proteins that are non-specifically bound to the beads or the probe.

  • Elution: Elute the specifically bound proteins from the beads. This can be achieved by boiling in SDS-PAGE loading buffer or by using a specific elution agent like biotin.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and subject them to in-gel tryptic digestion followed by identification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis and Interpretation

True binding partners will be present in the eluate from the affinity probe experiment but significantly reduced or absent in the "beads only" and "competition" control experiments. Quantitative mass spectrometry techniques, such as label-free quantification (LFQ) or stable isotope labeling by amino acids in cell culture (SILAC), can provide a more precise measure of specific binding.

Pillar 3: Label-Free Proteomics - Unbiased Target Engagement

While affinity-based methods are excellent for identifying direct binding partners, they have limitations. The chemical modification of the drug can alter its binding properties, and the method may miss targets that are part of larger complexes or have weak affinities. Chemical proteomics offers label-free approaches that overcome some of these challenges.[16]

Thermal Proteome Profiling (TPP) is a powerful label-free method that assesses target engagement in intact cells or lysates.[17] The principle is based on the observation that the binding of a small molecule to its protein target generally increases the thermal stability of that protein.

TPP Experimental Design & Protocol

Step 1: TPP Workflow

The workflow for a TPP experiment involves treating cells with the compound, heating aliquots to different temperatures, and then quantifying the remaining soluble protein.

cluster_3 Thermal Proteome Profiling (TPP) Workflow A Treat Cells with Compound (or DMSO Vehicle Control) B Harvest Cells & Lyse A->B C Aliquot Lysate and Heat to a Range of Temperatures B->C D Separate Soluble and Aggregated Proteins C->D E Quantify Soluble Proteins by LC-MS/MS D->E F Generate Melting Curves E->F

Caption: The experimental workflow for Thermal Proteome Profiling (TPP).

Step 2: Detailed Protocol

  • Cell Treatment: Treat cultured cells with this compound at a relevant concentration. A parallel culture is treated with the vehicle (e.g., DMSO) as a control.

  • Heating: After treatment, harvest the cells, lyse them, and divide the lysate into several aliquots. Heat each aliquot to a specific temperature (e.g., in a gradient from 37°C to 67°C) for a fixed time.

  • Fractionation: Cool the samples to room temperature and centrifuge to pellet the aggregated, denatured proteins.

  • Sample Preparation for MS: Collect the supernatant containing the soluble proteins. Prepare these samples for mass spectrometry analysis by reduction, alkylation, and tryptic digestion.

  • Quantitative Mass Spectrometry: Analyze the peptide mixtures by LC-MS/MS. Use a quantitative proteomics strategy (e.g., TMT labeling or label-free quantification) to determine the relative abundance of each protein in the soluble fraction at each temperature point.

  • Data Analysis: For each identified protein, plot the fraction remaining soluble as a function of temperature to generate a "melting curve." A ligand-bound protein will exhibit a shift in its melting curve to higher temperatures compared to the control.

Data Interpretation and Validation

The output of a TPP experiment is a proteome-wide dataset of thermal stability shifts. A statistically significant and dose-dependent thermal shift for a particular protein upon treatment with this compound is strong evidence of direct target engagement in a physiological context.

Comparison of Target Identification Strategies

Methodology Principle Pros Cons Best Suited For
In Silico Prediction Computational similarity and docking.Rapid, low cost, generates hypotheses.Predictive, not direct evidence; high false-positive rate.Initial stages of a project to prioritize experimental efforts.
Affinity Chromatography Physical capture of binding partners.Direct physical evidence of binding; can identify high-affinity interactors.Requires chemical synthesis; modification may alter binding; can have high non-specific background.Confirming direct binders and for targets that are difficult to express recombinantly.
Thermal Proteome Profiling (TPP) Ligand-induced thermal stabilization.Unbiased, label-free, measures engagement in a native context; can detect weaker binders.Indirect evidence of binding; less sensitive for membrane proteins; requires sophisticated MS and data analysis.Validating targets in a cellular environment and understanding off-target effects.

Conclusion

Identifying the biological target of a novel compound like this compound is a cornerstone of its development as a potential therapeutic or research tool. There is no single "magic bullet" technique; rather, a judicious and integrated application of computational, affinity-based, and label-free methods provides the most robust and reliable path to target deconvolution.

An effective strategy begins with in silico methods to cast a wide net and generate hypotheses. These are then tested and refined using direct biochemical approaches like affinity chromatography. Finally, label-free methods such as Thermal Proteome Profiling can validate target engagement in a more physiologically relevant setting. By understanding the strengths and limitations of each approach, researchers can navigate the complexities of target identification with confidence and scientific rigor.

References

  • ACD/Labs. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]

  • Farmacia Journal. (2018). SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid. Retrieved from [Link]

  • Byrne, R., & Schneider, G. (2018). In Silico Target Prediction for Small Molecules. In Methods in Molecular Biology (Vol. 1823, pp. 273–309). Springer New York.
  • Vinogradova, D. S., & Verkhivker, G. M. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 76.
  • RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • Li, J., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. International Journal of Molecular Sciences, 25(15), 8097.
  • Parker, C. G., & Simon, G. M. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 629, 39–61.
  • Sravanthi, V., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry.
  • Chemical Science (RSC Publishing). (n.d.). High-throughput drug target discovery using a fully automated proteomics sample preparation platform. Retrieved from [Link]

  • ResearchGate. (2018, August 10). (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. Retrieved from [Link]

  • Chemspace. (2025, December 8). Target Identification and Validation in Drug Discovery. Retrieved from [Link]

  • Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers in Medicinal Chemistry, 10, 3.
  • RSC Publishing. (n.d.). Affinity-based target identification for bioactive small molecules. Retrieved from [Link]

  • Front Line Genomics. (2025, April 16). Proteomics in Drug Discovery: Unlocking the Druggable Proteome. Retrieved from [Link]

  • Wikipedia. (n.d.). Affinity chromatography. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from [Link]

  • Das, U., et al. (2023). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Journal of Biomolecular Structure and Dynamics, 41(19), 9885–9902.
  • Journal of Population Therapeutics and Clinical Pharmacology. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]

  • World Preclinical Congress. (n.d.). Chemical Proteomics for Target Validation. Retrieved from [Link]

  • OUCI. (n.d.). In Silico Target Prediction for Small Molecules. Retrieved from [Link]

  • Cravatt, B. F., & Lairson, L. L. (2010). How chemoproteomics can enable drug discovery and development. Current Opinion in Chemical Biology, 14(3), 337–343.
  • Bentham Science. (2023, November 1). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Retrieved from [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]

  • MDPI. (n.d.). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. Retrieved from [Link]

  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116–1119.
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  • ACS Publications. (2023, July 16). Affinity Chromatographic Method for Determining Drug–Protein Interaction with Enhanced Speed Than Typical Frontal Analysis. Retrieved from [Link]

  • NIH. (n.d.). 5-phenylperhydropyrrolo[3,4-d]isoxazole-4,6-dione. Retrieved from [Link]

  • Glemžaitė, M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5038.

Sources

A Comparative Guide to the Antimicrobial Spectrum of Thienyl-Isoxazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of antimicrobial drug discovery, the heterocyclic scaffold of isoxazole, particularly when functionalized with a thienyl moiety, presents a promising avenue for the development of novel therapeutic agents. The electronic properties and structural diversity inherent to the thienyl and isoxazole rings allow for a wide range of chemical modifications, significantly influencing their biological activity. A critical yet often nuanced aspect of this exploration is the role of isomerism. The positional arrangement of the thienyl group on the isoxazole ring, as well as the point of attachment from the thiophene ring itself (2-thienyl vs. 3-thienyl), can dramatically alter the antimicrobial spectrum and potency of the resulting compounds.

This guide provides an in-depth comparison of the antimicrobial profiles of different thienyl-isoxazole isomers. We will delve into the synthetic strategies, the methodologies for evaluating their antimicrobial efficacy, and the structure-activity relationships (SAR) that govern their activity against a range of bacterial and fungal pathogens. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of new antimicrobial agents.

The Significance of Isomerism in Drug Design

The spatial arrangement of atoms within a molecule, or isomerism, is a fundamental concept in medicinal chemistry that dictates the interaction of a drug candidate with its biological target. For thienyl-isoxazole derivatives, two primary types of positional isomerism are of key interest:

  • Isoxazole Substitution: The thienyl group can be attached to different positions of the isoxazole ring, most commonly at the C3 or C5 position. This variation influences the overall shape, polarity, and electronic distribution of the molecule.

  • Thiophene Substitution: The isoxazole ring can be linked to the thiophene ring at either the C2 or C3 position of the thiophene. This seemingly subtle change can significantly impact the molecule's ability to form key interactions with microbial enzymes or cellular structures.

Understanding how these isomeric variations modulate the antimicrobial spectrum is crucial for the rational design of more effective and selective therapeutic agents.

Synthesis of Thienyl-Isoxazole Scaffolds

The construction of the thienyl-isoxazole core can be achieved through several synthetic pathways. A common and versatile method involves the [3+2] cycloaddition reaction of a nitrile oxide with an alkyne. The specific isomers are typically synthesized by carefully selecting the appropriate precursors.

General Synthetic Workflow

cluster_0 Thienyl Aldehyde to Oxime cluster_1 Nitrile Oxide Formation cluster_2 [3+2] Cycloaddition Thienyl_Aldehyde Thienyl Aldehyde (2- or 3-isomer) Thienyl_Oxime Thienyl Aldoxime Thienyl_Aldehyde->Thienyl_Oxime Base Hydroxylamine Hydroxylamine (NH2OH·HCl) Hydroxylamine->Thienyl_Oxime Thienyl_Hydroxamoyl_Chloride Thienyl Hydroxamoyl Chloride Thienyl_Oxime->Thienyl_Hydroxamoyl_Chloride NCS N-Chlorosuccinimide (NCS) or similar oxidizing agent NCS->Thienyl_Hydroxamoyl_Chloride Thienyl_Nitrile_Oxide Thienyl Nitrile Oxide (in situ generation) Thienyl_Hydroxamoyl_Chloride->Thienyl_Nitrile_Oxide Base (e.g., Et3N) Thienyl_Isoxazole Thienyl-Isoxazole Derivative Thienyl_Nitrile_Oxide->Thienyl_Isoxazole Alkyne Substituted Alkyne Alkyne->Thienyl_Isoxazole

Caption: General synthetic scheme for thienyl-isoxazole derivatives.

Experimental Protocols for Antimicrobial Spectrum Determination

To objectively compare the antimicrobial activity of different thienyl-isoxazole isomers, standardized in vitro screening methods are essential. The following protocols are widely adopted in the field.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

Step-by-Step Protocol:

  • Preparation of Stock Solutions: Dissolve the synthesized thienyl-isoxazole isomers in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solutions in a sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria at ~5 x 10^5 CFU/mL, fungi at ~0.5-2.5 x 10^3 CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive controls (microorganism in medium without compound) and negative controls (medium only).

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Agar Disk Diffusion Method for Qualitative Screening

This method provides a qualitative assessment of the antimicrobial activity and is useful for initial screening.[2]

Step-by-Step Protocol:

  • Agar Plate Preparation: Prepare agar plates (e.g., Mueller-Hinton Agar) and uniformly spread a standardized inoculum of the test microorganism on the surface.

  • Disk Application: Impregnate sterile filter paper disks with a known concentration of the thienyl-isoxazole isomer solution.

  • Placement of Disks: Place the impregnated disks onto the surface of the inoculated agar plates.

  • Incubation: Incubate the plates under appropriate conditions.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited. A larger zone of inhibition generally indicates higher antimicrobial activity.

Comparative Antimicrobial Spectrum: A Structure-Activity Relationship (SAR) Perspective

Influence of Thienyl Ring Position (2-thienyl vs. 3-thienyl)

The position of the isoxazole moiety on the thiophene ring can significantly impact the electronic properties and steric hindrance of the molecule, thereby affecting its interaction with biological targets. Studies on various thiophene-based heterocycles have shown that the 2-thienyl derivatives often exhibit different biological activities compared to their 3-thienyl counterparts.[3] For instance, in a study of thiophene derivatives, substitution at different positions of a connected phenyl ring (ortho, meta, para) resulted in varied antibacterial efficacy, highlighting the importance of the substituent's spatial arrangement relative to the thiophene core.[3] It is plausible that a similar effect would be observed with direct linkage isomers of the isoxazole to the thiophene ring. The 2-thienyl isomer, with the isoxazole ring adjacent to the sulfur atom, may have a different electronic distribution and steric profile compared to the 3-thienyl isomer, potentially leading to altered binding affinities with microbial targets.

Influence of Isoxazole Ring Substitution (3-substituted vs. 5-substituted)

The substitution pattern on the isoxazole ring is a well-established determinant of antimicrobial activity. The relative positions of the thienyl group and other substituents on the isoxazole ring dictate the molecule's overall geometry and its ability to fit into the active site of a target enzyme or protein.

Research on 3- and 5-arylisoxazoles has demonstrated that these isomers can be differentiated by their ultraviolet absorption spectra, indicating distinct electronic environments which could translate to different biological activities.[4] Furthermore, the nature of the substituent at the other position (C3 or C5) plays a crucial role. For example, isoxazole derivatives with electron-withdrawing groups on an adjacent aryl ring have shown enhanced antimicrobial activity.[5]

Hypothetical Comparative Antimicrobial Data

Based on the principles of SAR, we can hypothesize the potential differences in the antimicrobial spectrum of thienyl-isoxazole isomers. The following table illustrates a hypothetical comparison based on general trends observed in related heterocyclic compounds. It is crucial to note that this data is illustrative and requires experimental validation.

IsomerTarget OrganismExpected ActivityRationale
3-(Thien-2-yl)-5-arylisoxazole Gram-positive bacteria (e.g., S. aureus)Potentially HighThe 2-thienyl moiety may offer favorable electronic properties for interaction with bacterial cell wall synthesizing enzymes. The aryl group at the 5-position allows for extensive SAR studies with various substituents.
5-(Thien-2-yl)-3-arylisoxazole Gram-positive bacteria (e.g., S. aureus)Potentially Moderate to HighReversing the substitution pattern may alter the molecule's dipole moment and hydrogen bonding capacity, leading to a different binding affinity.
3-(Thien-3-yl)-5-arylisoxazole Gram-negative bacteria (e.g., E. coli)Potentially ModerateThe 3-thienyl isomer presents a different steric profile which might influence its ability to penetrate the outer membrane of Gram-negative bacteria.
5-(Thien-3-yl)-3-arylisoxazole Fungi (e.g., C. albicans)Potentially ModerateThe overall topology of this isomer might favor interactions with fungal-specific enzymes, such as those involved in ergosterol biosynthesis.

Proposed Mechanism of Action: A Causal Chain

The antimicrobial activity of isoxazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. While the precise mechanism for thienyl-isoxazole isomers is a subject of ongoing research, a plausible mechanism of action can be proposed based on related compounds.

Compound Thienyl-Isoxazole Isomer Penetration Cellular Penetration Compound->Penetration Target Interaction with Microbial Target (e.g., Enzyme, DNA) Penetration->Target Inhibition Inhibition of Essential Cellular Process Target->Inhibition Death Microbial Cell Death or Growth Inhibition Inhibition->Death

Caption: Plausible mechanism of antimicrobial action for thienyl-isoxazole isomers.

Conclusion and Future Directions

The exploration of thienyl-isoxazole isomers represents a promising frontier in the quest for novel antimicrobial agents. While this guide has synthesized the current understanding of their synthesis, evaluation, and structure-activity relationships, it also underscores a significant gap in the literature: the lack of direct, systematic comparative studies on the antimicrobial spectra of these isomers.

Future research should focus on the parallel synthesis and screening of a comprehensive library of thienyl-isoxazole positional isomers. Such studies, providing concrete comparative data (e.g., MIC values against a broad panel of pathogens), would be invaluable for elucidating definitive SAR and guiding the rational design of next-generation antimicrobial drugs. The subtle yet profound impact of isomerism on biological activity cannot be overstated, and its thorough investigation is paramount to unlocking the full therapeutic potential of the thienyl-isoxazole scaffold.

References

  • Ahmed, S. M., Ahmed, H. O., Hussain, F. H. S., Abdulrahman, H. S., & Qader, H. A. (2023). Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences, 27(2), 1-10.
  • Ghorab, M. M., Ragab, F. A., Alqasoumi, S. I., El-Gazzar, M. G., & El-Ansary, A. K. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Acta Pharmaceutica, 64(4), 419-431.
  • Jadhav, S. D., & Patil, D. R. (2023). Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues.
  • Kamel, M. M., Abd El-Hafeez, A. A., & Ghorab, M. M. (2012). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)
  • Lee, C. C., Lin, T. S., & Li, J. R. (2017). Synthesis and Antibacterial Activity of Novel 5-(heteroaryl)isoxazole Derivatives. Journal of the Chinese Chemical Society, 64(1), 101-108.
  • Martis, G. J., & Gaonkar, S. L. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry.
  • Mihai, C. T., Vasile, C. G., Calin, M., Simion, A. M., & Limban, C. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. Molecules, 29(11), 2533.
  • Patel, K. D., & Patel, H. D. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. International Journal of Chemical and Pharmaceutical Sciences, 13(3), 1-7.
  • Rico-Rodriguez, J., Martin-Santamaria, S., & Ortega-Alvaro, A. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 13, 989502.
  • Vashisht, H., Sethi, P., & Kumar, R. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. Journal of Heterocyclic Chemistry.
  • Yadav, U. M., Bhawe, V. G., Patil, R. C., & Pandit, R. D. (2007). Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Derivatives. Oriental Journal of Chemistry, 23(3), 935-940.

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In Vitro Validation of the Anticancer Effects of 3-(2-Thienyl)-5-isoxazolecarboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the identification of novel small molecules with potent and selective anticancer activity is a paramount objective. The heterocyclic scaffolds of isoxazole and thiophene are prominent pharmacophores known to impart diverse biological activities, including anticancer effects.[1][2] This guide presents a comprehensive framework for the in vitro validation of a promising candidate, 3-(2-Thienyl)-5-isoxazolecarboxylic Acid, and compares its potential efficacy against a well-established chemotherapeutic agent, Doxorubicin. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical basis and practical protocols for a rigorous preclinical evaluation.

The rationale for investigating this compound stems from the established anticancer properties of isoxazole derivatives, which are known to induce apoptosis and inhibit various signaling pathways implicated in cancer progression.[2] The inclusion of a thiophene ring is also significant, as thiophene-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer effects.[1] This guide will outline a logical, multi-faceted in vitro testing cascade designed to elucidate the cytotoxic and mechanistic properties of this novel compound.

Experimental Design & Workflow

A systematic approach is crucial for the initial characterization of a novel anticancer compound.[3][4][5] Our proposed workflow begins with a broad assessment of cytotoxicity across different cancer cell lines, followed by more in-depth investigations into the underlying mechanisms of action, including apoptosis induction, cell cycle perturbation, and the inhibition of metastatic potential.

G A Selection of Cancer Cell Lines (e.g., MCF-7, MDA-MB-231, HeLa) B Cell Viability Assays (MTT & XTT) A->B C Determination of IC50 Values B->C D Apoptosis Assays (Annexin V-FITC/PI Staining) C->D E Cell Cycle Analysis (Flow Cytometry with Propidium Iodide) C->E G Wound Healing (Scratch) Assay C->G F Caspase Activity Assays D->F H Transwell Invasion Assay G->H

Caption: A multi-phase workflow for the in vitro validation of novel anticancer compounds.

Phase 1: Assessment of Cytotoxicity

The initial step in evaluating a potential anticancer agent is to determine its cytotoxic effects on cancer cells.[6] This is typically achieved by measuring the reduction in cell viability after exposure to the compound.

Comparative Cytotoxicity Data

The following table presents hypothetical data from MTT assays, comparing the half-maximal inhibitory concentration (IC50) of this compound and Doxorubicin across a panel of human cancer cell lines after 48 hours of treatment.

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Breast Adenocarcinoma15.20.8
MDA-MB-231Breast Adenocarcinoma25.81.2
HeLaCervical Carcinoma18.50.5
A549Lung Carcinoma32.11.5
Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[9]

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of this compound and Doxorubicin for 48 hours. Include untreated cells as a negative control.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Phase 2: Investigation of Apoptotic Induction

A key characteristic of many effective anticancer drugs is their ability to induce apoptosis, or programmed cell death, in cancer cells.

Hypothetical Signaling Pathway for Apoptosis Induction

G compound 3-(2-Thienyl)-5- isoxazolecarboxylic Acid receptor Death Receptor (e.g., Fas, TNFR1) compound->receptor Extrinsic Pathway caspase8 Caspase-8 activation receptor->caspase8 bid Bid cleavage to tBid caspase8->bid caspase3 Caspase-3 activation (Executioner Caspase) caspase8->caspase3 bax_bak Bax/Bak activation bid->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c release mito->cyto_c apaf1 Apaf-1 activation cyto_c->apaf1 caspase9 Caspase-9 activation apaf1->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A putative signaling cascade for apoptosis initiated by the test compound.

Comparative Analysis of Apoptosis Induction

This table illustrates hypothetical results from an Annexin V-FITC/PI apoptosis assay, showing the percentage of apoptotic cells after 24 hours of treatment with the respective IC50 concentrations.

TreatmentCell LineEarly Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
Untreated ControlMCF-72.11.53.6
This compoundMCF-728.715.344.0
DoxorubicinMCF-735.418.954.3
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[10][11]

Materials:

  • MCF-7 cells

  • This compound and Doxorubicin

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat MCF-7 cells with the IC50 concentration of each compound for 24 hours.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

  • Analyze the cells by flow cytometry.

Phase 3: Evaluation of Cell Cycle Arrest

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[12]

Comparative Cell Cycle Distribution

The following table shows a hypothetical cell cycle analysis of MCF-7 cells treated for 24 hours with the IC50 concentrations of the compounds.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Untreated Control65.220.514.3
This compound50.115.334.6
Doxorubicin45.812.741.5
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Propidium iodide (PI) staining of DNA allows for the analysis of cell cycle distribution based on DNA content.[13][14]

Materials:

  • MCF-7 cells

  • This compound and Doxorubicin

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Treat MCF-7 cells with the IC50 concentration of each compound for 24 hours.

  • Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend them in PI staining solution.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content by flow cytometry.

Phase 4: Assessment of Anti-Metastatic Potential

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis.[15][16] In vitro assays can model these processes to evaluate the anti-metastatic potential of a compound.

Comparative Analysis of Cell Migration and Invasion

The tables below present hypothetical data from wound healing and Transwell invasion assays.

Wound Healing Assay: Percentage of Wound Closure at 24 hours

TreatmentWound Closure (%)
Untreated Control85.2
This compound35.7
Doxorubicin28.4

Transwell Invasion Assay: Number of Invading Cells

TreatmentAverage Number of Invading Cells
Untreated Control350
This compound125
Doxorubicin98
Experimental Protocol: Wound Healing (Scratch) Assay

This assay assesses collective cell migration.[17]

Materials:

  • MDA-MB-231 cells (a highly migratory cell line)

  • 6-well plates

  • Sterile 200 µL pipette tip

Procedure:

  • Grow MDA-MB-231 cells to a confluent monolayer in 6-well plates.

  • Create a "scratch" in the monolayer with a sterile pipette tip.

  • Wash with PBS to remove dislodged cells.

  • Treat the cells with sub-lethal concentrations of the compounds.

  • Capture images of the scratch at 0 and 24 hours.

  • Measure the width of the scratch to determine the extent of cell migration.

Experimental Protocol: Transwell Invasion Assay

This assay measures the ability of cells to invade through a basement membrane matrix.[15][18]

Materials:

  • MDA-MB-231 cells

  • Transwell inserts with 8 µm pore size

  • Matrigel

  • Serum-free and complete medium

Procedure:

  • Coat the Transwell inserts with Matrigel.

  • Seed MDA-MB-231 cells in the upper chamber in serum-free medium.

  • Add complete medium (with chemoattractant) to the lower chamber.

  • Add the test compounds to both chambers.

  • Incubate for 24-48 hours.

  • Remove non-invading cells from the upper surface of the membrane.

  • Fix and stain the invading cells on the lower surface.

  • Count the number of invading cells under a microscope.

Conclusion

This guide provides a robust and logical framework for the initial in vitro validation of this compound as a potential anticancer agent. The proposed experiments, when conducted with the appropriate controls, will generate a comprehensive dataset on the compound's cytotoxicity, its ability to induce apoptosis and cell cycle arrest, and its potential to inhibit cancer cell migration and invasion. The comparative analysis with a standard chemotherapeutic agent like Doxorubicin is essential for contextualizing the potency and mechanistic profile of this novel molecule. The promising results from these in vitro studies would then provide a strong rationale for advancing the compound to more complex preclinical models.[19]

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Comparative Study Featuring 3-(2-Thienyl)-5-isoxazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Guide Overview:

In the landscape of targeted drug discovery, particularly in oncology, the selectivity of a small molecule inhibitor is as crucial as its potency. Off-target effects can lead to unforeseen toxicities or diminished efficacy, making rigorous cross-reactivity profiling a cornerstone of preclinical development. This guide provides an in-depth, comparative framework for assessing the selectivity of novel kinase inhibitors.

For the purpose of this technical guide, we will analyze the hypothetical compound 3-(2-Thienyl)-5-isoxazolecarboxylic Acid (TICA) , a novel ATP-competitive inhibitor designed to target the Epidermal Growth Factor Receptor (EGFR) kinase domain. Its performance will be objectively compared against two well-established, clinically approved EGFR inhibitors: Gefitinib and Erlotinib .[1]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to inhibitor profiling.

The Imperative of Selectivity in Kinase Inhibition

Protein kinases are a large family of structurally related enzymes that regulate a vast array of cellular processes. The ATP-binding sites, the target for most kinase inhibitors, are highly conserved across the kinome.[1] This homology presents a significant challenge: designing a molecule that selectively inhibits the intended target kinase without engaging other, structurally similar kinases.[1] Unintended inhibition of these "off-target" kinases can lead to adverse effects. For instance, while both Gefitinib and Erlotinib target EGFR, they possess distinct off-target profiles that may contribute to their different clinical side effects.[2][3][4]

Therefore, a comprehensive cross-reactivity study is not merely a regulatory requirement but a fundamental step in characterizing a new chemical entity. It allows us to:

  • Predict potential side effects and toxicities.

  • Understand the full pharmacological profile of the compound.

  • Identify opportunities for developing more selective, next-generation inhibitors.

The isoxazole and thiophene moieties present in TICA are common in bioactive compounds, known to participate in a wide range of biological activities, including anticancer effects.[5][6][7][8] This underscores the need to thoroughly assess its binding profile across the human kinome.

Strategic Framework for Cross-Reactivity Profiling

A multi-tiered approach is essential for a thorough assessment of inhibitor selectivity. Our strategy combines broad, high-throughput screening with focused, cell-based validation assays. This ensures we capture a wide range of potential off-target interactions and then confirm their relevance in a physiological context.

G cluster_0 Phase 1: Broad Kinome Screening cluster_1 Phase 2: Hit Validation & Orthogonal Testing cluster_2 Phase 3: Cellular Target Engagement A Test Compound (TICA) B Biochemical Kinase Panel (e.g., 400+ kinases) A->B In vitro activity assay C Identified Off-Target Hits (e.g., >50% inhibition @ 1µM) B->C Prioritize hits D Dose-Response IC50 Determination C->D E Competitive Binding Assay (Determine Ki) C->E F Confirmed Off-Targets D->F Confirm potency E->F Confirm affinity G Cellular Thermal Shift Assay (CETSA) F->G Validate in-cell binding H Comparative Analysis (TICA vs. Gefitinib vs. Erlotinib) G->H Final Selectivity Profile

Caption: A multi-phase workflow for kinase inhibitor cross-reactivity profiling.

Experimental Methodologies: Protocols and Rationale

Trustworthy data is built on meticulously executed and validated protocols. Here, we detail the core methodologies used in our comparative study.

Large-Scale Biochemical Kinase Profiling

Rationale: The initial step is to cast a wide net. A large-scale biochemical screen provides a global view of a compound's activity across the human kinome. This allows for an unbiased identification of potential off-targets that might not be predicted by sequence or structural homology alone. Various assay formats, such as radiometric or fluorescence-based methods, can be employed to measure kinase activity.[9]

Protocol: Example using a Fluorescence-Based Assay

  • Assay Preparation: A panel of over 400 purified human kinases is prepared in appropriate assay buffers.

  • Compound Dilution: TICA, Gefitinib, and Erlotinib are serially diluted to create a concentration range (e.g., 10 µM to 1 nM).

  • Reaction Initiation: Kinase, substrate peptide/protein, and ATP are combined in the wells of a microtiter plate. The test compound is added.

  • Incubation: The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.

  • Detection: A detection reagent (e.g., a phosphospecific antibody conjugated to a fluorophore) is added. The amount of product formed is quantified by measuring the fluorescence signal.

  • Data Analysis: The percent inhibition for each compound at a given concentration (typically 1 µM for initial screening) is calculated relative to a DMSO control.

Competitive Binding Assay

Rationale: To confirm that the observed inhibition is due to direct binding at the ATP pocket and to determine the binding affinity (Kᵢ), a competitive binding assay is employed.[10] This assay measures the ability of a test compound to displace a known, often labeled, ligand that binds to the same site on the target kinase.[10][11]

Protocol: Displacement of a Fluorescent Tracer

  • Reagent Preparation: Prepare solutions of the purified kinase (primary target or off-target), a fluorescently-labeled ATP-competitive tracer, and the test compound (TICA, Gefitinib, or Erlotinib).

  • Compound Titration: Serially dilute the test compounds in assay buffer.

  • Binding Reaction: Combine the kinase, the tracer (at a concentration near its Kd), and the diluted test compound in a microtiter plate.

  • Equilibration: Incubate the plate for a sufficient time (e.g., 2 hours) to allow the binding reaction to reach equilibrium.

  • Detection: Measure the fluorescence polarization or a similar signal that changes upon tracer binding. As the test compound displaces the tracer, the signal will change.

  • Data Analysis: Plot the signal against the log of the inhibitor concentration. Fit the data to a suitable binding model to determine the IC₅₀, from which the Kᵢ can be calculated using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA®)

Rationale: Biochemical assays use purified enzymes, which may not fully represent the cellular environment. CETSA is a powerful biophysical method that confirms target engagement within intact cells.[12][13] The principle is that a ligand binding to its target protein increases the protein's thermal stability.[13] This provides crucial evidence that the compound can reach and bind to its intended target (and off-targets) in a physiological setting.[14][15]

G cluster_0 Result Interpretation A 1. Treat Cells Intact cells are incubated with DMSO (control) or Test Compound. B 2. Heat Shock Cell aliquots are heated to a range of temperatures in a PCR cycler. A->B C 3. Cell Lysis Cells are lysed to release proteins. B->C D 4. Separate Aggregates Centrifugation pellets the heat-denatured, aggregated proteins. C->D E 5. Quantify Soluble Protein The amount of target protein remaining in the supernatant is measured (e.g., by Western Blot or ELISA). D->E H Increased thermal stability (higher melting temperature) indicates target engagement. E->H F Drug-Treated Cells G Control (DMSO) Cells

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: Western Blot-Based CETSA

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., A431 for EGFR) to ~80% confluency. Treat cells with the test compound (e.g., 10 µM TICA) or DMSO for 1-2 hours.[14]

  • Heating Step: Harvest and resuspend the cells. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by cooling.[13][14]

  • Lysis and Centrifugation: Lyse the cells (e.g., via freeze-thaw cycles or detergents). Separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation.[13]

  • Protein Quantification: Collect the supernatant and quantify the amount of the specific target protein remaining using Western Blot analysis with a target-specific antibody.

  • Data Analysis: Plot the band intensity for the target protein against the temperature for both treated and control samples. A shift in the melting curve to a higher temperature in the drug-treated sample confirms target engagement.

Comparative Analysis: TICA vs. Reference Compounds

The following data is presented for illustrative purposes to demonstrate how results from the described assays are compared and interpreted.

Table 1: Primary Target (EGFR) Potency and Affinity
CompoundBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM) (Autophosphorylation)Binding Affinity Kᵢ (nM)CETSA Shift (ΔTm at 10 µM)
TICA 158512+ 4.2 °C
Gefitinib 2510020+ 3.8 °C
Erlotinib 2201.8+ 5.1 °C

Interpretation: This data suggests that while Erlotinib is the most potent inhibitor of EGFR in both biochemical and cellular assays, TICA demonstrates respectable, low-nanomolar potency, comparable to Gefitinib.[16] The CETSA data confirms that all three compounds engage EGFR in intact cells, leading to its thermal stabilization.

Table 2: Selectivity Profile Against Key Off-Target Kinases (% Inhibition at 1 µM)
KinaseTICAGefitinibErlotinibKinase FamilyAssociated Pathway/Function
EGFR 98% 95% 99% TK Growth Factor Signaling
SRC45%65%30%TKCell Growth, Motility
ABL125%55%15%TKCell Cycle, Apoptosis
KDR (VEGFR2)15%20%10%TKAngiogenesis
AURKA8%12%5%STKMitosis
CDK25%9%4%CMGCCell Cycle Progression
STK10 68% 75% 18% STK Cytoskeletal Remodeling

TK: Tyrosine Kinase; STK: Serine/Threonine Kinase

Interpretation: The kinome scan reveals important differences in selectivity.

  • TICA shows a relatively clean profile but displays significant inhibition of STK10, similar to Gefitinib.[4] This could be a potential liability and warrants further investigation.

  • Gefitinib demonstrates notable off-target activity against SRC, ABL1, and STK10.[2][4]

  • Erlotinib appears to be the most selective of the three in this illustrative panel, with lower inhibition across the tested off-targets.[16][17]

Visualizing this data using a kinome map or a waterfall plot provides an intuitive representation of selectivity, which is crucial for making informed decisions in a drug discovery program.[18]

Conclusion and Future Directions

This comparative guide demonstrates a robust, multi-pronged strategy for evaluating the cross-reactivity of a novel kinase inhibitor, using the hypothetical compound this compound (TICA) as an exemplar. The combination of broad biochemical screening, orthogonal binding assays, and cellular target engagement studies provides a comprehensive and reliable selectivity profile.

Our analysis indicates that TICA is a potent EGFR inhibitor with a selectivity profile that, while promising, shows a potential off-target liability with STK10. This finding is critical; it directs the next phase of research, which should include:

  • Cellular Assays: Investigating the functional consequences of STK10 inhibition by TICA in relevant cell models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing new analogues of TICA to improve selectivity against EGFR while reducing STK10 activity.

  • In Vivo Studies: If advanced, monitoring for any toxicities that could be mechanistically linked to STK10 inhibition.

By systematically de-risking potential off-target effects early in the drug discovery process, we significantly increase the probability of developing a safe and effective therapeutic agent.

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A Head-to-Head Performance Analysis: Benchmarking 3-(2-Thienyl)-5-isoxazolecarboxylic Acid Against Known Lactate Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the identification of novel enzymatic inhibitors is a critical step in the therapeutic discovery pipeline. This guide provides an in-depth, objective comparison of a novel compound, 3-(2-Thienyl)-5-isoxazolecarboxylic Acid, against established inhibitors of Lactate Dehydrogenase (LDH). The structural components of this molecule, particularly the isoxazole and carboxylic acid moieties, suggest its potential as a competitive inhibitor for enzymes that bind carboxylate-containing substrates, such as LDH, a pivotal enzyme in anaerobic glycolysis.

Lactate Dehydrogenase (LDH) is a key enzyme in the anaerobic metabolic pathway, catalyzing the reversible conversion of pyruvate to lactate.[1] In many cancer cells, there is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, leading to increased lactate production even in the presence of oxygen. This makes LDH a compelling target for anticancer drug development, as its inhibition can disrupt the energy supply of rapidly proliferating tumor cells and induce oxidative stress, ultimately leading to cell death.[2]

This guide will detail the experimental framework for a head-to-head comparison of this compound with three well-characterized LDH inhibitors: Gossypol, a natural product; Oxamate, a pyruvate analog; and Galloflavin, a selective LDH inhibitor. We will delve into the biochemical and cell-based assays necessary to establish a comprehensive inhibitory profile.

Comparative Inhibitors: A Snapshot

  • Gossypol: A polyphenolic compound derived from the cotton plant, known to be a potent inhibitor of LDH.

  • Oxamate: A structural analog of pyruvate, acting as a competitive inhibitor of LDH.[3] It has been shown to inhibit the viability of various cancer cells.[4][5]

  • Galloflavin: A selective inhibitor of both LDHA and LDHB isoforms, which has been demonstrated to hinder cancer cell proliferation by blocking glycolysis and ATP production.[6][7]

Experimental Benchmarking Workflow

The comprehensive evaluation of a novel inhibitor requires a multi-faceted approach, beginning with in vitro enzymatic assays to determine direct inhibitory activity and kinetics, followed by cell-based assays to assess its efficacy in a biological context.

G cluster_0 Biochemical Evaluation cluster_1 Cellular Evaluation biochem_assay LDH Enzymatic Activity Assay kinetics Enzyme Kinetic Studies (Ki determination) biochem_assay->kinetics Determine inhibition mechanism cell_viability Cytotoxicity Assay (e.g., MTT/XTT) lactate_prod Cellular Lactate Production Assay cell_viability->lactate_prod Correlate cell death with metabolic disruption start Novel Inhibitor: this compound start->biochem_assay start->cell_viability caption Figure 1: Experimental workflow for inhibitor characterization.

Caption: Figure 1: Experimental workflow for inhibitor characterization.

Biochemical Potency: Direct Enzyme Inhibition

The initial and most critical step is to determine the direct inhibitory effect of this compound on purified LDH enzyme and compare its potency with the benchmark inhibitors.

Protocol 1: In Vitro LDH Enzymatic Activity Assay

This assay measures the enzymatic activity of LDH by monitoring the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.[1]

Materials:

  • Purified human recombinant LDHA

  • Nicotinamide adenine dinucleotide (NADH)

  • Sodium pyruvate

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Test compounds (this compound, Gossypol, Oxamate, Galloflavin) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a stock solution of each inhibitor.

  • In a 96-well plate, add 180 µL of a master mix containing the assay buffer, NADH, and LDHA enzyme to each well.

  • Add 10 µL of varying concentrations of the test compounds or vehicle control to the respective wells.

  • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 10 µL of sodium pyruvate solution to each well.

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Calculate the rate of reaction (V) for each concentration of the inhibitor.

  • Plot the reaction rate as a function of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Summary: Biochemical Inhibition
CompoundTargetIC50 (µM)Ki (µM)Inhibition Type
This compound LDHA8.55.2Competitive
GossypolLDHA2.31.5Competitive
OxamateLDHA15098Competitive
GalloflavinLDHA/LDHB12.75.46 (LDHA)Competitive

Note: The data presented are hypothetical for illustrative purposes but are representative of typical experimental outcomes.

Cellular Efficacy: Impact on Cancer Cell Viability and Metabolism

Demonstrating that the biochemical inhibition of LDH translates into a functional cellular effect is paramount. This is achieved by assessing the compound's ability to kill cancer cells and reduce lactate production, a direct downstream effect of LDH activity.

Protocol 2: Cellular Lactate Production Assay

This assay quantifies the amount of lactate secreted by cells into the culture medium, providing a direct measure of LDH activity within a cellular context.

Materials:

  • Cancer cell line with high glycolytic activity (e.g., A549, HCT-8)[8]

  • Cell culture medium and supplements

  • Test compounds

  • Lactate assay kit (colorimetric or fluorometric)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test compounds for 24-48 hours.

  • Collect the cell culture supernatant.

  • Use a commercial lactate assay kit to measure the lactate concentration in the supernatant according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colored or fluorescent product proportional to the lactate concentration.

  • Normalize the lactate concentration to the number of viable cells (determined by a parallel cytotoxicity assay).

Protocol 3: Cytotoxicity Assay

This assay determines the concentration of the inhibitor that is toxic to cancer cells (EC50).

Materials:

  • Cancer cell line (same as in Protocol 2)

  • Cell culture medium and supplements

  • Test compounds

  • MTT or XTT reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat the cells with a serial dilution of the test compounds for 48-72 hours.

  • Add MTT or XTT reagent to each well and incubate according to the manufacturer's protocol. Viable cells will metabolize the reagent to produce a colored formazan product.

  • Solubilize the formazan product and measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.

Data Summary: Cellular Activity
CompoundCell LineLactate Production IC50 (µM)Cytotoxicity EC50 (µM)
This compound A54915.225.8
GossypolA5495.110.3
OxamateA549>500>1000
GalloflavinA54922.545.1

Note: The data presented are hypothetical for illustrative purposes.

Mechanism of Action: The Role of LDH in Glycolysis

The rationale for targeting LDH lies in its critical role in the final step of anaerobic glycolysis. By inhibiting LDH, the regeneration of NAD+ from NADH is hindered, which is essential for maintaining a high glycolytic flux. This disruption leads to a metabolic crisis in cancer cells that are highly dependent on glycolysis for their energy and biosynthetic needs.

G cluster_0 Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH Lactate Lactate LDH->Lactate NADH NADH LDH->NADH Inhibitors This compound & Other Inhibitors Inhibitors->LDH NAD NAD+ NAD->LDH caption Figure 2: Inhibition of LDH disrupts glycolysis.

Caption: Figure 2: Inhibition of LDH disrupts glycolysis.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking the novel compound this compound against known LDH inhibitors. The hypothetical data presented suggest that this compound exhibits promising activity as an LDH inhibitor, with biochemical and cellular potency falling within a relevant therapeutic window, superior to Oxamate but less potent than Gossypol.

The causality behind the experimental choices is rooted in the need for a multi-tiered validation process. The in vitro enzymatic assay provides a direct measure of target engagement and potency, while the cell-based assays confirm that this biochemical activity translates into the desired biological effect within a complex cellular environment. The self-validating nature of this system is evident in the expected correlation between the inhibition of lactate production and the induction of cytotoxicity.

Further investigations should include isoform selectivity profiling (LDHA vs. LDHB), in vivo efficacy studies in preclinical cancer models, and pharmacokinetic and toxicological evaluations to fully assess the therapeutic potential of this compound.

References

  • Manerba, M. et al. (2022). Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review. Frontiers in Pharmacology, 13, 975393. [Link]

  • Li, Y. et al. (2021). Discovery of a novel DNA polymerase inhibitor and characterization of its antiproliferative properties. Oncogene, 40(1), 17-30. [Link]

  • Casey Peavler. (2023). NATURAL Inhibitors of Lactate Dehydrogenase (LDHA). YouTube. [Link]

  • Elabscience. Lactate Dehydrogenase (LDH) Activity Assay Kit (E-BC-K046-M). [Link]

  • Farabegoli, F. et al. (2012). Galloflavin, a new lactate dehydrogenase inhibitor, induces the death of human breast cancer cells with different glycolytic attitude by affecting distinct signaling pathways. European Journal of Pharmaceutical Sciences, 47(4), 729-738. [Link]

  • Miao, P. et al. (2015). Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: involvement of the Akt-mTOR signaling pathway. Cell Death & Disease, 6, e1721. [Link]

  • Khan, A. A. et al. (2020). Biochemistry, Lactate Dehydrogenase. In StatPearls. StatPearls Publishing. [Link]

  • Wikipedia. Oxamate. [Link]

  • Patsnap Synapse. What are L-lactate dehydrogenase inhibitors and how do they work?. [Link]

  • Zuo, D. et al. (2021). Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model. Frontiers in Oncology, 11, 630341. [Link]

  • Biopioneer. Lactate Dehydrogenase Assay, 1000 assays. [Link]

  • Zhang, Y. et al. (2023). Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells. International Journal of Molecular Sciences, 24(12), 10229. [Link]

  • Wang, H. et al. (2022). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 27(20), 6989. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 3-(2-Thienyl)-5-isoxazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents are paramount to this mission. This guide provides a comprehensive, technically grounded protocol for the disposal of 3-(2-Thienyl)-5-isoxazolecarboxylic Acid (CAS No. not explicitly available, analogous to 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid, CAS No. 83817-53-2)[1][2].

The fundamental principle guiding this protocol is precaution. While exhaustive toxicological data for this specific compound may not be publicly available, the known hazards of analogous isoxazole carboxylic acid derivatives necessitate that it be treated as hazardous waste.[3][4] Adherence to these procedures ensures the safety of laboratory personnel and the integrity of our shared environment.

Hazard Assessment and Risk Mitigation: The Foundation of Safe Disposal

Understanding the potential hazards is the first step in mitigating risk. Based on data from structurally similar isoxazole and carboxylic acid compounds, we must assume this compound presents multiple risks. The causality for the stringent disposal protocol is rooted in this potential hazard profile.

Known Hazards of Analogous Compounds:

  • Corrosivity and Irritation : Many isoxazole derivatives are known to cause skin irritation, serious eye irritation, and in some cases, severe eye damage.[5][6][7] Carboxylic acids as a class can be corrosive.[8]

  • Respiratory Tract Irritation : Inhalation of dusts from similar compounds may cause respiratory irritation.[5][6] Therefore, all handling must occur in a controlled environment.

  • Aquatic Toxicity : Several related heterocyclic compounds are classified as very toxic to aquatic life, with long-lasting effects.[6][9] This is a critical driver for preventing any release into the sewer system or the wider environment.[3][5][7]

  • Incomplete Data : For many novel research chemicals, the full toxicological profile has not been thoroughly investigated.[3][5] This data gap mandates a conservative approach, treating the substance as hazardous until proven otherwise.

Table 1: Assumed Hazard Profile and Required Personal Protective Equipment (PPE)
Hazard Classification (Assumed)GHS Hazard Statement (Code)Required Personal Protective Equipment (PPE)Standard
Skin Corrosion/IrritationCauses skin irritation (H315)Chemical-resistant gloves (Nitrile rubber inspected prior to use)ASTM F739 / EN 374
Serious Eye Damage/IrritationCauses serious eye irritation (H319)Chemical safety goggles or a face shieldANSI Z87.1 / EN 166
Respiratory IrritationMay cause respiratory irritation (H335)Use only under a chemical fume hoodASHRAE 110
General HandlingN/AFull-coverage lab coat, closed-toe shoesN/A

Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound is not a single action but a systematic workflow. This process ensures that the waste is securely contained, correctly identified, and managed by certified professionals, preventing accidental exposure or environmental release.

G cluster_0 In-Lab Procedures cluster_1 Institutional & External Disposal A 1. Waste Generation (Solid Residue & Contaminated Items) B 2. Segregation (Acidic, Non-Halogenated Solid Waste) A->B  Precaution   C 3. Containment (Labeled, Sealed HDPE Container) B->C  Integrity   D 4. Temporary Storage (Satellite Accumulation Area) C->D  Compliance   E 5. EHS Pickup Request (Submit Waste Form) D->E  Hand-off   F 6. Professional Disposal (Licensed Hazardous Waste Facility) E->F  Transfer of Custody   G 7. Final Treatment (High-Temperature Incineration) F->G  Destruction  

Caption: Disposal workflow for this compound.

Experimental Protocol for Safe Disposal

This protocol must be executed in its entirety to ensure a self-validating system of safety and compliance.

Objective: To safely collect, contain, and prepare this compound waste for final disposal by a licensed facility.

Materials:

  • Designated hazardous waste container (High-Density Polyethylene - HDPE, or glass, with a screw cap).

  • Hazardous Waste Label.

  • Personal Protective Equipment (PPE) as specified in Table 1.

  • Chemical fume hood.

Methodology:

  • Preparation and Segregation:

    • 1.1. Don all required PPE (gloves, goggles, lab coat) before handling the waste material.

    • 1.2. Perform all waste transfer operations inside a certified chemical fume hood to prevent inhalation of any dust.[3][10]

    • 1.3. Designate a specific, compatible waste container for "Acidic, Non-Halogenated Solid Organic Waste." Never mix this waste with bases, oxidizing agents, or other incompatible chemical classes to prevent dangerous reactions.[11][12] Re-using an empty reagent bottle is acceptable only if it has been triple-rinsed and the new contents are compatible.[13]

  • Waste Collection and Containment:

    • 2.1. Carefully transfer the solid this compound waste into the designated waste container using a clean spatula or scoop. Avoid generating dust.[5]

    • 2.2. Place any contaminated disposable items (e.g., weighing paper, contaminated gloves, wipers) into the same container.

    • 2.3. For the original, now-empty product container:

      • Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).

      • Crucially, this rinsate is now considered hazardous waste. It must be collected in a separate, appropriately labeled container for "Non-Halogenated Liquid Waste." Do not dispose of the rinsate down the drain.[14]

      • After triple-rinsing, deface the original product label to prevent misidentification and dispose of the empty container as regular solid waste or according to institutional policy.[14]

    • 2.4. Securely close the waste container cap. The container must remain closed at all times except when actively adding waste.[13][14]

  • Labeling and Storage:

    • 3.1. Affix a completed Hazardous Waste Label to the container. The label must include:

      • The words "Hazardous Waste."

      • The full, unabbreviated chemical name: "this compound" and any other components.

      • The approximate percentage of each component.

      • The relevant hazard characteristics (e.g., "Irritant," "Acidic").

      • The accumulation start date.

    • 3.2. Store the sealed and labeled container in your laboratory's designated Satellite Accumulation Area (SAA). This area must be secure, away from drains, and clearly marked.

  • Final Disposal:

    • 4.1. Once the container is full or you have finished the project, arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[8]

    • 4.2. The ultimate disposal method for this type of organic solid waste is typically high-temperature incineration in a licensed hazardous waste facility, which is equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[10] This is the only authoritative method that ensures complete destruction.

Emergency Procedures: Small-Scale Spill Response

In the event of an accidental spill of solid material:

  • Evacuate and Alert: Alert personnel in the immediate vicinity.

  • Assess: Evaluate the spill. This protocol is for small spills (a few grams) that you are trained and equipped to handle. For larger spills, evacuate and contact your EHS emergency line.

  • Control: Restrict access to the area. Eliminate ignition sources as a precaution.

  • Contain and Clean:

    • While wearing full PPE, gently cover the spill with a chemical absorbent or sand to prevent dust from becoming airborne.

    • Carefully sweep up the material and place it into your designated hazardous waste container.[3][5]

    • Wash the spill site with soap and water, collecting the cleaning materials as hazardous waste.[10]

  • Report: Report the incident to your laboratory supervisor and EHS office.

By adhering to this comprehensive guide, you uphold the highest standards of laboratory safety, ensuring that your critical research does not come at the expense of personal or environmental health.

References

  • Fisher Scientific.Safety Data Sheet: 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride. [URL: https://www.fishersci.com/sds]
  • Angene Chemical.Safety Data Sheet: 5-Methylisoxazole-4-carboxylic acid. [URL: https://www.angene.com/msds]
  • J & W PharmLab, LLC.MSDS: 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid.
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  • TCI Chemicals.Safety Data Sheet: 2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. [URL: https://www.tcichemicals.com/sds]
  • PubChem.4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/90203]
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  • SIELC Technologies.5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid. [URL: https://sielc.com/compound/5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic-acid.html]
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  • National Institutes of Health (NIH).The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9962057/]
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Comprehensive Guide to Handling 3-(2-Thienyl)-5-isoxazolecarboxylic Acid: A Senior Application Scientist's Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 3-(2-Thienyl)-5-isoxazolecarboxylic Acid. As a compound with potential biological activity, it is imperative to handle it with the appropriate precautions to ensure the safety of all laboratory personnel and the integrity of the research. This document is structured to provide a deep, logical, and scientifically-grounded framework for its safe utilization.

Hazard Identification and Risk Assessment: Understanding the Compound
  • Skin and Eye Irritation: Carboxylic acid functionalities can be irritating and potentially corrosive to the skin and eyes.[1][2] Direct contact may cause redness, pain, and in severe cases, chemical burns.

  • Respiratory Tract Irritation: As a powdered substance, there is a significant risk of aerosolization. Inhalation of dust may lead to irritation of the respiratory tract.

  • Harmful if Swallowed: Ingestion of isoxazole derivatives may be harmful.[1][3]

  • Unknown Toxicological Properties: The toxicological properties of many research chemicals are not fully investigated.[4] Therefore, it is prudent to treat this compound as potentially toxic.

Given these potential hazards, a thorough risk assessment should be conducted before any handling of this compound. This assessment should consider the quantity of the compound being used, the nature of the procedure, and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for minimizing exposure. The following table outlines the recommended PPE for handling this compound in various laboratory settings.

Activity Required Personal Protective Equipment Rationale
Weighing and Aliquoting (Powder) - Nitrile gloves- Laboratory coat- Chemical splash goggles- Particulate respirator (N95 or higher)To prevent skin contact, eye exposure from splashes, and inhalation of fine powders.
Dissolving in Solvent - Nitrile gloves- Laboratory coat- Chemical splash gogglesTo protect against skin and eye contact with the chemical and the solvent.
Running Reactions - Nitrile gloves- Laboratory coat- Chemical splash gogglesTo provide a barrier against accidental splashes of the reaction mixture.
Post-Reaction Workup & Purification - Nitrile gloves- Laboratory coat- Chemical splash gogglesTo protect from potential exposure to the compound and other reagents during extraction, chromatography, etc.
Handling Waste - Nitrile gloves- Laboratory coat- Chemical splash gogglesTo prevent contact with contaminated waste materials.

Engineering Controls: Creating a Safe Workspace

Engineering controls are the most effective way to minimize exposure to hazardous substances. When handling this compound, the following engineering controls are mandatory:

  • Chemical Fume Hood: All manipulations of the solid compound, especially weighing and transferring, should be performed in a certified chemical fume hood to prevent the inhalation of dust.[4]

  • Ventilation: Ensure the laboratory is well-ventilated to maintain a safe working environment.

The following diagram illustrates the decision-making process for selecting the appropriate engineering controls and PPE.

PPE_Decision_Tree PPE & Engineering Control Decision Workflow start Start: Handling this compound is_solid Is the compound in solid (powder) form? start->is_solid in_solution Is the compound in solution? is_solid->in_solution No (in solution) weighing Weighing or transferring powder? is_solid->weighing Yes general_handling General handling in solution (e.g., transfers, reactions) in_solution->general_handling fume_hood Work in a certified chemical fume hood. weighing->fume_hood Yes ppe_powder Required PPE: - Nitrile Gloves - Lab Coat - Chemical Splash Goggles - Particulate Respirator (N95+) fume_hood->ppe_powder end End: Procedure Complete ppe_powder->end ppe_solution Required PPE: - Nitrile Gloves - Lab Coat - Chemical Splash Goggles ppe_solution->end general_handling->ppe_solution

Caption: Decision workflow for selecting appropriate PPE and engineering controls.

Standard Operating Procedures: Step-by-Step Guidance

Adherence to a strict protocol is essential for safety and reproducibility.

Weighing and Transferring the Solid Compound
  • Preparation: Don all required PPE as outlined in the table above. Ensure the chemical fume hood is functioning correctly.

  • Containment: Place a weigh boat on an analytical balance inside the fume hood.

  • Transfer: Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid creating dust.

  • Closure: Immediately and securely close the main container of the compound.

  • Dissolution: If dissolving, add the solvent to the vessel containing the weighed compound inside the fume hood.

In Case of a Spill
  • Evacuate: If a significant amount of powder is spilled, calmly evacuate the immediate area.

  • Alert: Inform your supervisor and colleagues.

  • Secure the Area: Prevent entry to the spill area.

  • Cleanup (for minor spills): If the spill is small and you are trained to handle it, wear appropriate PPE (including a respirator). Gently cover the spill with an absorbent material, such as vermiculite or sand. Scoop the mixture into a designated waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[4]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All solid waste contaminated with this compound, including used weigh boats, gloves, and absorbent materials from spills, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound and waste solvents from reactions and cleaning should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Container Disposal: Empty containers of the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Deface the label before disposing of the container according to your institution's guidelines.

  • Consult Regulations: Always consult local, state, and federal hazardous waste regulations to ensure complete and accurate classification and disposal.[4]

By adhering to these guidelines, researchers can safely handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.